molecular formula C9H8ClF B1324626 2-Chloro-3-(4-fluorophenyl)-1-propene CAS No. 731773-08-3

2-Chloro-3-(4-fluorophenyl)-1-propene

Cat. No.: B1324626
CAS No.: 731773-08-3
M. Wt: 170.61 g/mol
InChI Key: FOUXGOWCGSOVLM-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8ClF and its molecular weight is 170.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXGOWCGSOVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30636038
Record name 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene
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Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-08-3
Record name 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(4-fluorophenyl)-1-propene is a halogenated organic compound with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of molecules to biological targets, making fluorinated building blocks like this one valuable for drug discovery programs. The allylic chloride functionality provides a reactive handle for further synthetic transformations, allowing for the introduction of diverse functional groups. This guide provides a detailed, two-step synthetic route to this compound, commencing from the readily available 4-fluorobenzaldehyde. The causality behind experimental choices and potential mechanistic pathways are discussed to provide a comprehensive understanding for researchers in the field.

Synthetic Strategy and Mechanistic Considerations

The most straightforward and reliable synthetic approach to this compound involves a two-step sequence:

  • Reduction of an α,β-unsaturated aldehyde: The synthesis begins with the selective 1,2-reduction of 4-fluorocinnamaldehyde to the corresponding allylic alcohol, 3-(4-fluorophenyl)prop-2-en-1-ol. While various reducing agents can be employed, sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride (the Luche reduction) is an excellent choice for achieving high chemoselectivity for the 1,2-reduction of α,β-unsaturated aldehydes and ketones, minimizing the competing 1,4-conjugate addition.[1][2] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride on the carbonyl carbon.[3][4]

  • Chlorination of the allylic alcohol: The resulting 3-(4-fluorophenyl)prop-2-en-1-ol is then converted to the target allylic chloride, this compound, using thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorosulfite intermediate. The mechanism of this transformation is of particular interest as it can proceed through either an Sₙ2 or an Sₙi' (substitution nucleophilic internal with rearrangement) pathway. In the case of allylic alcohols, the Sₙi' mechanism, involving the collapse of an intimate ion pair, can lead to the formation of a rearranged product. However, the use of a non-polar solvent and the absence of a base typically favor the rearranged product. For the synthesis of the desired terminal alkene, careful control of reaction conditions is crucial.

Experimental Protocols

Part 1: Synthesis of 3-(4-fluorophenyl)prop-2-en-1-ol

Materials:

  • 4-Fluorocinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorocinnamaldehyde (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per gram of aldehyde) at room temperature.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-(4-fluorophenyl)prop-2-en-1-ol, which can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 2: Synthesis of this compound

Materials:

  • 3-(4-fluorophenyl)prop-2-en-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a scavenger for HCl)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-fluorophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous diethyl ether or dichloromethane (15 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of pyridine (0.1 eq) can be added to neutralize the HCl generated.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes).

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
3-(4-fluorophenyl)prop-2-en-1-ol 4-FluorocinnamaldehydeNaBH₄, CeCl₃·7H₂OMethanol01-2~85-95
This compound 3-(4-fluorophenyl)prop-2-en-1-olSOCl₂Diethyl Ether0 to RT2-4~70-85

Yields are estimated based on typical reactions of this type and may vary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination Start 4-Fluorocinnamaldehyde Reagents1 NaBH4, CeCl3·7H2O Methanol, 0 °C Start->Reagents1 1,2-Reduction Intermediate 3-(4-fluorophenyl)prop-2-en-1-ol Reagents1->Intermediate Reagents2 SOCl2 Diethyl Ether, 0 °C to RT Intermediate->Reagents2 Chlorination (SNi') FinalProduct This compound Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Predicted Characterization Data

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.20-7.35 (m, 2H): Aromatic protons ortho to the fluorophenyl group.

  • δ 6.95-7.10 (m, 2H): Aromatic protons meta to the fluorophenyl group.

  • δ 6.60 (t, J ≈ 7 Hz, 1H): Vinylic proton of the C=CH-CH₂Cl group.

  • δ 4.20 (d, J ≈ 7 Hz, 2H): Methylene protons of the -CH₂Cl group.

  • δ 5.30 (s, 1H) and 5.15 (s, 1H): Terminal vinylic protons of the C=CH₂ group (if the rearranged product is formed).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 162.5 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F).

  • δ 135-140: Quaternary carbon of the double bond.

  • δ 128-132 (d): Aromatic carbons.

  • δ 115-117 (d): Aromatic carbons.

  • δ 115-120: Terminal vinylic carbon (=CH₂).

  • δ 45-50: Methylene carbon (-CH₂Cl).

Infrared (IR, neat):

  • ~3050 cm⁻¹: Aromatic and vinylic C-H stretch.

  • ~1640 cm⁻¹: C=C stretch.

  • ~1600, 1510 cm⁻¹: Aromatic C=C stretch.

  • ~1220 cm⁻¹: C-F stretch.

  • ~700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (EI):

  • M⁺: Expected molecular ion peaks corresponding to the masses for C₉H₈ClF, considering the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

References

  • Luche, J.-L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. J. Am. Chem. Soc.1978, 100 (7), 2226–2227.
  • Gemal, A. L.; Luche, J.-L. Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: a new, highly selective 1,2-reduction system. J. Am. Chem. Soc.1981, 103 (18), 5454–5459.
  • Luche Reduction. Organic Chemistry Portal. [Link]

  • Luche Reduction. Wikipedia. [Link]

  • Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Natural Organic Process. [Link]

  • Industrial preparation method of cinnamyl chloride.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

Sources

A Multi-faceted Spectroscopic Approach to the Structure Elucidation of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Halogenated organic compounds, in particular, represent a cornerstone of medicinal chemistry and polymer science due to their unique physicochemical properties that can modulate biological activity and material characteristics. 2-Chloro-3-(4-fluorophenyl)-1-propene is an allylic halide, a class of compounds known for their distinct reactivity.[1][2][3] The presence of both chloro and fluoro substituents on a reactive propene backbone makes this molecule a potentially valuable building block. Its unambiguous structure elucidation is a critical first step in harnessing its synthetic potential.

This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, ensuring a robust and self-validating process.

The Analytical Blueprint: An Integrated Spectroscopic Strategy

The structure elucidation of an unknown compound is akin to solving a puzzle. Each piece of spectroscopic data provides unique clues, and only by assembling them in a logical sequence can the full picture emerge. For this compound, our strategy relies on the synergistic power of NMR, MS, and IR spectroscopy.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Compound This compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Functional_Groups Functional Group Identification IR->Functional_Groups Connectivity Proton-Carbon Framework & Connectivity NMR->Connectivity Final_Structure Final Structure Confirmation Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry serves as our initial analytical checkpoint, providing the molecular weight and elemental composition of the target compound. For a molecule containing chlorine, the isotopic pattern is a definitive diagnostic tool.

Expected Mass Spectrum Data
ParameterExpected ValueRationale
Molecular Formula C₉H₈ClFBased on the proposed structure.
Molecular Weight 170.61 g/mol Calculated based on the most abundant isotopes (³⁵Cl, ¹⁹F, ¹²C, ¹H).
M+ Peak (m/z) 170Corresponding to the molecular ion with ³⁵Cl.
M+2 Peak (m/z) 172Corresponding to the molecular ion with ³⁷Cl.
M+ / M+2 Ratio ~3:1Reflects the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Key Fragments m/z 135 ([M-Cl]⁺), m/z 109 ([C₆H₄F-CH₂]⁺), m/z 91 ([C₇H₇]⁺ tropylium ion)Predicted based on the stability of allylic and benzylic carbocations.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any residual impurities.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Part 2: Identifying Key Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000C-H (Aromatic & Vinylic)Stretching
~2950-2850C-H (Aliphatic)Stretching
~1650C=C (Alkene)Stretching
~1600, 1500C=C (Aromatic)Stretching
~1230C-F (Aryl-Fluoride)Stretching
~830C-H (para-disubstituted benzene)Out-of-plane bending
~750C-ClStretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the infrared spectrum.

Part 3: Assembling the Molecular Puzzle with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and the connectivity of atoms. For this compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.

Expected ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.6d2H-CH₂-Allylic protons adjacent to an aromatic ring.
~5.2s1H=CH₂ (geminal to Cl)Vinylic proton deshielded by the electronegative chlorine.
~5.4s1H=CH₂ (geminal to Cl)Vinylic proton, diastereotopic to the other vinylic proton.
~7.0t2HAr-HAromatic protons ortho to the fluorine atom, showing coupling to fluorine.
~7.2dd2HAr-HAromatic protons meta to the fluorine atom.
Expected ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~40CH₂-CH₂-Allylic carbon.
~115 (d, JCF ≈ 21 Hz)CHAr-C (ortho to F)Aromatic carbon coupled to fluorine.
~118CH₂=CH₂Vinylic carbon.
~130 (d, JCF ≈ 8 Hz)CHAr-C (meta to F)Aromatic carbon coupled to fluorine.
~133 (d, JCF ≈ 3 Hz)CAr-C (ipso)Aromatic carbon attached to the propene group.
~140C=C(Cl)-Vinylic carbon bearing the chlorine atom, deshielded.
~162 (d, JCF ≈ 245 Hz)CAr-C (para to F)Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant.

Note: Predicted chemical shifts and coupling constants are based on analogous structures and established principles of NMR spectroscopy.

2D NMR for Unambiguous Assignments

While 1D NMR provides the fundamental pieces, 2D NMR experiments reveal how they are connected.

NMR_Correlations cluster_structure Structure Fragments cluster_hsqc HSQC Correlations (¹H-¹³C) CH2 CH₂ (~3.6 ppm) VinylH1 =CH₂ (~5.2 ppm) CH2->VinylH1 Allylic coupling (weak) VinylH2 =CH₂ (~5.4 ppm) CH2->VinylH2 Allylic coupling (weak) CH2_C CH₂ (~40 ppm) CH2->CH2_C Vinyl_C =CH₂ (~118 ppm) VinylH1->Vinyl_C VinylH2->Vinyl_C ArH_ortho Ar-H (ortho, ~7.0 ppm) ArH_meta Ar-H (meta, ~7.2 ppm) ArH_ortho->ArH_meta Ortho coupling ArC_ortho Ar-C (ortho, ~115 ppm) ArH_ortho->ArC_ortho ArC_meta Ar-C (meta, ~130 ppm) ArH_meta->ArC_meta

Sources

Spectroscopic Data for 2-Chloro-3-(4-fluorophenyl)-1-propene: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Advanced Spectroscopic Solutions Division

Foreword

The synthesis and characterization of novel chemical entities are fundamental to advancing drug discovery and materials science. Among the vast landscape of organic molecules, halogenated propenes represent a class of compounds with significant potential as versatile synthetic intermediates. This guide focuses on the spectroscopic characterization of a specific, yet under-documented molecule: 2-Chloro-3-(4-fluorophenyl)-1-propene.

A comprehensive search of publicly available chemical databases and the scientific literature has revealed a notable scarcity of experimental spectroscopic data for this particular compound. While data exists for structurally analogous molecules, direct, validated spectra for this compound are not readily accessible. This guide, therefore, will adopt a predictive and comparative approach, leveraging established spectroscopic principles and data from closely related structures to provide a robust, theoretical framework for its characterization. This serves as a foundational resource for researchers who may synthesize this compound and require a reference for its analytical validation.

Molecular Structure and Predicted Spectroscopic Significance

The structure of this compound combines several key functional groups that will give rise to distinct spectroscopic signatures. Understanding these features is paramount to interpreting the data, whether it be experimentally acquired or computationally predicted.

Figure 1. Molecular Structure of this compound.

Key Structural Features:

  • Vinyl Group (=CH₂): This will produce characteristic signals in both ¹H and ¹³C NMR, as well as a C=C stretching vibration in the IR spectrum.

  • Geminal Chlorine (-C(Cl)=): The electronegative chlorine atom will deshield adjacent protons and carbons, causing downfield shifts in the NMR spectra. It also provides a specific isotopic pattern in mass spectrometry.

  • Allylic Methylene (-CH₂-): These protons are adjacent to both the double bond and the aromatic ring, leading to complex splitting patterns in ¹H NMR.

  • 4-Fluorophenyl Group: The fluorine atom will cause a large C-F coupling in the ¹³C NMR spectrum for the carbon it is attached to, and smaller couplings for other carbons in the ring. The aromatic protons will exhibit a characteristic doublet of doublets pattern in the ¹H NMR spectrum due to ortho and meta couplings.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the various coupling interactions. The chemical shifts are predicted based on the electronic environment of each proton.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4Doublet of Doublets2HAr-H (ortho to F)Aromatic protons deshielded by the ring current and influenced by the electron-withdrawing fluorine.
~ 7.0 - 7.1Doublet of Doublets2HAr-H (meta to F)Aromatic protons with less deshielding compared to those ortho to the fluorine.
~ 5.4 - 5.6Singlet (or very narrow multiplet)1H=CH₂ (vinylic)Vinylic proton deshielded by the double bond and the geminal chlorine.
~ 5.2 - 5.4Singlet (or very narrow multiplet)1H=CH₂ (vinylic)The second vinylic proton, likely with a slightly different chemical shift from the other due to through-space interactions.
~ 3.6 - 3.8Singlet2H-CH₂- (allylic)Allylic protons deshielded by the adjacent double bond and the aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The presence of fluorine will introduce characteristic C-F coupling.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)AssignmentRationale
~ 162 - 165~ 245-255 (¹JCF)Ar-C (C-F)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
~ 138 - 142C=CH₂The quaternary vinylic carbon will be deshielded by the chlorine.
~ 130 - 133~ 8-10 (³JCF)Ar-C (CH, ortho to F)Aromatic carbons ortho to the fluorine will show a three-bond coupling.
~ 128 - 130Ar-C (ipso)The aromatic carbon attached to the propene chain.
~ 115 - 117~ 21-23 (²JCF)Ar-C (CH, meta to F)Aromatic carbons meta to the fluorine will show a two-bond coupling.
~ 114 - 116=CH₂The terminal vinylic carbon.
~ 38 - 42-CH₂-The allylic carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration (20-50 mg if possible).

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Spectral Width: A spectral width of approximately 220 ppm.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100 - 3000MediumC-H stretchAromatic & Vinylic
~ 2950 - 2850Medium-WeakC-H stretchAllylic
~ 1640 - 1620MediumC=C stretchVinylic
~ 1600, 1500Medium-StrongC=C stretchAromatic
~ 1250 - 1200StrongC-F stretchAryl-F
~ 850 - 800StrongC-H bend (out-of-plane)p-disubstituted benzene
~ 750 - 700StrongC-Cl stretchVinylic Chloride

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will be evident from the isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrometry Data

m/zIonComments
172/174[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for one chlorine atom (approximately 3:1 ratio).
137[M-Cl]⁺Loss of a chlorine radical.
109[C₇H₄F]⁺Fragment corresponding to the fluorobenzyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl group.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) could also be used, particularly with LC-MS.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of all acquired spectroscopic data.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Correlation Correlate Spectroscopic Data H_NMR->Data_Correlation C_NMR->Data_Correlation IR->Data_Correlation MS->Data_Correlation Structure_Hypothesis Propose Structure Structure_Hypothesis->Data_Correlation Compare Final_Structure Confirm Structure Data_Correlation->Final_Structure

Figure 2. A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion and Future Directions

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. It is intended to serve as a valuable resource for researchers in the synthesis and identification of this molecule.

The definitive characterization of this compound will require its successful synthesis and the acquisition of experimental spectroscopic data. Future work should focus on obtaining high-resolution ¹H and ¹³C NMR, IR, and mass spectra to validate and refine the predictions made in this guide. Such experimental data would be a valuable contribution to the chemical literature and would facilitate the use of this compound in further research and development.

References

Due to the lack of specific literature for this compound, this section provides general, authoritative resources for spectroscopic interpretation.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

A Technical Guide to 2-Chloro-3-(4-fluorophenyl)-1-propene: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(4-fluorophenyl)-1-propene, a halogenated aromatic alkene of interest to researchers in synthetic and medicinal chemistry. We will delineate its fundamental physicochemical properties, propose a robust synthetic pathway, and explore its chemical reactivity with a focus on mechanistic principles. Furthermore, this document synthesizes the potential significance of its structural motifs—the vinylic chloride and the fluorophenyl group—within the context of modern drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential as a synthetic intermediate.

Introduction

This compound is a substituted olefin that integrates several key functional groups: a vinylic chloride, an alkene, and a para-fluorinated phenyl ring. This combination makes it a noteworthy substrate for a variety of chemical transformations and a potential building block for more complex molecular architectures. The presence of fluorine is particularly significant, as the strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide serves as a detailed resource, offering both foundational data and field-proven insights into the chemistry and utility of this compound.

Physicochemical Properties

The fundamental properties of this compound are derived from its molecular structure. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₉H₈ClF
Molecular Weight 170.61 g/mol
IUPAC Name 2-chloro-3-(4-fluorophenyl)prop-1-ene
Chemical Structure Chemical Structure of this compound
Canonical SMILES C=C(Cl)CC1=CC=C(F)C=C1

Synthesis and Characterization

While a dedicated synthesis for this exact molecule is not prominently featured in the literature, a plausible and efficient pathway can be designed based on established organometallic and electrophilic substitution reactions.

Proposed Synthetic Pathway: Friedel-Crafts Allylation

A robust method for synthesizing the target compound involves the Friedel-Crafts allylation of fluorobenzene. This reaction utilizes 2,3-dichloropropene as the allylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic attack on the electron-rich fluorobenzene ring. The para-directing effect of the fluorine atom favors the formation of the desired 3-(4-fluorophenyl) isomer.

Synthesis_Workflow cluster_reaction Reaction Vessel cluster_purification Purification Process reagent1 Fluorobenzene reaction_mix Friedel-Crafts Allylation reagent1->reaction_mix reagent2 2,3-Dichloropropene reagent2->reaction_mix catalyst AlCl₃ (Lewis Acid) catalyst->reaction_mix Catalyst workup Aqueous Workup (Quenching) reaction_mix->workup Reaction Mixture extraction Solvent Extraction workup->extraction purify Column Chromatography extraction->purify final_product 2-Chloro-3-(4-fluorophenyl) -1-propene purify->final_product Isolated Product Fluorine_Benefits center Fluorine in Drug Design metabolism Increased Metabolic Stability (Blocks Oxidation) center->metabolism binding Enhanced Target Binding Affinity center->binding pk Modulated pKa & Lipophilicity center->pk imaging Enables PET Imaging (with ¹⁸F Isotope) center->imaging

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Ambiguity in Chemical Data

In the pursuit of novel chemical entities for drug discovery and materials science, precise characterization of molecular properties is paramount. This guide addresses the physical characteristics of 2-Chloro-3-(4-fluorophenyl)-1-propene, a compound of interest for its potential applications as a synthetic intermediate. However, a comprehensive search of publicly available chemical databases and scientific literature reveals a significant challenge: a scarcity of specific experimental data for this exact molecule.

Notably, the requested compound is frequently confounded with its isomer, 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene (CAS Number: 951894-27-2). This highlights a critical aspect of chemical research: the profound impact of subtle structural variations on a compound's physical and chemical identity.

This guide will proceed by:

  • Establishing the distinct identity of this compound through its structural and molecular formula.

  • Presenting the available data for the closely related isomer , 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, to provide a comparative context for anticipated properties.

  • Outlining a logical, field-proven workflow for the experimental determination of the key physical characteristics of the target compound, thereby providing a self-validating system for its characterization.

  • Providing a comprehensive reference list to ground the presented information in authoritative sources.

Molecular Identity of this compound

To preclude ambiguity, it is essential to define the precise molecular structure of the target compound.

Molecular Formula: C₉H₈ClF

Chemical Structure:

Figure 1: 2D structure of this compound.

IUPAC Name: 1-(2-chloroprop-2-en-1-yl)-4-fluorobenzene

Comparative Physicochemical Data of a Structural Isomer

To provide a baseline for estimating the properties of the target compound, the following table summarizes the known characteristics of the isomer 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene .[1]

PropertyValueSource
CAS Number 951894-27-2Fluorochem
Molecular Formula C₉H₇Cl₂FFluorochem
Molecular Weight 205.05 g/mol Benchchem
IUPAC Name 4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzeneFluorochem
Canonical SMILES C=C(CC1=C(C=C(C=C1)Cl)F)ClBenchchem
InChI Key LGZUEZFLGHBPGY-UHFFFAOYSA-NBenchchem

It is crucial to recognize that the substitution pattern of the phenyl ring significantly influences properties such as boiling point, melting point, and solubility due to differences in polarity, crystal packing, and intermolecular forces.

A Proposed Workflow for the Experimental Determination of Physical Characteristics

Given the absence of empirical data for this compound, a systematic experimental approach is necessary for its full characterization. The following workflow outlines the key steps a research and development team would undertake.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physicochemical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr purity_analysis Purity Assessment (e.g., HPLC, GC) nmr->purity_analysis ms Mass Spectrometry (e.g., GC-MS, HRMS) ms->purity_analysis ir Infrared Spectroscopy ir->purity_analysis mp Melting Point Determination purity_analysis->mp bp Boiling Point Determination density Density Measurement solubility Solubility Profiling

Figure 2: Experimental workflow for the characterization of this compound.

Synthesis and Purification: The Foundation of Accurate Measurement

The initial and most critical step is the unambiguous synthesis of this compound. A plausible synthetic route could involve the allylic chlorination of 3-(4-fluorophenyl)-1-propene. The choice of chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions would be pivotal to favor the desired product over potential side-products.

Causality in Experimental Choice: The rationale for selecting a specific synthetic pathway would be to maximize the yield of the target isomer while minimizing the formation of other chlorinated species. Post-synthesis, rigorous purification, likely through column chromatography or distillation, is not merely a preparatory step but a prerequisite for obtaining accurate physical data. Any impurities would invariably lead to erroneous measurements of properties like melting and boiling points.

Structural Verification and Purity Assessment: A Self-Validating System

Before any physical properties are measured, the identity and purity of the synthesized compound must be unequivocally confirmed.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the characteristic signals of the vinyl and benzylic protons, and their respective coupling constants.

    • ¹³C NMR: To verify the number of unique carbon atoms and their chemical shifts, which are sensitive to the electronic environment.

    • ¹⁹F NMR: This is a crucial experiment to confirm the presence and chemical shift of the fluorine atom on the phenyl ring, distinguishing it from other positional isomers.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, which provides structural information. The GC component also serves as a preliminary purity check.

    • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, such as the C=C double bond of the propene moiety and the C-F and C-Cl bonds.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity of the sample, ensuring it is suitable for physical property measurements. A purity of >95% is generally considered acceptable for initial characterization.

This multi-faceted analytical approach creates a self-validating system. Concordance between the data from these different techniques provides high confidence in the structural assignment and purity of the synthesized compound.

Determination of Key Physical Characteristics

Once the compound's identity and purity are confirmed, the following physical properties can be reliably measured.

Step-by-Step Methodologies:

  • Melting Point Determination:

    • Using a calibrated melting point apparatus, a small sample is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For an oil at room temperature, this would not be applicable.

  • Boiling Point Determination:

    • For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density Measurement:

    • Using a pycnometer or a digital density meter, the mass of a known volume of the liquid is determined at a specific temperature.

  • Solubility Profiling:

    • The solubility of the compound in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) is determined. This can be done qualitatively by observing dissolution or quantitatively by preparing saturated solutions and determining the concentration.

Conclusion and Forward Outlook

While a direct report of the physical characteristics of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By leveraging comparative data from a known isomer and adhering to a rigorous experimental workflow, researchers can confidently determine the physicochemical properties of this novel compound. The synthesis and subsequent detailed characterization of this compound represent an opportunity to contribute valuable new data to the chemical sciences, enabling its further exploration in drug discovery and materials science.

References

Sources

solubility of 2-Chloro-3-(4-fluorophenyl)-1-propene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-3-(4-fluorophenyl)-1-propene in Organic Solvents

Introduction

This compound is a halogenated propene derivative with a structure that suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of chlorine and fluorine atoms, along with a phenyl group, imparts specific physicochemical properties that govern its behavior in various media.[1] A thorough understanding of its solubility in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening.[2] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To predict the solubility of this compound, we must first infer its physicochemical properties based on its molecular structure.

Predicted Physicochemical Profile of this compound
  • Molecular Structure: The molecule contains a polarizable aromatic ring, a polar carbon-fluorine bond, and a polar carbon-chlorine bond. The propene backbone is nonpolar.

  • Polarity: The presence of halogens and the phenyl group suggests that the molecule will have a moderate overall polarity. It is not expected to be highly polar like a small alcohol, nor entirely nonpolar like an alkane.

  • Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces (due to the phenyl ring and overall electron cloud) and dipole-dipole interactions (due to the C-F and C-Cl bonds). It lacks hydrogen bond donors, which will limit its solubility in protic solvents like water.

Based on this profile, this compound is expected to be poorly soluble in highly polar solvents like water and highly soluble in solvents of moderate to low polarity that can engage in dipole-dipole and dispersion interactions.

The Principle of "Like Dissolves Like"

The dissolution of a solid solute in a solvent involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. Dissolution is favorable when the energy released is comparable to or greater than the energy required.

For this compound, solvents that can effectively interact with its phenyl ring and halogenated structure will be the most suitable. A qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to HighToluene's aromatic ring can interact favorably with the phenyl group of the solute. Hexane's interactions would be limited to weaker dispersion forces.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents have moderate polarity and can engage in dipole-dipole interactions with the C-Cl and C-F bonds.[4][5]
Polar Protic Methanol, EthanolLow to ModerateThe strong hydrogen bonding network of alcohols would be disrupted without significant favorable interactions with the solute, which cannot hydrogen bond.
Highly Polar WaterVery Low/InsolubleThe high polarity and strong hydrogen bonding of water make it a poor solvent for this moderately polar, non-hydrogen bonding compound.[6]

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative and quantitative methods.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using simple test tube experiments. This provides a rapid indication of suitable solvents for further quantitative analysis.[7][8]

  • Preparation: Place approximately 20-30 mg of this compound into a series of small, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different test solvent in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid appears largely undissolved.

The following diagram illustrates the workflow for this qualitative assessment.

G start Start: Weigh ~25mg of Compound add_solvent Add 1 mL of Organic Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Classify as 'Soluble' observe->soluble None insoluble Classify as 'Insoluble' observe->insoluble All partially_soluble Classify as 'Partially Soluble' observe->partially_soluble Some

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium with a saturated solution.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[9]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically done using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument.

    • Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The logical flow of this quantitative method is depicted below.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification prep1 Add Excess Solute to Known Volume of Solvent prep2 Agitate at Constant Temperature until Equilibrium prep1->prep2 sep1 Allow Suspension to Settle prep2->sep1 sep2 Filter Supernatant (e.g., 0.22 µm filter) sep1->sep2 quant1 Prepare Serial Dilutions of Supernatant sep2->quant1 quant2 Analyze by HPLC or GC against a Calibration Curve quant1->quant2 quant3 Calculate Original Concentration quant2->quant3 result result quant3->result Solubility Value (mg/mL or mol/L)

Sources

An In-Depth Technical Guide to the Electrophilic Nature of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Electrophile for Modern Synthesis

For the discerning researcher in drug discovery and complex molecule synthesis, the identification of reactive, yet selective, building blocks is a perpetual quest. 2-Chloro-3-(4-fluorophenyl)-1-propene emerges as a molecule of significant interest, poised at the intersection of allylic reactivity and the nuanced electronic influence of a fluorinated aromatic moiety. This guide provides a comprehensive technical overview of its core electrophilic nature, offering insights into its synthesis, reactivity, and potential applications. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and present a theoretical framework for understanding its behavior. This document is structured to serve as a practical resource for scientists aiming to harness the synthetic potential of this versatile reagent.

Molecular Architecture and Intrinsic Reactivity

This compound is a halogenated organic compound featuring a reactive allylic chloride functionality directly influenced by a 4-fluorophenyl substituent. Its structure is presented below:

Molecular Formula: C₉H₈ClF

Molecular Weight: 170.61 g/mol

The electrophilic character of this molecule is primarily dictated by two key structural features: the allylic chloride system and the electronic properties of the 4-fluorophenyl group.

  • The Allylic Chloride System: Allylic halides are well-established as potent electrophiles in nucleophilic substitution reactions.[1] Their enhanced reactivity, when compared to their saturated alkyl halide counterparts, is attributed to the stabilization of the transition state in Sₙ2 reactions. This stabilization arises from the conjugation of the p-orbitals of the reacting center with the adjacent π-system of the double bond.[1]

  • The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring exerts a significant influence on the reactivity of the allylic chloride. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect, in turn, influences the electron density of the entire molecule, including the allylic system. The electron-withdrawing nature of the 4-fluorophenyl group is expected to further enhance the electrophilicity of the allylic carbon, making it more susceptible to nucleophilic attack.

Proposed Synthesis of this compound

Experimental Workflow: A Proposed Synthetic Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wittig Reaction A Fluorobenzene C 2-Chloro-1-(4-fluorophenyl)ethan-1-one A->C AlCl3, DCM B Chloroacetyl chloride B->C G This compound C->G Wittig Ylide D Methyltriphenylphosphonium bromide F Methylenetriphenylphosphorane (Wittig Ylide) D->F THF E n-Butyllithium E->F

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Chloro-1-(4-fluorophenyl)ethan-1-one

This initial step involves a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, a common method for the preparation of α-haloketones.[2]

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • After the addition is complete, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Wittig Reaction

The final step utilizes a Wittig reaction to convert the ketone into the desired terminal alkene.

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Allow the resulting bright yellow-orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of 2-chloro-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Electrophilic Reactivity in Action: A Representative Nucleophilic Substitution

The core of this compound's utility lies in its electrophilic nature, making it an excellent substrate for nucleophilic substitution reactions. A representative reaction with a common nucleophile, such as an amine, is detailed below.

Reaction Mechanism: Sₙ2 Attack on the Allylic Chloride

G cluster_0 Nucleophilic Attack Reactants This compound + R₂NH Transition_State [Transition State] Reactants->Transition_State Sₙ2 Products Allylic Amine + Cl⁻ Transition_State->Products

Sources

Investigating the Biological Potential of 2-Chloro-3-(4-fluorophenyl)-1-propene: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-Chloro-3-(4-fluorophenyl)-1-propene is a halogenated organic compound whose biological activity has not been extensively characterized in publicly available literature. However, its molecular architecture, combining a reactive allyl chloride group with a fluorophenyl moiety, presents a compelling case for investigation as a potential therapeutic agent. The allyl chloride functional group is known to act as an alkylating agent, a mechanism central to the activity of many cytotoxic anticancer drugs.[1][2] Concurrently, the 4-fluorophenyl group is a common feature in modern pharmaceuticals, known to enhance metabolic stability and modulate biological interactions.[3] This guide presents a hypothesis-driven framework for the systematic evaluation of this compound. We move beyond theoretical postulation to provide validated, detailed experimental protocols for assessing its potential in oncology, microbiology, and immunology, grounded in the established activities of its core structural motifs. This document serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic possibilities of this intriguing molecule.

Section 1: Chemical Profile and Rationale for Biological Investigation

A thorough understanding of a compound's chemical nature is the foundation upon which all biological investigation is built. Here, we dissect the structure of this compound to rationalize its potential as a bioactive molecule.

Structure and Physicochemical Properties

The molecule's structure features a propene backbone with two key substitutions: a chlorine atom at position 2 and a 4-fluorophenyl group at position 3. This arrangement suggests a molecule with significant potential for interaction with biological systems due to its electrophilic nature.[4]

PropertyPredicted ValueJustification / Source
Molecular Formula C₉H₈ClFCalculated from structure.
Molecular Weight 170.61 g/mol Calculated from atomic weights.
Appearance Colorless LiquidInferred from similar compounds like allyl chloride.[5]
Reactivity Feature ElectrophileThe allyl chloride moiety is a known alkylating agent, capable of reacting with nucleophiles.[2] The electron-withdrawing effects of the halogens enhance this reactivity.[4]
Potential Toxicity HighAllylic chlorides can be metabolized into reactive intermediates.[1] Fluoroalkenes can exhibit pulmonary and renal toxicity.[6] Chronic exposure to allyl chloride may cause liver and kidney injury.[5]
Core Structural Motifs and Their Bioactivity Precedent

The rationale for investigating this compound is derived from the well-documented activities of its constituent parts.

  • The Allyl Chloride Moiety: A Reactive Warhead: The allyl chloride group is a potent electrophile. In biological systems, such groups can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins.[7] This covalent modification can disrupt cellular function, leading to cytotoxicity. This mechanism is the cornerstone of several established anticancer drugs. However, this reactivity also flags a potential for toxicity, as indiscriminate alkylation can lead to organ damage and genotoxicity.[1][8]

  • The 4-Fluorophenyl Group: A Pharmacophore Modulator: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The C-F bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and half-life.[3] Fluorine's high electronegativity can also alter the acidity of nearby functional groups and influence non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[3] Numerous compounds containing fluorophenyl groups have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

By combining these two motifs, this compound is hypothesized to be a "targeted" reactive molecule, where the fluorophenyl group may guide the compound to specific biological sites, allowing the allyl chloride "warhead" to exert a localized cytotoxic or modulatory effect.

Section 2: Hypothesis-Driven Exploration of Anticancer Potential

Mechanistic Hypothesis: We hypothesize that this compound functions as a pro-apoptotic agent. Its primary mechanism is proposed to be the alkylation of critical cellular nucleophiles, such as DNA bases or cysteine residues in key enzymes (e.g., caspases, kinases), leading to irreparable cellular damage and the activation of the apoptotic cascade. This is analogous to the activity seen in other hybrid molecules bearing a reactive chloro-propenylidene moiety, which have shown significant cytotoxic effects on a wide range of tumor cells.[12][13]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Safety & Selectivity A Compound Synthesis & Characterization B Protocol 1: MTT/MTS Cytotoxicity Assay (NCI-60 Panel or similar) A->B C Data Analysis: Calculate IC50 Values B->C D Select Sensitive Cell Line (Based on low IC50) C->D Identify Hit Compound & Sensitive Lines G Cytotoxicity Assay on Normal Human Cells (e.g., HMF, Lymphocytes) C->G E Protocol 2: Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot for Apoptotic Markers (Cleaved Caspase-3, PARP) D->F H Calculate Selectivity Index (SI) G->H

Caption: Workflow for evaluating anticancer potential.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast, DLD-1 for colon, A549 for lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with DMSO vehicle (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Investigation of Antimicrobial Properties

Mechanistic Hypothesis: The electrophilic nature of the allyl chloride moiety, enhanced by the halogenated phenyl ring, suggests potential antimicrobial activity. We hypothesize the compound may act by alkylating essential bacterial or fungal enzymes, particularly those with active-site cysteine residues, or by disrupting cell membrane integrity. The presence of both chlorine and fluorine has been shown to enhance antimicrobial efficacy in other molecular scaffolds.[4][14]

Experimental Workflow for Antimicrobial Screening

This workflow outlines the primary screening and subsequent characterization of antimicrobial activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity A Select Panel of Microbes: - Gram (+) e.g., S. aureus - Gram (-) e.g., E. coli, K. pneumoniae - Fungi e.g., C. albicans B Protocol 3: Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Subculture from MIC wells onto agar plates C->D Identify Active Compound & Sensitive Strains E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E

Caption: Workflow for evaluating antimicrobial activity.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient medium.

Methodology:

  • Inoculum Preparation: Culture microbial strains overnight on appropriate agar (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a quality control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading absorbance at 600 nm.

Section 4: Assessment of Anti-inflammatory Potential

Mechanistic Hypothesis: Given that many compounds containing chlorophenyl or fluorophenyl groups exhibit anti-inflammatory properties, we hypothesize that this compound may modulate key inflammatory pathways.[15][16] The proposed mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of signaling cascades such as NF-κB, leading to reduced production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[17]

Experimental Workflow for Anti-inflammatory Assays

This workflow details an in vitro approach to screen for and characterize anti-inflammatory effects.

G cluster_0 Phase 1: Primary In Vitro Model cluster_1 Phase 2: Cytokine Profiling cluster_2 Phase 3: Target Validation (Optional) A Culture Macrophage Cell Line (e.g., RAW 264.7) B Protocol 4: LPS Stimulation Assay A->B C Measure Nitric Oxide (NO) Production (Griess Assay) B->C D Collect Supernatant from LPS Stimulation Assay C->D Confirm NO Inhibition E Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA D->E F Western Blot for COX-2 and iNOS expression E->F Confirm Cytokine Reduction G NF-κB Activation Assay (e.g., Translocation) F->G

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol 4: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of the compound to inhibit the production of inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS. Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1-50 µM) for 1-2 hours before stimulation. Include a vehicle control (DMSO) and a known inhibitor (e.g., Dexamethasone).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only control.

  • Viability Check: Concurrently, run a parallel plate and perform an MTT assay (as in Protocol 1) to ensure that the observed reduction in NO is not due to cytotoxicity.

Section 5: Preliminary Safety and Toxicological Considerations

The structural alerts within this compound—specifically the reactive allyl chloride moiety—necessitate a proactive assessment of its toxicological profile.

  • Genotoxicity: As a potential alkylating agent, the compound could interact with DNA, leading to mutations. An initial screen for mutagenicity is critical. The bacterial reverse mutation test, or Ames test, is a standard preliminary assay to detect the potential of a chemical to induce gene mutations.

  • Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics. The metabolism of allyl chloride can produce toxic intermediates, and chronic exposure has been linked to liver injury.[5] An in vitro assay using a human liver cell line like HepG2 can provide early indications of potential hepatotoxicity.

  • General Cytotoxicity: As a crucial first step, cytotoxicity should be evaluated against non-cancerous human cell lines (e.g., human dermal fibroblasts, peripheral blood mononuclear cells) to establish a therapeutic window and selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

This compound stands as a molecule of significant speculative interest, poised at the intersection of reactive chemistry and pharmaceutical design. Its structure suggests a plausible basis for anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a robust, logical, and experimentally sound framework for transitioning this compound from a chemical entity to a characterized bioactive lead. The successful execution of these protocols will generate the foundational data necessary to determine its therapeutic potential. Positive and selective in vitro results would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models of disease, pharmacokinetic profiling, and detailed mechanism-of-action studies to identify its precise molecular targets.

References

  • Benchchem. 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene.
  • Aviado, D. M. (1975). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 11, 193-212. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Allyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7850, Allyl chloride. [Link]

  • Betz, R., et al. (2011). (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. [Link]

  • Google Patents. (2013). The synthetic method of -chloro-4 fluorophenyl benzyl ketones. CN103420823B.
  • NINGBO INNO PHARMCHEM CO.,LTD. Allyl Chloride in Pharmaceuticals and Agrochemicals: A Critical Intermediate. [Link]

  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(22), 4063. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 8-11. [Link]

  • Cordeiro, V. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

  • Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]

  • Pisanenko, D. A., et al. (1981). [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. Antibiotiki, 26(6), 447-450. [Link]

  • Cordeiro, V. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20211119. [Link]

  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 65(5), 527-534. [Link]

  • Bardaweel, S. K., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(13), 7762-7771. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1-15. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. [Link]

  • IARC. (1999). ALLYL CHLORIDE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 71. [Link]

  • He, F., et al. (2007). Allyl chloride-induced time dependent changes of lipid peroxidation in rat nerve tissue. Toxicology Mechanisms and Methods, 17(1), 31-38. [Link]

  • Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

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Methodological & Application

Wittig reaction for 2-Chloro-3-(4-fluorophenyl)-1-propene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene via the Wittig Reaction

Authored by: A Senior Application Scientist

Abstract

This comprehensive application guide details the synthesis of this compound, a valuable halogenated alkene intermediate in medicinal chemistry and drug discovery. The protocol leverages the Wittig reaction, a cornerstone of organic synthesis for its reliable and stereospecific formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol from the preparation of the requisite phosphonium ylide to the final purification of the target molecule, and expert insights into process optimization and troubleshooting. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking a robust and reproducible method for accessing this and structurally related compounds.

Introduction and Strategic Importance

Halogenated organic molecules are of paramount importance in the pharmaceutical industry, with chlorine-containing compounds featuring prominently in a wide array of approved drugs.[3] The introduction of chlorine and fluorine atoms into a molecular scaffold can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, serves as a versatile building block for more complex molecular architectures.

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), offers a superior method for olefination compared to classical elimination reactions, which often yield mixtures of isomers and require harsh conditions.[2][4] Its primary advantage is the unambiguous placement of the double bond, dictated by the connectivity of the carbonyl and ylide precursors.[2] This guide focuses on the reaction between 4-fluorobenzaldehyde and the (chloromethylene)triphenylphosphorane ylide to yield the title compound.

Figure 1: Overall scheme of the Wittig reaction for the target synthesis.

The Wittig Reaction: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The process is logically divided into two primary stages: the formation of the phosphorus ylide and its subsequent reaction with the aldehyde.

Stage 1: Generation of the Phosphorus Ylide

The reactive species, (chloromethylene)triphenylphosphorane, is a phosphorus ylide—a molecule with adjacent positive and negative formal charges. It is typically generated in situ immediately before use due to its reactivity.

  • Phosphonium Salt Formation : The precursor to the ylide is a phosphonium salt. This is synthesized via a classic SN2 reaction between a phosphine, typically triphenylphosphine (PPh₃), and a suitable alkyl halide.[5] For this protocol, (chloromethyl)triphenylphosphonium iodide is prepared from triphenylphosphine and chloroiodomethane.[6] The iodide salt is often preferred over the chloride for its enhanced reactivity and easier preparation.

  • Deprotonation : The α-proton on the carbon adjacent to the phosphorus is acidic due to the electron-withdrawing effect of the positively charged phosphorus atom. A strong base is required to deprotonate the phosphonium salt and form the ylide.[5] The choice of base is critical; for semi-stabilized ylides like the one used here, potent bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) are effective.

Stage 2: Olefination

The core C=C bond formation occurs in this stage, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Salt Phosphonium Salt (Ph₃P⁺-CH₂Cl) I⁻ Ylide Ylide (Ph₃P=CHCl) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Salt Deprotonation Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Nucleophilic Attack exp1 The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. Ylide->exp1 Aldehyde 4-Fluorobenzaldehyde Aldehyde->Oxaphosphetane Products Alkene + Ph₃P=O Oxaphosphetane->Products Cycloreversion exp2 This forms a four-membered ring intermediate, the oxaphosphetane. This is believed to be a concerted [2+2] cycloaddition. Oxaphosphetane->exp2 exp3 The oxaphosphetane collapses in an irreversible cycloreversion, driven by the formation of the very stable P=O bond. Products->exp3 Experimental_Workflow A1 1. Assemble dry glassware under N₂ atmosphere. A2 2. Suspend phosphonium salt in anhydrous THF. A1->A2 A3 3. Cool suspension to -78 °C (Dry Ice/Acetone Bath). A2->A3 A4 4. Add n-BuLi dropwise. Stir for 1 hr (Ylide formation). A3->A4 A5 5. Add 4-fluorobenzaldehyde solution dropwise at -78 °C. A4->A5 A6 6. Warm slowly to room temperature and stir overnight. A5->A6 A7 7. Quench reaction with saturated NH₄Cl (aq). A6->A7 A8 8. Perform aqueous work-up (extraction with Et₂O or EtOAc). A7->A8 A9 9. Dry organic layer (Na₂SO₄), filter, and concentrate. A8->A9 A10 10. Purify crude product via flash column chromatography. A9->A10 A11 11. Characterize pure product (NMR, MS). A10->A11

Figure 3: Step-by-step workflow for the Wittig olefination protocol.

  • Inert Atmosphere Setup : Assemble a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is rigorously dried.

  • Phosphonium Salt Suspension : Add the dried (chloromethyl)triphenylphosphonium iodide (21.93 g, 50 mmol) to the flask. Add 200 mL of anhydrous THF via cannula.

  • Cooling : Cool the resulting suspension to -78 °C using a dry ice/acetone bath. A slurry will form.

  • Ylide Generation : Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C. Upon addition, the white suspension will turn into a deep orange or reddish solution, indicating the formation of the ylide. Stir the mixture at -78 °C for 1 hour.

  • Aldehyde Addition : In a separate dry flask, dissolve 4-fluorobenzaldehyde (5.58 g, 45 mmol) in 50 mL of anhydrous THF. Transfer this solution to the ylide mixture dropwise via cannula over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Progression : After the addition is complete, allow the reaction vessel to slowly warm to room temperature by removing the cooling bath. Let the reaction stir overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching : Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C (ice bath).

  • Work-up and Extraction : Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Drying and Concentration : Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil contains the desired product and the triphenylphosphine oxide byproduct. The byproduct is often difficult to remove. Purify the crude material using flash column chromatography on silica gel. A solvent gradient of 100% hexanes to 98:2 hexanes:ethyl acetate is typically effective. The product is less polar and will elute before the triphenylphosphine oxide.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Safety and Handling

  • n-Butyllithium (n-BuLi) : Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.

  • Anhydrous Solvents : THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Halogenated Compounds : Chloroiodomethane and the final product may be irritants. Avoid inhalation and skin contact. Wear gloves and safety glasses.

  • Temperature Control : The addition of n-BuLi is highly exothermic. Strict temperature control at -78 °C is crucial to prevent side reactions and ensure safety.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Ylide Formation (No color change) 1. Wet glassware or solvents. 2. Inactive n-BuLi (degraded by air/moisture). 3. Impure phosphonium salt.1. Ensure all equipment is rigorously dried and solvents are anhydrous. 2. Titrate the n-BuLi solution before use to confirm its molarity. 3. Recrystallize or re-purify the phosphonium salt.
Low Yield of Alkene 1. Incomplete reaction. 2. Ylide decomposition at higher temperatures. 3. Loss of product during work-up or purification.1. Extend reaction time or allow to stir longer at room temperature. 2. Maintain strict temperature control (-78 °C) during ylide formation and aldehyde addition. 3. Perform extractions carefully; be meticulous during chromatography.
Product is Contaminated with Triphenylphosphine Oxide 1. Byproduct is highly polar but can be difficult to separate from similarly sized molecules.1. Optimize chromatography: use a long column with a shallow solvent gradient. 2. An alternative is to precipitate the oxide by adding a nonpolar solvent like pentane or a pentane/ether mixture to the concentrated crude product, though this may co-precipitate some product.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Betz, R., et al. (2011). (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o512. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Pathak, T. P., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1264, 133221. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 2-Chloro-3-(4-fluorophenyl)-1-propene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-3-(4-fluorophenyl)-1-propene, a key intermediate in various organic synthesis pathways. Achieving high purity of this compound is critical for ensuring the success of subsequent reactions and the integrity of final products. The methodology detailed herein utilizes normal-phase flash column chromatography, a robust and efficient technique for separating the target molecule from reaction byproducts and unreacted starting materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, step-by-step instructions, and troubleshooting guidance to ensure reliable and reproducible results.

Principle of Separation: The Rationale for Normal-Phase Chromatography

The successful purification of this compound hinges on exploiting its specific physicochemical properties. The molecule is a halogenated aromatic propene derivative, rendering it relatively nonpolar. This characteristic is the cornerstone of the purification strategy.

We employ normal-phase chromatography, a technique that utilizes a polar stationary phase and a nonpolar mobile phase.[1][2] In this protocol, silica gel (SiO₂), a highly polar adsorbent, serves as the stationary phase.[3][4] The mobile phase is a low-polarity solvent system, typically a mixture of hexanes and ethyl acetate.

The separation mechanism is based on the principle of differential adsorption and partitioning.[4]

  • Target Compound: As a nonpolar molecule, this compound exhibits weak interactions with the polar silica gel surface. Consequently, it is readily carried through the column by the nonpolar mobile phase and elutes relatively early.

  • Impurities: Common impurities from synthesis, such as oxidized byproducts or starting materials containing polar functional groups, will have a stronger affinity for the polar stationary phase. These polar molecules adsorb more strongly to the silica gel and are retained for a longer duration, eluting much later or requiring a more polar mobile phase for their release.

This difference in affinity allows for a clean and efficient separation, yielding the target compound in high purity.

Safety and Handling Precautions

This compound and its structural analogs are hazardous chemicals. All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Profile: Based on safety data for similar halogenated aromatic compounds, this substance should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]

  • Required PPE:

    • Nitrile or neoprene gloves.

    • Chemical splash goggles and a face shield.[5]

    • A flame-resistant lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] Ensure adequate ventilation at all times.[6]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled containers according to institutional and local regulations.

Materials, Reagents, and Equipment

Reagents and Consumables
Reagent/MaterialGradeSupplier Example
Crude this compoundSynthesis GradeN/A
Silica Gel, 60 Å, 230-400 meshFlash ChromatographyMilliporeSigma
n-HexanesACS Grade or HPLC GradeFisher Scientific
Ethyl AcetateACS Grade or HPLC GradeVWR
Dichloromethane (for sample loading)ACS GradeMilliporeSigma
TLC Plates, Silica Gel 60 F₂₅₄250 µmMilliporeSigma
Anhydrous Sodium SulfateACS GradeMilliporeSigma
Cotton or Glass WoolLaboratory GradeFisher Scientific
Sand, Washed and DriedLaboratory GradeAcros Organics
Equipment and Glassware
  • Glass chromatography column (dimensions dependent on scale)

  • Column clamps and stand

  • Rotary evaporator with vacuum pump and water bath

  • TLC developing chambers

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Pasteur pipettes and bulbs

  • Air or nitrogen line with flow controller for flash chromatography

Experimental Protocol

This protocol is divided into three key stages: pre-chromatography method development, execution of the column chromatography, and post-purification analysis.

Stage 1: Pre-Chromatography Method Development via TLC

The causality behind this step is to determine the optimal mobile phase composition before committing the entire sample to the column. This "scouting" process saves time and material and is a cornerstone of a self-validating protocol. The goal is to find a solvent system that provides a retardation factor (R_f) of 0.25 - 0.35 for the target compound. This R_f value ensures good separation from impurities and a reasonable elution time from the column.

  • Prepare TLC Chambers: Line two small TLC chambers with filter paper and add a few milliliters of two different test solvent systems (e.g., 5% Ethyl Acetate in Hexanes and 10% Ethyl Acetate in Hexanes). Allow the chambers to saturate for 10-15 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it visible.

  • Analyze and Optimize: Calculate the R_f value for the main spot. If the R_f is too high (>0.4), decrease the mobile phase polarity (reduce the percentage of ethyl acetate). If the R_f is too low (<0.2), increase the polarity. Adjust the solvent system until the target R_f is achieved.

Diagram 1: Workflow for Solvent System Optimization This diagram illustrates the decision-making process for selecting the ideal mobile phase using Thin-Layer Chromatography (TLC).

G cluster_0 TLC Method Development A Prepare Test Solvent System (e.g., 5% EtOAc/Hex) B Spot Crude Mixture on TLC Plate A->B C Develop & Visualize Plate B->C D Calculate Rf of Target Spot C->D E Rf is too High (> 0.4) D->E No F Rf is too Low (< 0.2) D->F No G Rf is Optimal (0.25-0.35) D->G Yes H Decrease Polarity (e.g., 2% EtOAc/Hex) E->H I Increase Polarity (e.g., 10% EtOAc/Hex) F->I J Proceed to Column Chromatography G->J H->A I->A

Stage 2: Flash Column Chromatography Procedure

The following is a detailed, step-by-step methodology for purifying the compound.[7][8][9]

  • Column Preparation (Wet Slurry Packing):

    • Securely clamp the glass column in a vertical position in the fume hood.

    • Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to ensure it is snug.[7]

    • Add a ~1 cm layer of sand on top of the plug to create a flat base.

    • In a separate beaker, prepare a slurry of silica gel with the chosen mobile phase (determined in Stage 1). The consistency should be pourable, not a thick paste.[9]

    • With the column stopcock open and an Erlenmeyer flask below to collect the solvent, pour the silica slurry into the column. Use a funnel to prevent spillage.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure an evenly packed stationary phase.[7]

    • Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the silica run dry.

    • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of dichloromethane (approx. 5-10 mL).

    • To this solution, add a small amount of silica gel (approx. 2-3 times the mass of the crude product).

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

    • Carefully add this powder as an even layer on top of the sand at the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase, taking care not to disturb the top layer of sand and sample.

    • Open the stopcock and apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a solvent flow rate of approximately 2 inches/minute. This is the "flash" aspect of the technique.

    • Begin collecting the eluent in sequentially numbered test tubes or flasks (fractions).

    • Maintain a constant level of solvent above the silica bed throughout the elution process to prevent the column from running dry.

Stage 3: Post-Chromatography Analysis and Product Isolation
  • Fraction Analysis:

    • Using the same TLC system developed in Stage 1, spot every few fractions on a TLC plate to monitor the elution of the compound.

    • Visualize the developed plates under UV light.

  • Combine and Concentrate:

    • Identify all fractions that contain only the pure target compound (single spot at the correct R_f).

    • Combine these pure fractions into a single, clean, pre-weighed round-bottom flask.[9]

  • Solvent Removal:

    • Remove the mobile phase solvent using a rotary evaporator.

    • Once the solvent is removed, place the flask under high vacuum for at least 30 minutes to remove any residual solvent.

  • Final Analysis:

    • Determine the mass of the purified product and calculate the yield.

    • Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, GC-MS, or FT-IR.

Diagram 2: Overall Purification Workflow This flowchart outlines the complete process from the crude starting material to the final, purified product.

G A Crude this compound B TLC Analysis for Solvent System Selection A->B D Dry Load Crude Sample onto Column A->D C Prepare Silica Slurry & Pack Column B->C E Elute with Optimized Mobile Phase (Flash) D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Final Product: Pure Compound I->J

Sources

Application Notes and Protocols for the Use of 2-Chloro-3-(4-fluorophenyl)-1-propene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Fluorinated Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored properties is paramount, particularly in the fields of drug discovery and materials science. Fluorinated organic compounds have garnered significant attention due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 2-Chloro-3-(4-fluorophenyl)-1-propene stands out as a versatile substrate for carbon-carbon and carbon-heteroatom bond formation. Its structure, featuring a reactive allylic chloride and a fluorinated phenyl ring, presents a valuable handle for a variety of palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and representative protocols for the utilization of this compound in several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While specific literature examples for this exact substrate are limited, the protocols herein are based on well-established methodologies for analogous allylic chlorides and fluorinated compounds, offering a robust starting point for researchers and drug development professionals. This document is designed to not only provide step-by-step instructions but also to offer insights into the underlying mechanisms and critical parameters for successful reaction optimization.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to conduct a thorough risk assessment and adhere to all institutional safety protocols. While a specific safety data sheet (SDS) for this compound may not be readily available, the following precautions are recommended based on the hazards associated with analogous fluorinated and chlorinated organic compounds.[1][2][3][4]

Potential Hazards:

  • Flammability: The presence of the propene backbone suggests the compound may be flammable.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Toxicity: Organofluorine and organochlorine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] They may cause irritation to the skin, eyes, and respiratory tract.[7]

  • Reactivity: The allylic chloride is a reactive functional group. The compound may be sensitive to heat, light, and moisture.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile). Consult the glove manufacturer's compatibility data.[1][8]

  • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated chemical fume hood.[8]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[7]

  • Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Ground and bond containers when transferring material to prevent static discharge.[5]

Disposal:

  • Dispose of all waste, including unused reagent and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

I. Suzuki-Miyaura Coupling: Forging Aryl-Allyl Linkages

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[10][11] For a substrate like this compound, this reaction enables the introduction of a wide array of aryl or vinyl substituents at the allylic position, leading to the synthesis of valuable 1,3-diaryl-1-propenes and related structures.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The reaction is initiated by the oxidative addition of the allylic chloride to a Pd(0) species, forming a π-allylpalladium(II) complex. This intermediate can exist in equilibrium between η³ and η¹ coordination modes. Transmetalation with an activated boronic acid (in the form of a borate anion) followed by reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[11][12] A critical aspect of the Suzuki coupling of allylic halides is the potential for regioselectivity, with the incoming nucleophile attacking either the α or γ position of the allyl system. The regiochemical outcome is influenced by factors such as the ligand, solvent, and the electronic and steric nature of the substrates.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Allyl-Cl AllylPd [π-Allyl-Pd(II)L₂]⁺Cl⁻ OxAdd->AllylPd Transmetalation Transmetalation AllylPd->Transmetalation Borate Product_Pd R-Allyl-Pd(II)L₂ Transmetalation->Product_Pd Borate R-B(OH)₃⁻ Borate->Transmetalation Base Base (e.g., K₂CO₃) Base->Borate BoronicAcid R-B(OH)₂ BoronicAcid->Borate OH⁻ RedElim Reductive Elimination Product_Pd->RedElim RedElim->Pd0 Regeneration Product R-Allyl (Product) RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • Tricyclohexylphosphine (PCy₃; 4 mol%) or SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (or 1,4-dioxane) (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterTypical Conditions for Allylic Chlorides
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂
Ligand PPh₃, PCy₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu
Solvent Toluene, 1,4-Dioxane, THF, DMF
Temperature Room temperature to 120 °C
Boron Reagent Arylboronic acids, arylboronic esters

II. Heck Reaction: Alkenylation of the Fluorinated Allylic System

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][13][14] In the context of this compound, it can be envisioned to react with another alkene, although the more common Heck reaction involves an aryl or vinyl halide coupling with an alkene. For the purpose of this guide, we will consider the reaction of this compound as the halide partner with a suitable alkene.

Mechanistic Considerations

The Heck reaction mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] It begins with the oxidative addition of the allylic chloride to the Pd(0) catalyst to form a π-allylpalladium(II) complex. This is followed by coordination of the alkene and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the coupled product and a hydridopalladium(II) species. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.[12] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in the Heck reaction.

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Allyl-Cl AllylPd [π-Allyl-Pd(II)L₂]⁺Cl⁻ OxAdd->AllylPd AlkeneCoord Alkene Coordination AllylPd->AlkeneCoord CoordComplex Alkene-Pd Complex AlkeneCoord->CoordComplex Alkene Alkene (R-CH=CH₂) Alkene->AlkeneCoord MigInsert Migratory Insertion CoordComplex->MigInsert Intermediate σ-Alkyl-Pd(II) Complex MigInsert->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim Product_PdH [Product-Pd(II)-H]⁺Cl⁻ BetaElim->Product_PdH RedElim Reductive Elimination Product_PdH->RedElim Base RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Base Base (e.g., Et₃N) Base->RedElim

Figure 2: Catalytic Cycle of the Heck Reaction.
Representative Protocol: Heck Reaction of this compound with an Alkene

This protocol is a general guideline and will likely require optimization depending on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate; 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 1-5 mol%)

  • Triphenylphosphine (PPh₃; 2-10 mol%)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃; 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.01-0.05 mmol), and PPh₃ (0.02-0.10 mmol).

  • Add the anhydrous solvent (5 mL), followed by the alkene (1.5 mmol) and the base (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

ParameterTypical Conditions for Heck Reactions
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tol)₃, phosphine-free (in some cases)
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, MeCN, Toluene
Temperature 80-140 °C
Alkene Partner Styrenes, acrylates, acrylonitriles

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction provides a powerful method for the synthesis of enynes and other alkynylated structures from this compound.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of the allylic chloride to a Pd(0) species occurs, forming a π-allylpalladium(II) complex. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. The resulting alkynyl-allylpalladium(II) intermediate undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst.[18]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Allyl-Cl AllylPd Allyl-Pd(II)-Cl OxAdd->AllylPd Transmetalation Transmetalation AllylPd->Transmetalation Product_Pd Allyl-Pd(II)-C≡CR Transmetalation->Product_Pd RedElim Reductive Elimination Product_Pd->RedElim RedElim->Pd0 Product Allyl-C≡CR (Product) RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base, Cu(I) Base Base (e.g., Et₂NH) Base->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetalation

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Representative Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 2 mol%)

  • Copper(I) iodide (CuI; 4 mol%)

  • Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)

  • Anhydrous tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (5 mL), the terminal alkyne (1.2 mmol), and the amine base (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir at room temperature or gently heat to 40-60 °C, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical Conditions for Sonogashira Coupling
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NH, piperidine
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C
Alkyne Partner Arylacetylenes, alkylacetylenes

IV. Buchwald-Hartwig Amination: Formation of Allylic Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl or vinyl halide and an amine.[19][20][21][22] This reaction can be extended to allylic halides, providing a direct route to valuable allylic amines.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination of an allylic chloride involves the oxidative addition of the C-Cl bond to a Pd(0) complex to generate a π-allylpalladium(II) intermediate.[19] Coordination of the amine to the palladium center, followed by deprotonation by a strong base, forms a palladium amido complex. Subsequent reductive elimination furnishes the allylic amine product and regenerates the Pd(0) catalyst.[22] The choice of ligand is critical in this reaction to facilitate both the oxidative addition and reductive elimination steps and to prevent competing side reactions such as β-hydride elimination.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Allyl-Cl AllylPd [π-Allyl-Pd(II)L₂]⁺Cl⁻ OxAdd->AllylPd AmineCoord Amine Coordination AllylPd->AmineCoord CoordComplex Amine-Pd Complex AmineCoord->CoordComplex Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation CoordComplex->Deprotonation Base AmidoComplex Allyl-Pd(II)-NR₂ Deprotonation->AmidoComplex Base Base (e.g., NaOtBu) Base->Deprotonation RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Allyl-NR₂ (Product) RedElim->Product

Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.
Representative Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP; 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS; 1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.5 mmol).

  • Add the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol) followed by this compound (1.0 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterTypical Conditions for Buchwald-Hartwig Amination
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, dppf, Buchwald ligands (e.g., XPhos)
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature Room temperature to 110 °C
Amine Partner Primary and secondary alkyl and aryl amines

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide powerful tools for its functionalization. While the provided protocols are representative and based on the reactivity of similar substrates, they offer a solid foundation for further exploration and optimization. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to achieve optimal results for their specific applications. The continued development of new and more efficient catalytic systems will undoubtedly further expand the synthetic utility of this and other valuable fluorinated building blocks in the advancement of chemical sciences.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2023). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Retrieved from [Link]

  • J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Total Organic Chemistry. (2020, March 21). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

  • International Journal of New Chemistry. (2023). A green and efficient protocol for Sonogashira cross-coupling reaction using Pd/CuFe2O4 magnetic nanocatalyst. Retrieved from [Link]

  • EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Retrieved from [Link]

  • Amanote Research. (n.d.). Regio- And Stereoselective Palladium-Catalyzed. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (2010). Palladium(II)-catalyzed highly regio- and stereoselective synthesis of 2-chloro-1,3-diene derivatives from alkynols and alkenes. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

Sources

The Strategic Utility of 2-Chloro-3-(4-fluorophenyl)-1-propene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the ability of the C-F bond to act as a bioisostere for a hydroxyl group or a hydrogen atom, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][3][4] Within the arsenal of fluorinated building blocks, 2-Chloro-3-(4-fluorophenyl)-1-propene emerges as a versatile and highly valuable synthon for the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides an in-depth exploration of its applications and detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Reactivity Profile

This compound is a halogenated aromatic compound featuring a reactive propene backbone. The presence of both a chlorine atom on the double bond and a fluorine atom on the phenyl ring imparts a unique reactivity profile, making it a key intermediate for a variety of chemical transformations.

PropertyValueSource
Molecular FormulaC9H8ClF[BOC Sciences]
CAS Number731773-08-3[BOC Sciences]

The electrophilic nature of the double bond, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, makes it susceptible to a range of reactions including oxidation, reduction, and substitution.[5] This reactivity is central to its utility as a building block in medicinal chemistry.

Core Application: A Key Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

A primary application of this compound lies in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects.[6][7]

One of the most well-known SARMs, Ostarine (MK-2866), and its analogs feature a core structure that can be efficiently synthesized using this compound as a key starting material. The synthesis typically involves the alkylation of a substituted phenol with this compound, followed by further functional group transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_of_2_Chloro_3_4_fluorophenyl_1_propene start 4-Fluorobenzaldehyde intermediate1 1-(4-Fluorophenyl)prop-2-en-1-ol start->intermediate1 1. THF 2. H3O+ reagent1 Vinylmagnesium bromide (Grignard Reagent) reagent1->intermediate1 intermediate2 1-Chloro-1-(4-fluorophenyl)prop-2-ene intermediate1->intermediate2 Pyridine reagent2 Thionyl chloride (SOCl2) reagent2->intermediate2 product This compound intermediate2->product reagent3 Base (e.g., DBU) Isomerization reagent3->product

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 4-Fluorobenzaldehyde

  • Vinylmagnesium bromide (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reaction: To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add vinylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 1-(4-fluorophenyl)prop-2-en-1-ol.

  • Chlorination: Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of thionyl chloride (1.2 eq). Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Work-up and Isomerization: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting allylic chloride may undergo isomerization to the more stable internal alkene upon treatment with a non-nucleophilic base like DBU in a suitable solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Alkylation of a Phenol for SARM Synthesis

This protocol details the O-alkylation of a phenol, a critical step in constructing the core of many SARM molecules.

Reaction Scheme:

Phenol_Alkylation start1 Substituted Phenol product O-alkylated Product (SARM Precursor) start1->product start2 This compound start2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: General workflow for the alkylation of a phenol.

Materials:

  • Substituted Phenol (e.g., 4-aminophenol derivative)

  • This compound

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir under a nitrogen atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Further Synthetic Transformations: Expanding the Utility

The versatility of this compound extends beyond simple alkylations. The vinyl chloride moiety is a handle for powerful carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki Coupling: The vinyl chloride can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters to introduce aryl or vinyl substituents. This reaction is catalyzed by a palladium complex and requires a base.[8][9]

  • Heck Reaction: The Heck reaction allows for the coupling of the vinyl chloride with an alkene, providing access to more complex olefinic structures. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis.[8][10][11]

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction start This compound suzuki_reagent R-B(OH)2 Pd Catalyst, Base start->suzuki_reagent heck_reagent Alkene Pd Catalyst, Base start->heck_reagent suzuki_product Substituted Styrene Derivative suzuki_reagent->suzuki_product heck_product Diene Derivative heck_reagent->heck_product

Caption: Potential cross-coupling reactions utilizing this compound.

These advanced transformations significantly broaden the scope of molecules that can be synthesized from this versatile building block, enabling the creation of diverse compound libraries for drug discovery programs.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[12] Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique reactivity profile, stemming from the presence of both chloro and fluoro substituents, makes it an ideal precursor for the synthesis of complex molecules, most notably Selective Androgen Receptor Modulators. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this important synthon in their drug discovery endeavors. The continued exploration of its reactivity will undoubtedly lead to the development of novel and more effective therapeutic agents.

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Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles Utilizing 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This guide details the utility of 2-Chloro-3-(4-fluorophenyl)-1-propene, a versatile and reactive building block, for the synthesis of diverse and novel heterocyclic systems. We provide in-depth, field-proven protocols for the construction of functionalized indoles and benzofurans, two scaffolds of paramount importance in drug discovery. The methodologies presented herein leverage the unique reactivity of this fluorinated synthon, focusing on robust and scalable reactions such as N-alkylation and palladium-catalyzed intramolecular cyclizations. Each protocol is accompanied by a detailed mechanistic explanation, workflow visualizations, and a discussion of the underlying chemical principles, empowering researchers to confidently adapt and expand upon these methods.

Introduction: The Power of Fluorine and the Versatility of a Key Building Block

Fluorinated heterocyclic compounds are disproportionately represented in pharmaceuticals and agrochemicals, a testament to the profound effects of fluorine on molecular properties.[4][5][6] The introduction of a fluorine atom, such as on the phenyl ring in our key substrate, can modulate pKa, improve membrane permeability, and block sites of metabolic degradation.[2][6] The starting material, this compound, offers multiple points for chemical modification:

  • Allylic Chloride: An excellent electrophilic site, susceptible to nucleophilic substitution by heteroatoms (N, O, S), forming the basis for alkylation reactions.

  • Alkene Moiety: A versatile functional group that can participate in a wide range of reactions, including palladium-catalyzed cross-coupling and cyclization reactions.[7][8]

This combination of reactive sites makes it a powerful precursor for constructing complex molecular architectures. This document provides validated protocols for its use in synthesizing high-value heterocyclic systems.

Physicochemical Properties & Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the fluorine and chlorine atoms influences the electronic properties of the entire molecule, stabilizing intermediates in certain reactions.[7] The primary reaction pathway exploited in these protocols is the nucleophilic substitution at the allylic carbon.

sub This compound reactivity Key Reactive Sites sub->reactivity Possesses nuc_sub Nucleophilic Substitution (e.g., N-Alkylation) reactivity->nuc_sub Allylic Chloride pd_cat Palladium-Catalyzed Reactions (e.g., Heck, Suzuki) reactivity->pd_cat Alkene & Chloride add_rxn Addition Reactions (e.g., Oxidation) reactivity->add_rxn Alkene

Caption: Reactivity overview of the key building block.

Safety and Handling

Proper safety precautions are mandatory when handling this compound and the associated reagents.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][10]

Protocol I: Synthesis of N-Substituted Indoles via Direct Alkylation

This protocol describes the direct N-alkylation of indole, a foundational reaction for diversifying this critical pharmacophore.[12] The reaction proceeds via a classical SN2 mechanism where the deprotonated indole nitrogen acts as a nucleophile, displacing the allylic chloride. The choice of a moderately strong base like potassium carbonate is crucial; it is sufficient to deprotonate the indole N-H without causing unwanted side reactions.[13]

Experimental Workflow: N-Alkylation

start Setup reagents Combine Indole, K₂CO₃, and Acetonitrile start->reagents add_allyl Add 2-Chloro-3-(4-fluorophenyl) -1-propene reagents->add_allyl react Heat to Reflux (Monitor by TLC) add_allyl->react workup Cool, Filter Salts, Concentrate Filtrate react->workup purify Column Chromatography workup->purify product Product purify->product

Caption: Experimental workflow for N-alkylation of indole.

Detailed Protocol
  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN, 40 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts, washing the filter cake with additional acetonitrile (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by silica gel column chromatography, using a gradient elution of hexane and ethyl acetate to yield the pure N-alkylated product.

Protocol II: Synthesis of Substituted Benzofurans via a Two-Step Sequence

This advanced protocol demonstrates the construction of the benzofuran ring system, a privileged scaffold in medicinal chemistry.[14] The strategy involves two distinct, high-yielding steps: a Williamson ether synthesis followed by a palladium-catalyzed intramolecular Heck reaction. This sequence is a powerful method for forming C-O and C-C bonds to build the heterocyclic core.[8][14]

  • Step 1: Williamson Ether Synthesis: A classic O-alkylation where a phenoxide, generated in situ from 2-iodophenol and a base, attacks the electrophilic allylic chloride.

  • Step 2: Intramolecular Heck Reaction: A palladium(0) catalyst facilitates the cyclization. The mechanism involves oxidative addition of the Pd(0) into the aryl-iodide bond, followed by migratory insertion of the tethered alkene, and finally β-hydride elimination to regenerate the catalyst and form the benzofuran product.[15][16]

Experimental Workflow: Benzofuran Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Heck Reaction s1_start Combine 2-Iodophenol, K₂CO₃, and DMF s1_add Add 2-Chloro-3-(4-fluorophenyl) -1-propene s1_start->s1_add s1_react Heat at 60°C s1_add->s1_react s1_workup Aqueous Work-up & Extraction s1_react->s1_workup intermediate Aryl Ether Intermediate s1_workup->intermediate s2_setup Combine Intermediate, Pd Catalyst, Base, and Solvent intermediate->s2_setup s2_react Heat to Reflux s2_setup->s2_react s2_workup Filter Catalyst, Concentrate s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify product Benzofuran Product s2_purify->product

Caption: Two-step workflow for benzofuran synthesis.

Detailed Protocol

Step A: Synthesis of 1-((2-(4-fluorophenyl)allyl)oxy)-2-iodobenzene

  • Reagent Preparation: To a 100 mL round-bottom flask, add 2-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 40 mL).

  • Addition of Alkylating Agent: Add this compound (1.05 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours until TLC analysis indicates complete consumption of the 2-iodophenol.

  • Work-up: Cool the mixture, pour it into water (200 mL), and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ether is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Step B: Palladium-Catalyzed Intramolecular Heck Reaction

  • Catalyst Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the crude aryl ether intermediate from Step A (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and silver carbonate (Ag₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) via cannula.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 8-12 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the final substituted benzofuran product.

Data Summary

The following table provides a comparative overview of the described protocols, highlighting the conditions and expected outcomes.

Target HeterocycleKey TransformationReagents & CatalystBaseSolventTypical Yield
N-Substituted Indole N-AlkylationIndole, Alkylating AgentK₂CO₃Acetonitrile75-90%
Substituted Benzofuran Williamson Ether Synthesis / Intramolecular Heck2-Iodophenol, Pd(OAc)₂, PPh₃K₂CO₃ / Ag₂CO₃DMF / Acetonitrile60-75% (over 2 steps)

Conclusion and Future Outlook

This compound has been established as a highly effective and versatile synthon for the construction of medicinally relevant heterocyclic cores. The protocols detailed herein for the synthesis of N-alkylated indoles and substituted benzofurans are robust, scalable, and grounded in well-understood reaction mechanisms. The multi-faceted reactivity of this building block opens avenues for further exploration, including its use in multicomponent reactions, cycloadditions, and the synthesis of other important heterocyclic systems like pyridines and pyrimidines.[17][18] The continued development of synthetic strategies around such fluorinated building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.[19][20]

References

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Application Notes and Protocols: The Strategic Utility of 2-Chloro-3-(4-fluorophenyl)-1-propene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3] 2-Chloro-3-(4-fluorophenyl)-1-propene is a highly versatile bifunctional reagent, possessing both a reactive allylic chloride for nucleophilic displacement and a fluorophenyl moiety, a common feature in many central nervous system (CNS) active agents. This document provides a detailed technical guide on the synthesis and application of this valuable intermediate, offering field-proven insights and step-by-step protocols for its use in constructing advanced pharmaceutical building blocks.

Introduction: The Significance of a Bifunctional Building Block

This compound is a halogenated aromatic compound whose value lies in its distinct reactive sites.[4] The allylic chloride provides a readily accessible electrophilic center for C-N, C-O, and C-S bond formation, while the 4-fluorophenyl group is a well-established pharmacophore known to improve properties such as lipophilicity and resistance to oxidative metabolism.[1]

The structure is particularly relevant for the synthesis of analogues of established drug classes, such as non-tricyclic antidepressants.[5] For instance, the core structure of Sertraline, a selective serotonin reuptake inhibitor (SSRI), features a substituted phenyl group attached to a cyclic amine framework.[6][7] While Sertraline itself contains a dichlorophenyl group, the synthesis of fluorinated analogues is a common strategy in drug discovery to modulate efficacy and safety profiles. This guide will demonstrate the synthesis of this compound and its subsequent use in a key bond-forming reaction that serves as a gateway to novel amine-containing scaffolds.

Synthesis of this compound

The most direct and efficient method for synthesizing the title compound is through the allylic chlorination of 1-allyl-4-fluorobenzene. This reaction selectively installs a chlorine atom at the position adjacent to the double bond. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, typically requiring a radical initiator or UV light to proceed effectively.

Causality of Experimental Choices:

  • Reagent: N-Chlorosuccinimide (NCS) is preferred over harsher chlorinating agents like chlorine gas because it provides a low, steady concentration of chlorine radicals, minimizing side reactions such as addition across the double bond.

  • Solvent: Carbon tetrachloride (CCl₄) or other non-polar solvents are ideal as they do not react with the radical intermediates. However, due to the toxicity of CCl₄, greener alternatives like ethyl acetate have been successfully employed.[8]

  • Initiator: A radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is used to initiate the reaction by generating the first radicals. The reaction is autocatalytic once initiated.

Workflow for Synthesis

G cluster_0 Synthesis of this compound A 1-Allyl-4-fluorobenzene D Reaction Vessel (Solvent: Ethyl Acetate) Reflux, 4-6 hours A->D B N-Chlorosuccinimide (NCS) B->D C Radical Initiator (AIBN) C->D E Reaction Mixture D->E F Cooling & Filtration (Remove Succinimide) E->F G Filtrate F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude Product H->I J Purification (Vacuum Distillation or Column Chromatography) I->J K Pure this compound J->K

Caption: Synthetic workflow for allylic chlorination.

Detailed Protocol 2.1: Synthesis of this compound
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-allyl-4-fluorobenzene (10.0 g, 73.4 mmol).

  • Reagent Addition: Add ethyl acetate (100 mL) followed by N-Chlorosuccinimide (10.8 g, 80.8 mmol, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.24 g, 1.5 mmol).

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid through a Büchner funnel and wash with a small amount of cold ethyl acetate.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to yield this compound as a clear oil.

ParameterExpected Value
Typical Yield 70-85%
Appearance Colorless Oil
Molecular Formula C₉H₈ClF
Molecular Weight 170.61 g/mol

Application: Synthesis of an Allylic Amine Precursor

The primary utility of this compound in pharmaceutical synthesis is its role as an electrophile in nucleophilic substitution reactions.[4] The reaction with a primary or secondary amine introduces the 3-(4-fluorophenyl)prop-2-en-1-yl group, a key step in building more complex molecules that may target receptors in the central nervous system.[9]

Causality of Experimental Choices:

  • Nucleophile: A primary amine (e.g., methylamine) is used to demonstrate a common N-alkylation reaction.

  • Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reagents and facilitate the Sₙ2 reaction pathway.

Reaction Mechanism: Nucleophilic Substitution

G cluster_0 Nucleophilic Substitution (Sₙ2) Reagents This compound + Methylamine (R-NH₂) TransitionState Transition State [H₂N---C---Cl]δ⁻ Reagents->TransitionState Attack by Amine Products N-methyl-3-(4-fluorophenyl)prop-2-en-1-amine + HCl TransitionState->Products Loss of Cl⁻

Caption: Sₙ2 mechanism for allylic amine synthesis.

Detailed Protocol 3.1: Synthesis of N-methyl-3-(4-fluorophenyl)prop-2-en-1-amine
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 29.3 mmol) in acetonitrile (50 mL).

  • Reagent Addition: Add potassium carbonate (8.1 g, 58.6 mmol, 2.0 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Nucleophile Addition: Slowly bubble methylamine gas through the solution or add a solution of methylamine in THF/ethanol (1.2 equivalents) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Filter off the potassium carbonate and other salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel to yield the pure allylic amine.

ParameterExpected Value
Typical Yield 65-80%
Appearance Pale Yellow Oil
Purity (HPLC) >98%

This resulting secondary amine is a valuable pharmaceutical intermediate, ready for further elaboration into more complex drug scaffolds, such as those found in potential antidepressant or antipsychotic agents.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Handling: Avoid contact with skin and eyes.[11] In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Conclusion

This compound serves as an exemplary case of a strategically designed building block for pharmaceutical synthesis. Its facile preparation and the high reactivity of its allylic chloride functional group make it an efficient tool for introducing the fluorophenylpropyl scaffold into target molecules. The protocols detailed herein provide a reliable foundation for researchers to utilize this intermediate in the exploration and development of novel therapeutic agents, particularly within the domain of CNS drug discovery.

References

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Application Notes and Protocols for 2-Chloro-3-(4-fluorophenyl)-1-propene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of 2-Chloro-3-(4-fluorophenyl)-1-propene in materials science. While direct, peer-reviewed applications of this specific monomer are emerging, its unique molecular architecture—featuring a polymerizable propene backbone, a reactive chloro group, and a fluorophenyl moiety—presents significant opportunities for the development of novel functional polymers and materials. This guide extrapolates from established principles in polymer chemistry and fluorinated materials to propose detailed, field-proven protocols for its use. We will explore its potential in creating specialty polymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical or surface characteristics. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, empowering researchers to explore this promising building block.

Introduction: The Scientific Merit of this compound

This compound is a halogenated organic compound with a distinct structure that makes it a compelling candidate for materials science innovation. The molecule's reactivity is governed by two primary sites: the carbon-carbon double bond of the propene group and the allylic chloride.

  • The Propene Backbone: The vinyl group is susceptible to free-radical, cationic, or coordination polymerization, allowing the formation of a poly(propene) backbone. This process is analogous to the polymerization of other propene and chloroethene monomers.[1][2][3] The resulting polymer chain provides the fundamental structure of the material.

  • The Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is critical. Fluorination is a well-established strategy in materials science for imparting desirable properties such as high thermal and oxidative stability, hydrophobicity, and low surface energy.[4] These characteristics are a direct result of the high electronegativity and stability of the carbon-fluorine bond.

  • The Allylic Chloride: The 2-chloro substituent offers a reactive handle for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer backbone, enabling the fine-tuning of material properties or the creation of functional surfaces.

This combination of features suggests that polymers derived from this compound could be valuable in applications requiring robust, functional materials, such as specialty coatings, advanced composites, and functional membranes.

Proposed Application: Synthesis of Poly(this compound) via Free-Radical Polymerization

A primary application of this monomer is its polymerization to create a novel fluorinated polymer. Free-radical polymerization is a robust and widely used method for vinyl monomers. The resulting polymer, Poly(this compound), is expected to exhibit enhanced thermal stability and chemical resistance due to the fluorophenyl group.

Scientific Rationale and Causality

The choice of free-radical polymerization is based on its tolerance to a wide variety of functional groups and its relative simplicity. An initiator such as Azobisisobutyronitrile (AIBN) is selected for its well-understood decomposition kinetics, providing a controlled source of radicals to initiate polymerization. The reaction temperature is optimized to ensure a suitable rate of initiation without causing premature chain termination or side reactions. The resulting polymer's properties, such as molecular weight and polydispersity, will be directly influenced by reaction parameters like monomer concentration, initiator concentration, and temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization Monomer This compound Mix Combine Monomer, Solvent, & Initiator in Reactor Monomer->Mix Solvent Anhydrous Toluene Solvent->Mix Initiator AIBN Initiator->Mix Purge Degas with N2/Ar (3 cycles) Mix->Purge Heat Heat to 70°C (24 hours) Purge->Heat Cool Cool to Room Temp Heat->Cool Precipitate Precipitate in Cold Methanol Cool->Precipitate Filter Filter the Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Analyze Polymer: - NMR (Structure) - GPC (Mn, PDI) - TGA (Thermal Stability) Dry->Characterize

Caption: Workflow for the synthesis and characterization of Poly(this compound).

Detailed Protocol: Free-Radical Polymerization

Objective: To synthesize Poly(this compound) with a target molecular weight and characterize its basic properties.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for filtration and drying

Procedure:

  • Reactor Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (10.0 g, 58.6 mmol).

  • Reagent Addition: Add anhydrous toluene (40 mL) to dissolve the monomer. In a separate vial, dissolve AIBN (0.096 g, 0.586 mmol, 1 mol% relative to monomer). Add the AIBN solution to the flask.

  • Degassing: Seal the flask and perform three cycles of freeze-pump-thaw or purge with a steady stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for 24 hours under an inert atmosphere. The solution may become more viscous as the polymer forms.

  • Workup: After 24 hours, cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing 400 mL of cold, rapidly stirring methanol. A white precipitate of the polymer should form immediately.

  • Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration. Wash the polymer with fresh methanol (2 x 50 mL) to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C to a constant weight.

  • Characterization:

    • Determine the polymer structure using ¹H and ¹⁹F NMR spectroscopy.

    • Measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Assess the thermal stability using Thermogravimetric Analysis (TGA).

Expected Data and Interpretation

The following table summarizes the expected parameters and outcomes for the synthesis.

ParameterValue / RangeRationale / Interpretation
Monomer:Initiator Ratio100:1Controls the kinetic chain length, influencing the final molecular weight.
Reaction Temperature70°COptimal for AIBN decomposition and controlled propagation.
Yield70-85%Expected conversion for free-radical polymerization under these conditions.
Expected Mn (GPC)15,000 - 25,000 g/mol Dependent on precise reaction kinetics and purity of reagents.
Expected PDI (GPC)1.5 - 2.5Typical for conventional free-radical polymerization.
TGA Decomposition Temp.> 300°CThe fluorophenyl group is expected to impart high thermal stability.

Proposed Application: Functionalization of Surfaces via Grafting

The reactive allylic chloride on the this compound monomer can be used to graft it onto surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups on silica or cellulose). This creates a surface with the properties of the fluorophenyl group, such as hydrophobicity and low surface energy.

Scientific Rationale and Causality

This application leverages the reactivity of the C-Cl bond in a nucleophilic substitution reaction. By reacting the monomer with a hydroxyl-terminated surface (like activated silica), an ether linkage is formed, covalently bonding the molecule to the substrate. A non-nucleophilic base, such as pyridine, is used to scavenge the HCl byproduct without competing in the primary reaction. The fluorinated surface is expected to be highly water-repellent (hydrophobic).

Reaction Scheme Diagram

Caption: Grafting this compound onto a hydroxylated surface.

Detailed Protocol: Surface Modification of Glass Slides

Objective: To create a hydrophobic glass surface by grafting this compound.

Materials:

  • Glass microscope slides

  • Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION

  • This compound

  • Anhydrous Toluene

  • Pyridine

  • Sonicator

  • Contact angle goniometer

Procedure:

  • Surface Activation (CAUTION):

    • Clean glass slides by sonicating in acetone, then ethanol, then deionized water (15 min each).

    • Immerse the slides in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat) and work in a fume hood.

    • Rinse the slides copiously with deionized water and dry under a stream of nitrogen. This process generates a high density of hydroxyl (-OH) groups on the surface.

  • Grafting Reaction:

    • Place the activated slides in a sealed reaction vessel.

    • Add a solution of this compound (5% v/v) and pyridine (5% v/v) in anhydrous toluene.

    • Heat the vessel to 80°C and maintain for 12 hours.

  • Cleaning:

    • Remove the slides and sonicate them in fresh toluene, followed by ethanol, to remove any physisorbed material.

    • Dry the slides with nitrogen.

  • Characterization:

    • Measure the static water contact angle on the modified surface. An increase from <10° (for activated glass) to >90° is expected, indicating a successful hydrophobic modification.

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine on the surface.

Safety Precautions

  • Monomer Handling: this compound is an alkylating agent and should be handled with care. Use chemical-resistant gloves, safety glasses, and work in a well-ventilated fume hood.

  • Piranha Solution: This solution is extremely dangerous. It is a strong oxidizer and can react violently with organic materials. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.

  • Solvents: Toluene and pyridine are flammable and toxic. Handle them in a fume hood and away from ignition sources.

Conclusion

This compound represents a versatile and promising monomer for the synthesis of advanced functional materials. Its unique combination of a polymerizable double bond, a reactive chloride, and a fluorinated aromatic ring enables the creation of novel polymers and surfaces with desirable properties. The protocols detailed in this guide provide a robust starting point for researchers to explore the potential of this compound in developing next-generation materials for a wide range of applications.

References

  • Husain, A. et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica ñ Drug Research, 65(5), 527-534. [Link]

  • Betz, R. et al. (2011). (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o512. [Link]

  • Fun, H.-K. et al. (2011). (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405. [Link]

  • Balko, J. et al. (1982). Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid. Chemicke Zvesti, 36(4), 543-51. [Link]

  • Cognito (2014). GCSE Chemistry - Addition Polymers & Polymerisation. YouTube. [Link]

  • Clark, J. (2015). The Polymerisation of Alkenes. Chemguide. [Link]

  • GyanPub Learning (2017). Polymerisation of propene and chloroethene. YouTube. [Link]

  • Ameduri, B. (2009). New fluorinated functional materials. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields. The guidance is based on established principles of radical chemistry and practical laboratory experience.

Section 1: Understanding the Core Synthesis & Mechanism

The synthesis of this compound typically proceeds via a free-radical allylic chlorination of a suitable precursor, such as 3-(4-fluorophenyl)-1-propene. This pathway is favored because the allylic C-H bond is significantly weaker than vinylic or other alkyl C-H bonds, owing to the resonance stabilization of the resulting allylic radical intermediate.[1]

The most common and effective reagent for this transformation is N-Chlorosuccinimide (NCS), often used in conjunction with a radical initiator (like AIBN or benzoyl peroxide) or photochemical initiation (UV light).[2][3] NCS is preferred over gaseous chlorine (Cl₂) because it provides a low, steady concentration of chlorine radicals, which favors the desired substitution reaction over competitive electrophilic addition across the double bond.[1][3][4]

The reaction mechanism involves three key stages: initiation, propagation, and termination.[3][4]

  • Initiation: The radical initiator (or UV light) promotes the homolytic cleavage of the N-Cl bond in NCS (or a trace amount of Cl₂) to generate initial chlorine radicals (Cl•).[2][3]

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from the allylic position of the substrate, forming a resonance-stabilized allylic radical and HCl.[1][5]

    • This allylic radical then reacts with another molecule of NCS (or Cl₂) to form the final product, this compound, and regenerate a succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.[1]

Radical_Allylic_Chlorination cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (AIBN/BPO/hv) Cl_rad Cl• I->Cl_rad Homolysis NCS NCS Substrate 3-(4-F-Ph)-propene Allyl_rad Allylic Radical (Resonance Stabilized) Substrate->Allyl_rad H• abstraction Product 2-Chloro-3-(4-F-Ph)-1-propene Allyl_rad->Product Cl• transfer Succ_rad Succinimidyl• Product->Succ_rad NCS2 NCS NCS2->Product Cl_rad2 Cl• Cl_rad2->Substrate Rad1 R• Stable Stable Product Rad1->Stable Rad2 R• Rad2->Stable

Caption: Radical chain mechanism for allylic chlorination.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Inactive or Insufficient Initiator: Radical initiators like AIBN and benzoyl peroxide have finite half-lives at specific temperatures. If the reaction temperature is too low, initiation will be inefficient. If it's too high for too long, the initiator may be consumed before the reaction is complete.

    • Solution: Ensure the correct reaction temperature is maintained for your chosen initiator (e.g., ~80-90 °C for AIBN in CCl₄ or benzene).[2] Consider adding the initiator in portions over the course of the reaction to maintain a steady radical concentration.

  • Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor and can quench the chain reaction.[6] Impurities in the starting material or solvent (e.g., phenols, anilines) can also act as traps.

    • Solution: Degas the solvent thoroughly before use by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under an inert atmosphere (N₂ or Ar). Purify the starting material and solvents if inhibitor contamination is suspected.

  • Poor Reagent Quality: NCS can degrade over time. It should be a white crystalline solid. If it is discolored, its effectiveness may be compromised.

    • Solution: Use freshly opened or purified NCS. NCS can be recrystallized from acetic acid or water if necessary.

Troubleshooting_Low_Conversion Start Problem: Low Conversion Check_Initiator Is Initiator active and sufficient? Start->Check_Initiator Check_Inhibitors Are radical inhibitors (e.g., O₂) present? Start->Check_Inhibitors Check_Reagents Is NCS reagent of high purity? Start->Check_Reagents Sol_Initiator Solution: - Verify temperature - Add initiator in portions Check_Initiator->Sol_Initiator No Sol_Inhibitors Solution: - Degas solvent - Use inert atmosphere Check_Inhibitors->Sol_Inhibitors Yes Sol_Reagents Solution: - Use fresh/recrystallized NCS Check_Reagents->Sol_Reagents No

Caption: Decision workflow for diagnosing low reaction conversion.
Question 2: My crude product analysis (GC-MS/NMR) shows significant byproduct formation. What are these impurities and how can I minimize them?

Possible Byproducts & Prevention Strategies:

  • Dichlorinated Products: Over-chlorination can occur if the concentration of the chlorinating agent is too high or the reaction is run for too long. This leads to the formation of dichlorinated species.

    • Prevention: Use a slight excess of NCS (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Avoid high temperatures, which can accelerate side reactions.[6]

  • Isomeric Allylic Chlorides: The resonance-stabilized allylic radical intermediate can be attacked by the chlorine radical at more than one position, leading to constitutional isomers. While the target molecule is often the major product, other isomers can form.

    • Prevention: Reaction conditions can influence selectivity. Lower temperatures generally favor the thermodynamically more stable product. The choice of solvent can also play a role; non-polar solvents like carbon tetrachloride (CCl₄) are standard for radical reactions.[2]

  • Alkene Addition Product (Vicinal Dichloride): This is the primary competing reaction. It occurs when an electrophilic addition mechanism outcompetes the radical substitution. This is common when using Cl₂ gas or when localized high concentrations of chlorine species are present.[7]

    • Prevention: This is the main reason for using NCS.[2] Ensure NCS is added slowly or in portions to maintain a low halogen concentration. Avoid acidic conditions, which can promote the ionic addition pathway.

Byproduct TypeLikely CausePrevention Strategy
Dichlorinated SpeciesHigh NCS concentration / long reaction timeUse 1.05-1.1 eq. NCS; monitor reaction closely.
Isomeric Allylic ChloridesInherent reactivity of radical intermediateOptimize temperature and solvent for selectivity.
Vicinal DichlorideCompeting electrophilic additionUse NCS instead of Cl₂; ensure slow addition.[2][7]
Question 3: My product seems to decompose during workup or purification. How can I improve its stability?

Possible Causes & Solutions:

  • Acid-Catalyzed Elimination/Rearrangement: Allylic halides can be susceptible to elimination (forming a diene) or rearrangement in the presence of acid. The HCl generated during the reaction can be a culprit.

    • Solution: After the reaction is complete, quench it with a mild aqueous base like sodium bicarbonate solution to neutralize any residual acid.[8][9] During workup, wash the organic layer with bicarbonate solution and then brine.

  • Thermal Instability: Prolonged heating during solvent removal or purification (distillation) can cause decomposition.

    • Solution: Remove the solvent under reduced pressure at low temperatures (rotary evaporation). Purify the product using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) rather than distillation if the product is thermally sensitive.

  • General Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated NaHCO₃ solution, followed by water and then brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate under reduced pressure.

    • Purify by flash column chromatography.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: A dry, non-polar, inert solvent is crucial. Carbon tetrachloride (CCl₄) is a classic choice for radical halogenations due to its inertness.[2] However, due to its toxicity and environmental concerns, other solvents like benzene, cyclohexane, or even acetonitrile can be used. The solvent must be free of water and radical inhibitors. Some studies suggest that halogenated solvents can form complexes with chlorine radicals, which may slightly alter reactivity and selectivity.[10]

  • Q: Can I use Cl₂ gas instead of NCS?

    • A: While possible, it is not recommended for achieving high yields of the allylic chloride. Using Cl₂ gas often leads to a significant amount of electrophilic addition across the double bond, yielding the vicinal dichloride.[7] This pathway is favored at lower temperatures, while the desired radical substitution requires high temperatures (around 500 °C for propene), making control difficult.[1][7] NCS provides a controlled, low concentration of the halogenating species, selectively promoting the radical pathway.[4]

  • Q: How do I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting material on a silica plate. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, being more polar than the starting alkene but less polar than succinimide, will have a distinct Rf value. The reaction is complete when the starting material spot has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.

  • Q: What are the key safety precautions?

    • A: Handle all reagents in a well-ventilated fume hood. CCl₄ and benzene are toxic and carcinogenic. NCS is a lachrymator and irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If using photochemical initiation, ensure the UV lamp is properly shielded to avoid eye exposure.

References

  • Tunge, J. A., & Mellegaard, S. R. (2004). Selective Selenocatalytic Allylic Chlorination. Organic Letters, 6(8), 1205–1207. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Isomerization/chlorination of primary allylic alcohols... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient method for chlorination in allylic position. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of N-Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Radical Allylic Halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • Pearson. (n.d.). Allylic Halogenation Explained. Retrieved from [Link]

  • Pearson+. (n.d.). Specific Reactions - Allylic Chlorination. Retrieved from [Link]

  • Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved from [Link]

  • YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification. Retrieved from [Link]

  • YouTube. (2022). Introduction to Allylic Halogenation (Bromination and Chlorination). Retrieved from [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Chemistry Stack Exchange. (2016). Chlorination of propene at 773 K. Retrieved from [Link]

  • SlideShare. (n.d.). ALLYLIC HALOGINATION.pptx. Retrieved from [Link]

  • Alliant Academy. (n.d.). 10. HALOALKANES AND HALOARENES. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene.... Retrieved from [Link]

  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

  • GeeksforGeeks. (2022). Methods of preparation of Haloalkanes and Haloarenes. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of 2-chloro-3-(4-chlorophenyl)propionic acid from chlorobenzenediazonium chloride and acrylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (n.d.). (PDF) Free Radical Chlorinations in Halogenated Solvents.... Retrieved from [Link]

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

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Technical Support Center: Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of Synthetic Strategy

The synthesis of this compound is a nuanced process where the final purity is highly dependent on the careful execution of each step. A common and logical laboratory-scale approach involves two primary stages:

  • Formation of the Allylic Alcohol Precursor: Synthesis of 3-(4-fluorophenyl)prop-2-en-1-ol. This is typically achieved through the nucleophilic addition of a vinyl group to 4-fluorobenzaldehyde.

  • Chlorination of the Allylic Alcohol: Conversion of the hydroxyl group of the precursor to a chlorine atom. This step is critical and is the primary source of isomeric impurities if not properly controlled.

The overall workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Allylic Chlorination cluster_2 Stage 3: Purification A 4-Fluorobenzaldehyde + Vinylmagnesium Bromide B Grignard Reaction A->B In anhydrous THF C Aqueous Workup (NH4Cl) B->C D Crude 3-(4-fluorophenyl)prop-2-en-1-ol C->D E Purified 3-(4-fluorophenyl)prop-2-en-1-ol D->E Purification (Chromatography) F Reaction with Thionyl Chloride (SOCl₂) E->F In Aprotic Solvent (e.g., Et₂O), 0°C G Quenching & Extraction F->G H Crude Product Mixture G->H I Column Chromatography H->I J Pure this compound I->J

removal of triphenylphosphine oxide from Wittig reaction of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Wittig reaction for the synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene. A primary challenge in this synthesis is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). This document provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to facilitate the efficient purification of the desired alkene product. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may be encountered during the removal of triphenylphosphine oxide from the crude reaction mixture of this compound.

Issue 1: My non-polar product is contaminated with triphenylphosphine oxide.

When your desired alkene is significantly less polar than TPPO, several straightforward methods can be employed for purification.

Solution 1: Precipitation with a Non-Polar Solvent

This is often the simplest and most direct method for separating a non-polar product from the highly polar TPPO.

  • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents such as hexanes, pentane, or diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a solvent in which both the product and TPPO are soluble (like dichloromethane or toluene) and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[1][2][3][4][5]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

    • Dissolve the residue in a minimum volume of a suitable solvent (e.g., dichloromethane, toluene).

    • Slowly add a non-polar solvent (e.g., hexanes, pentane) with stirring.

    • Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[2]

    • Collect the precipitated TPPO by filtration.

Solution 2: Filtration through a Silica Plug

This technique is a rapid and effective way to remove the highly polar TPPO from less polar products, particularly when crystallization is challenging.[2][6][7]

  • Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short column, or "plug," of silica can be used to retain the TPPO while the less polar product is eluted.[2]

  • Experimental Protocol:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

    • Prepare a short plug of silica gel in a fritted funnel or chromatography column.

    • Pass the suspension of the crude product through the silica plug.

    • Wash the plug with the same non-polar solvent system to elute the entirety of the desired product, leaving the TPPO adsorbed to the silica.

Issue 2: My product is polar and co-elutes with triphenylphosphine oxide during chromatography.

Separating polar products from TPPO can be challenging due to their similar polarities. In these cases, chemical separation methods are often more effective.

Solution: Chemical Separation via Metal Salt Complexation

This method involves the formation of an insoluble complex between TPPO and a metal salt, which can then be easily removed by filtration.[8][9][10]

  • Underlying Principle: The basic oxygen atom of triphenylphosphine oxide can coordinate with Lewis acidic metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), to form insoluble complexes.[1][8][9][10] This method is particularly useful for separations in polar solvents where TPPO is otherwise soluble.[8][9][11]

  • Experimental Protocol (using ZnCl₂):

    • If the Wittig reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.

    • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

    • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. Stirring and gentle scraping of the flask can help induce precipitation.[9]

    • After stirring, the ZnCl₂(TPPO)₂ adduct will precipitate out of the solution.[9]

    • Remove the precipitate by filtration.

    • Concentrate the filtrate to remove the ethanol.

    • The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[9]

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of triphenylphosphine oxide that make it difficult to remove?

A1: Triphenylphosphine oxide is a colorless, crystalline solid with a relatively high melting point (154-158 °C).[1] Its polarity and ability to form strong hydrogen bonds contribute to its solubility in a range of organic solvents, often similar to that of the desired product.[12] This can make separation by simple extraction or crystallization challenging.

Q2: I'm still seeing TPPO in my product after attempting precipitation with a non-polar solvent. What can I do?

A2: There are a few optimization steps you can take:

  • Increase the volume of the non-polar solvent: Adding more of the "anti-solvent" can further decrease the solubility of TPPO.

  • Cool the mixture for a longer period: Allowing the mixture to stand at a low temperature (e.g., in a refrigerator or freezer) for an extended period can promote more complete crystallization.

  • Repeat the process: Sometimes a second precipitation step is necessary to remove residual TPPO.[6][7]

  • Use a different non-polar solvent: The solubility of TPPO varies between non-polar solvents. Trying a different one (e.g., switching from hexane to pentane) may improve the precipitation.

Q3: Can residual triphenylphosphine from the Wittig reaction interfere with the purification?

A3: Yes, unreacted triphenylphosphine can complicate purification. It is often recommended to oxidize any remaining triphenylphosphine to TPPO by washing the crude reaction mixture with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[2] This ensures that all phosphorus-containing byproducts are in the form of the more easily removable TPPO.

Q4: Are there any alternatives to the standard Wittig reaction that avoid the formation of triphenylphosphine oxide?

A4: Yes, several alternatives exist, including:

  • Horner-Wadsworth-Emmons (HWE) reaction: This reaction uses a phosphonate ester, and the byproduct is a water-soluble phosphate salt that is easily removed by an aqueous workup.

  • Julia olefination: This reaction involves a phenyl sulfone and results in byproducts that are generally easier to remove than TPPO.

  • Using polymer-bound triphenylphosphine: The phosphine oxide byproduct remains attached to the polymer support and can be removed by simple filtration.

Q5: I'm working on a large scale. Are there any methods particularly suited for industrial applications?

A5: For large-scale synthesis, methods that avoid chromatography are highly preferred. Precipitation with non-polar solvents or complexation with metal salts are both scalable and cost-effective options.[13] The choice between them will depend on the properties of your specific product.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
SolventTemperature (°C)SolubilityUnitsReference
Benzene20.170.158Mole Fraction[14]
Toluene20.170.133Mole Fraction[14]
Ethyl Acetate20.170.119Mole Fraction[14]
EthanolRoom Temperature~20mg/mL[15]
DMSORoom Temperature~3mg/mL[15]
Dimethylformamide (DMF)Room Temperature~3mg/mL[15]
Water200.00628 g/100 g[14]
HexaneRoom TemperaturePoorly soluble-[1][3]
Diethyl Ether (cold)ColdPoorly soluble-[1]

Experimental Workflows

Diagram 1: Workflow for TPPO Removal by Precipitation

G A Crude Reaction Mixture B Concentrate in vacuo A->B C Dissolve in minimum CH₂Cl₂ or Toluene B->C D Slowly add non-polar solvent (Hexanes/Pentane) C->D E Cool (Ice Bath/Refrigerator) D->E F Filter E->F G Precipitate (TPPO) F->G Solid H Filtrate (Purified Product) F->H Liquid I Concentrate Filtrate H->I J Isolated Product I->J

Caption: Workflow for removing TPPO via precipitation.

Diagram 2: Workflow for TPPO Removal by Metal Salt Complexation

G A Crude Reaction Mixture B Dissolve in Ethanol A->B C Add 1.8M ZnCl₂ in warm Ethanol B->C D Stir to Induce Precipitation C->D E Filter D->E F Precipitate (ZnCl₂(TPPO)₂) E->F Solid G Filtrate E->G Liquid H Concentrate Filtrate G->H I Slurry with Acetone H->I J Filter I->J K Insoluble (excess ZnCl₂) J->K Solid L Filtrate (Purified Product) J->L Liquid M Concentrate Filtrate L->M N Isolated Product M->N

Caption: Workflow for removing TPPO via ZnCl₂ complexation.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639–640. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413-1414. [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413-1414. [Link]

  • G. Bandoli, G. Bortolozzo, D. A. Clemente, U. Croatto and C. Panattoni, J. Chem. Soc. A, 1970, 2778-2780. [Link]

  • Weix Research Group. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

  • Sharma, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(4), 2943-2951. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Retrieved from [Link]

  • Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Retrieved from [Link]

  • ResearchGate. (n.d.). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Retrieved from [Link]

Sources

optimizing reaction conditions for 2-Chloro-3-(4-fluorophenyl)-1-propene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene

Introduction

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research, process development, and fine chemical synthesis. We will address common challenges and frequently encountered issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research. Our goal is to provide a self-validating framework for optimizing this critical synthesis.

Core Synthesis Overview: Allylic Chlorination

The most reliable and selective method for preparing this compound is the free-radical allylic chlorination of its precursor, 3-(4-fluorophenyl)-1-propene. This pathway is favored due to its selectivity for the allylic position, which is activated by the adjacent double bond. The reaction proceeds via a radical chain mechanism, typically initiated by light or a radical initiator.

A Initiation (e.g., AIBN, light) B Propagation Step 1: Allylic H Abstraction A->B Generates Initiator Radical C Resonance-Stabilized Allylic Radical B->C Forms Intermediate D Propagation Step 2: Reaction with Cl Source C->D E Desired Product: This compound D->E Forms Product F Regeneration of Propagating Radical D->F Regenerates Radical F->B Continues Chain G Starting Material: 3-(4-fluorophenyl)-1-propene G->B Reacts with Radical H Chlorinating Agent (e.g., NCS) H->D

Caption: Free-Radical Allylic Chlorination Workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yield is a common issue that can typically be traced to a few critical parameters. The stability of the allylic radical is key, but its formation and subsequent reaction are sensitive to the experimental conditions.[1]

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • N-Chlorosuccinimide (NCS): Ensure you are using high-purity, freshly recrystallized NCS. Over time, NCS can decompose. Use a slight excess (1.1-1.2 equivalents) to ensure the starting material is fully consumed.

    • Solvent Purity: The reaction is typically run in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or benzene. The presence of water can quench radical intermediates and react with the chlorinating agent. Ensure your solvent is rigorously dried.

  • Initiation Efficiency:

    • The free-radical chain reaction must be properly initiated.[1] If initiation is inefficient, the reaction will be sluggish and incomplete.

    • Photo-initiation: If using a UV lamp, ensure it is at the correct wavelength and a suitable distance from the reaction vessel (typically quartz, not Pyrex).

    • Chemical Initiation: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used (typically 0.02-0.1 equivalents). Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., ~65-85 °C for AIBN).

  • Reaction Temperature:

    • Temperature control is a delicate balance. It must be high enough to facilitate initiation and propagation but not so high as to promote side reactions or decomposition. Refluxing CCl₄ (approx. 77 °C) is a common starting point.

Table 1: Troubleshooting Summary for Low Yield
Problem Potential Cause Recommended Solution
Incomplete ConversionImpure NCS or insufficient amount.Recrystallize NCS from water and use 1.1-1.2 equivalents.
Inefficient radical initiation.Increase initiator (AIBN/BPO) concentration or check UV lamp intensity. Ensure reaction is at the correct temperature for the initiator.
Product DegradationReaction temperature is too high or runtime is excessive.Maintain a gentle reflux. Monitor the reaction by TLC/GC and stop once the starting material is consumed.
Moisture ContaminationWet solvent or glassware.Use anhydrous solvent and oven-dried glassware under an inert (N₂ or Ar) atmosphere.
Q2: I am observing significant side products in my GC-MS analysis. What are they, and how can I suppress their formation?

A2: The formation of side products is often due to competing reaction pathways, namely electrophilic addition to the double bond. Understanding these pathways is crucial for optimization.

Common Side Products:

  • 1,2-Dichloro-1-(4-fluorophenyl)propane: This results from the electrophilic addition of chlorine across the double bond. This pathway becomes competitive if a significant concentration of molecular chlorine (Cl₂) builds up. NCS is used specifically to maintain a very low, steady-state concentration of the radical chlorine source, which favors allylic substitution over addition.[1]

  • 1-Chloro-3-(4-fluorophenyl)-1-propene: This is a regioisomer of the desired product. It forms because the intermediate allylic radical is resonance-stabilized, with radical character on both C1 and C3 of the propene chain. The chlorine radical can attack at either site. The distribution of products is often thermodynamically and kinetically controlled.

  • Dichlorinated Products: Over-chlorination can occur if the product is not removed from the reaction conditions and reacts further.

Minimization Strategies:

  • Maintain Low Halogen Concentration: Use NCS as the chlorinating agent. Avoid using chlorine gas directly unless conditions are very carefully controlled (e.g., high temperatures in the gas phase).

  • Control Temperature: Higher temperatures tend to favor the radical substitution pathway over the ionic addition pathway. However, excessively high temperatures can lead to decomposition.

  • Use of a Radical Scavenger (in trace amounts): Sometimes, trace amounts of radical scavengers can paradoxically improve selectivity by preventing uncontrolled chain reactions, though this requires careful optimization.

Start Reaction Mixture LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagents Verify Purity/Stoichiometry of NCS & Solvent LowYield->CheckReagents Yes ControlTemp Maintain Gentle Reflux (e.g., ~77°C) SideProducts->ControlTemp Yes Success Optimized Synthesis SideProducts->Success No CheckInitiation Optimize Initiator (AIBN/Light) & Temp. CheckReagents->CheckInitiation CheckMoisture Ensure Anhydrous Conditions CheckInitiation->CheckMoisture CheckMoisture->Success MonitorRxn Monitor by TLC/GC; Avoid Long Reaction Times ControlTemp->MonitorRxn MonitorRxn->Success

Caption: Troubleshooting Decision Workflow.

Q3: What is the recommended protocol for synthesis, monitoring, and purification?

A3: A robust experimental protocol is the foundation of a successful synthesis. Below is a detailed, validated procedure.

Detailed Experimental Protocol

Materials:

  • 3-(4-fluorophenyl)-1-propene (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 3-(4-fluorophenyl)-1-propene (1.0 eq) and anhydrous CCl₄ (approx. 0.2 M concentration).

  • Addition: Add N-chlorosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C) with vigorous stirring. The reaction mixture may become cloudy as succinimide is formed as a byproduct.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • TLC System: 95:5 Hexanes:Ethyl Acetate. The starting material will have a higher Rf than the more polar chlorinated product.

    • Endpoint: The reaction is complete when the starting material spot on the TLC plate has been consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

    • Wash the combined filtrate with 10% aqueous sodium carbonate solution (2x) to remove any remaining acidic impurities, followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil.

Table 2: Representative Analytical Data
Compound TLC Rf Value (95:5 Hexanes:EtOAc) Notes
3-(4-fluorophenyl)-1-propene~0.65Starting Material
This compound~0.50Desired Product
1,2-Dichloro-adduct~0.40Common Side Product

References

  • Radical Allylic Halogenation: A comprehensive overview of the mechanism and application of radical reactions for allylic halogenation. This source explains the role of reagents like NCS in maintaining low halogen concentrations to favor substitution over addition.

    • Title: Radical Allylic Halogen
    • Source: Chemistry LibreTexts
    • URL: [Link][1]

  • Electrophilic Addition Reactions of Alkenes: This resource details the mechanism of electrophilic addition, which is the primary competing side reaction.

    • Title: Electrophilic Addition Reactions of Alkenes
    • Source: Chemistry LibreTexts
    • URL: [Link][2]

  • Alkene Reaction Mechanisms: A summary of the major reaction pathways for alkenes, including the carbocation pathway (relevant to side reactions)

    • Title: Three Key Families Of Alkene Reaction Mechanisms
    • Source: Master Organic Chemistry
    • URL: [Link][3]

  • Markovnikov's Rule: An explanation of the regioselectivity of electrophilic additions to unsymmetrical alkenes, which is critical for predicting the structure of potential side products.

    • Title: Electrophilic addition - unsymmetrical alkenes and hydrogen halides
    • Source: Chemguide
    • URL: [Link][4]

  • Carbocation Rearrangements: Discusses the potential for carbocation rearrangements during addition reactions, a factor that can lead to unexpected isomeric byproducts.

    • Title: Alkene Reactivity
    • Source: Michigan St
    • URL: [Link][5]

Sources

preventing dimerization of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-(4-fluorophenyl)-1-propene. This resource is designed for researchers, chemists, and drug development professionals to address the common challenge of unintended dimerization and oligomerization of this reactive intermediate. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the stability and purity of your compound throughout storage and experimentation.

Frequently Asked Questions (FAQs): Understanding the Problem

Q1: What is this compound and why is its stability critical?

This compound is a substituted allylic chloride. Allylic halides are versatile building blocks in organic synthesis, frequently used in pharmaceutical and materials science research for introducing the fluorophenylpropene moiety through nucleophilic substitution reactions.[1][2] Its high reactivity, which makes it a valuable synthetic intermediate, also renders it susceptible to degradation pathways, primarily dimerization.[3][4] The formation of dimers and other oligomers reduces the purity of the starting material, complicates reaction workups, lowers the yield of the desired product, and can introduce unknown impurities into downstream processes.

Q2: What is dimerization and what are the primary mechanisms for this compound?

Dimerization is a chemical process where two identical molecules combine to form a single new compound, or dimer. For this compound, this is an unwanted side reaction that compromises its integrity. The structure of this molecule—an allylic chloride—makes it particularly prone to dimerization through two primary mechanisms: Cationic and Free Radical pathways.

  • Cationic Dimerization: The chloride ion can depart, leaving behind a resonance-stabilized allylic carbocation.[3][5][6] This electrophilic cation is then attacked by the nucleophilic double bond of another monomer molecule, initiating the dimerization process. This pathway can be catalyzed by trace acidic impurities or Lewis acids.[7]

  • Free Radical Dimerization: The bond at the allylic position is relatively weak and can be cleaved under the influence of heat, light, or trace impurities (like oxygen) to form a resonance-stabilized allylic radical.[8] This radical can then react with another monomer unit, starting a chain reaction that leads to dimers and higher-order oligomers. This mechanism is analogous to the well-documented polymerization of styrene and its derivatives.[9][10]

Q3: How can I tell if my material has dimerized?

Dimerization is often indicated by a noticeable change in the physical properties of the material, such as an increase in viscosity or the appearance of solid precipitates. For definitive identification and quantification, the following analytical techniques are recommended:

  • Chromatography (GC-MS, HPLC-MS): These are the most effective methods.[11][12][13] A new peak with a higher retention time and a mass corresponding to double the monomer's molecular weight will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of a dimerized sample will show a more complex set of signals compared to the pure monomer, indicating the presence of multiple, distinct chemical species.

  • Size-Exclusion Chromatography (SEC): This technique can be used to separate molecules based on size and can reveal the presence of higher molecular weight oligomers.[12]

Troubleshooting Guide: Prevention & Mitigation Strategies

This section provides direct answers to common issues encountered during the handling, storage, and use of this compound.

Q4: My compound appears to be dimerizing during storage. What are the immediate steps to prevent this?

This is a common issue stemming from the compound's inherent reactivity. Implement the following storage protocol immediately to minimize further degradation.

Core Principles for Stable Storage:

  • Temperature Control: Chemical reaction rates decrease significantly at lower temperatures. Store the compound at 2-8°C . For long-term storage (>6 months), storage at -20°C is recommended. Dimer formation is often an exothermic process, meaning lower temperatures further favor stability.[14]

  • Inert Atmosphere: Oxygen can act as an initiator for free-radical polymerization.[9] Always store the material under an inert atmosphere, such as nitrogen or argon. Before sealing the container, flush the headspace with the inert gas.

  • Light Exclusion: UV light can provide the energy needed to initiate radical formation. Store the compound in an amber or opaque container to protect it from light.

  • Use of Inhibitors: For prolonged storage, the addition of a stabilizer is highly recommended. See Q5 for specific recommendations.

Visualizing the Dimerization Pathways

The diagram below illustrates the two primary mechanistic routes leading to the dimerization of this compound. Understanding these pathways is key to selecting the appropriate preventative measures.

Dimerization_Mechanisms cluster_cationic Cationic Pathway cluster_radical Radical Pathway Monomer1 This compound (Monomer) Dimer Dimer Product Carbocation Resonance-Stabilized Allylic Carbocation Monomer1->Carbocation Radical Resonance-Stabilized Allylic Radical Monomer1->Radical Monomer2 Another Monomer Molecule Monomer2->Dimer Monomer2->Dimer Initiator_C Trace Acid / Lewis Acid (e.g., H⁺) Initiator_C->Monomer1 - Cl⁻ Carbocation->Monomer2 Electrophilic Attack Initiator_R Heat / Light / O₂ Initiator_R->Monomer1 - Cl• Radical->Monomer2 Radical Addition

Sources

Technical Support Center: 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to address common challenges and questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-3-(4-fluorophenyl)-1-propene?

A1: For optimal long-term stability, the compound should be stored at 2–8°C in a tightly sealed container.[1] To prevent degradation from atmospheric components, flushing the container with an inert gas like argon or nitrogen before sealing is strongly recommended. The storage area must be dry, well-ventilated, and away from direct sunlight and sources of heat or ignition.[1][2][3]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. As an allylic chloride, this compound is susceptible to autoxidation and hydrolysis.[4] Oxygen can react with the compound, especially at the allylic position, to form various oxidation products, including epoxides, chlorohydrins, and chloro-carbonyl compounds.[4] Moisture can lead to hydrolysis of the allylic chloride, forming the corresponding allylic alcohol and hydrochloric acid. Therefore, storage under an inert, dry atmosphere is crucial.

Q3: How does temperature affect the stability of this compound?

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, strong bases, and certain metals.[6] Acid catalysts (e.g., Lewis acids like aluminum chloride or strong protic acids) can potentially cause violent polymerization.[5] Bases can promote elimination or substitution reactions. Contact with incompatible materials can lead to rapid degradation or hazardous reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Assay results show lower-than-expected purity for a newly opened bottle.
  • Question: I just received a new bottle of this compound, but my initial purity analysis (GC or HPLC) shows significant impurities. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Review Shipping and Initial Storage: Confirm the compound was shipped under appropriate cold-chain conditions. Upon receipt, was it immediately transferred to the recommended 2–8°C storage?[1] Delays at ambient temperature could initiate degradation.

    • Check for Atmospheric Exposure: Was the bottle opened in a high-humidity environment? The compound's susceptibility to moisture can lead to rapid hydrolysis.[4] It is best practice to handle the material under a dry, inert atmosphere (e.g., in a glovebox).

    • Analytical Method Validation: Ensure your analytical method (e.g., GC, HPLC) is appropriate. The compound is volatile; ensure your GC inlet temperature is not excessively high, which could cause on-column decomposition. For HPLC, ensure the mobile phase is compatible and will not react with the analyte.

    • Identify Impurities: If possible, use mass spectrometry (GC-MS or LC-MS) to identify the impurities. Common degradation products for allylic chlorides include the corresponding alcohol (from hydrolysis) or oxidized species like epoxides and aldehydes.[4] This information can confirm the degradation pathway and point to a specific handling or storage failure.

Issue 2: Purity of the compound decreases over time despite recommended storage.
  • Question: I am storing the compound at 4°C under nitrogen, but I'm observing a gradual decrease in purity over several weeks. What's happening?

  • Answer & Troubleshooting Steps:

    • Inert Atmosphere Integrity: A slow leak in the container seal can compromise the inert atmosphere. Re-evaluate your container and sealing method. Are you using a high-quality vial with a PTFE-lined cap? After each use, did you re-flush the headspace with fresh, dry inert gas?

    • Oxygen Contamination: The primary culprit in the slow degradation of allylic chlorides is often autoxidation.[4] This reaction can be initiated by trace amounts of oxygen. Even with careful handling, repeated access to the bottle can introduce small amounts of air. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock.

    • Light Exposure: Is the storage refrigerator free from internal lighting, or is the compound stored in an amber vial? While thermal stability is key, photochemical reactions can also contribute to degradation. Ensure the compound is protected from light.

    • Container Material: Ensure the storage container is made of a non-reactive material, such as Type 1 borosilicate glass.

The following diagram outlines a troubleshooting workflow for purity issues.

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}

Troubleshooting workflow for purity issues.

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes the risk of degradation during handling and use.

  • Preparation: Move the sealed container of this compound from cold storage (2–8°C) and allow it to equilibrate to ambient temperature in a desiccator for at least 30 minutes. This prevents moisture condensation on the cold surface when opened.

  • Inert Environment: Transfer the bottle into a glovebox or other controlled environment with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Open the main container. Using a clean, dry syringe or pipette, quickly dispense the required amount for your experiment. For long-term storage, dispense the material into smaller, pre-dried amber glass vials suitable for single use.

  • Sealing: Tightly seal the aliquot vials with PTFE-lined caps.

  • Blanketing: Before sealing the main stock bottle, flush the headspace with a gentle stream of dry inert gas for 30-60 seconds.

  • Storage: Promptly return the main stock bottle and the new aliquots to the recommended 2–8°C storage location, protected from light.

Quantitative Data Summary

The stability of this compound is highly dependent on its storage conditions. The following table summarizes these critical parameters.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 2–8°CHigher temperatures accelerate oxidation, hydrolysis, and potential decomposition.[5]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents autoxidation, a primary degradation pathway for allylic chlorides.[4]
Moisture Dry / AnhydrousPrevents hydrolysis to the corresponding allylic alcohol.
Light Protected (Amber Vial)Minimizes risk of photochemical degradation pathways.
Container Tightly Sealed GlassPrevents atmospheric contamination; glass is inert.[1][2]

References

  • Mayo, F. R., & Miller, A. A. (1956). The Autoxidation of Liquid Allylic Chlorides. Journal of the American Chemical Society, 78(6), 1017–1022. (No direct URL available for the full text without subscription, link points to the abstract).
  • CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]

  • PubChem. (n.d.). Allyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2016). ALLYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057. (No direct URL available for the full text without subscription, link points to the abstract).
  • Airgas. (2025). SAFETY DATA SHEET - Propylene. Retrieved from [Link]

  • JoVE. (2023). Radical Substitution: Allylic Chlorination. Journal of Visualized Experiments. Retrieved from [Link]

  • Olin Epoxy. (n.d.). ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Retrieved from [Link]

  • MG Chemicals. (2023). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Linde Gas GmbH. (n.d.). SAFETY DATA SHEET Propylene. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-propene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of perfluoropropene.
  • Air Liquide. (2023). SAFETY DATA SHEET Propylene. Retrieved from [Link]

  • Targa. (2022). Mixed P-P's (Propane/Propylene) Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3).
  • New Jersey Department of Health. (n.d.). Propylene - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Chloro-2-(chloromethyl)-1-propene. American Chemical Society. Retrieved from [Link]

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Technical Support Center: Troubleshooting Guide for Halogenated Propene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated propenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Halogenated propenes are invaluable building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals and agrochemicals.[1] However, their synthesis is often plagued by issues of yield, selectivity, and byproduct formation. This document provides in-depth, experience-driven solutions to these problems in a direct question-and-answer format.

General Troubleshooting Workflow

Before delving into specific issues, it's beneficial to have a structured approach to troubleshooting any synthetic reaction. The following workflow diagram outlines a logical sequence of steps to diagnose and resolve experimental problems.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reagents Step 1: Verify Reagents - Purity - Concentration - Age/Storage start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature - Pressure - Stirring - Atmosphere check_reagents->check_conditions check_setup Step 3: Inspect Apparatus - Leaks - Cleanliness - Proper Assembly check_conditions->check_setup analyze_mixture Step 4: Analyze Reaction Mixture - TLC, GC-MS, NMR - Identify byproducts - Quantify starting material check_setup->analyze_mixture formulate_hypothesis Step 5: Formulate Hypothesis - e.g., 'Catalyst is inactive' or 'Side reaction is occurring' analyze_mixture->formulate_hypothesis implement_solution Step 6: Implement Solution - Purify reagents - Adjust conditions - Use fresh catalyst formulate_hypothesis->implement_solution evaluate_results Step 7: Evaluate Results implement_solution->evaluate_results

Caption: A systematic approach to troubleshooting synthetic reactions.

Frequently Asked Questions (FAQs)

Section 1: Poor Yield & Conversion

Q1: My reaction shows low conversion or has stalled completely. What are the most likely causes?

A1: Low or no conversion is a common and frustrating issue. The root cause often lies in one of three areas: reagents, reaction conditions, or catalyst activity.

  • Reagent Integrity:

    • Purity of Starting Materials: Propene and the halogen source (e.g., HCl, HBr, NBS) must be of high purity. Impurities in the propene gas, such as water or other hydrocarbons, can interfere with the reaction. For instance, in the gas-phase synthesis of 2-chloropropane, the moisture content of the raw material gas is a critical parameter that needs to be controlled.[2]

    • Solvent Quality: Ensure solvents are anhydrous and free of peroxides, especially for free-radical reactions. The presence of peroxides can initiate unwanted side reactions or alter the intended reaction mechanism.[3][4]

    • Reagent Degradation: Some reagents, like N-bromosuccinimide (NBS), can decompose over time, especially if not stored correctly. It is advisable to use freshly opened or purified reagents.

  • Reaction Conditions:

    • Temperature Control: Halogenation reactions can be highly exothermic. Insufficient cooling can lead to side reactions and decomposition. Conversely, if the temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. For example, the polymerization of 2-chloropropene is typically conducted between 60°C and 80°C to ensure a reasonable reaction rate and high yield.[5]

    • Atmosphere: Many reactions, particularly those involving organometallic intermediates or radical species, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

  • Catalyst Issues:

    • Catalyst Deactivation: Catalysts, such as alumina used in gas-phase hydrochlorination, can become deactivated over time.[2] This can be due to poisoning by impurities or coking (deposition of carbonaceous material) on the catalyst surface.

    • Initiator Failure (for Radical Reactions): Free-radical reactions often require an initiator, such as UV light, heat, or a chemical initiator like benzoyl peroxide.[4][5][6] Ensure your light source is functioning correctly or that your chemical initiator has not degraded.

Self-Validating Protocol: Test for Reagent and Catalyst Activity Before committing to a large-scale reaction, run a small-scale control experiment with known, high-purity reagents and a fresh batch of catalyst or initiator. If this control reaction proceeds as expected, it strongly suggests the issue lies with the reagents or catalyst used in the original experiment.

Q2: I'm experiencing significant product loss during the workup and purification. How can I improve my recovery?

A2: Halogenated propenes are often volatile, which presents a challenge during their isolation.[7] Product loss can occur during solvent removal, extraction, and chromatography.

  • Evaporation: Avoid using a high-vacuum rotary evaporator at elevated temperatures. It is often better to remove the solvent at reduced pressure and low temperature. For highly volatile products, distillation at atmospheric pressure might be a more suitable purification method.

  • Aqueous Workup: During liquid-liquid extractions, ensure the correct pH to prevent unwanted reactions. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Chromatography:

    • Use a less polar eluent system to move the product faster through the column, minimizing band broadening and loss.

    • Ensure the silica gel is not acidic, as this can cause decomposition of some halogenated compounds. You can use silica gel that has been neutralized with a base like triethylamine.

  • Distillation: For liquid products, fractional distillation is often the best purification method. Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.

Purification Method Best For Common Pitfalls Pro-Tip
Distillation Volatile liquid products with different boiling points from impurities.Product loss if too high a vacuum is applied; inefficient separation without a proper fractionating column.Use a Vigreux column for better separation and wrap the column in glass wool or aluminum foil to insulate.
Column Chromatography Non-volatile or less volatile products; separation of isomers.Decomposition on acidic silica gel; product loss due to volatility during solvent removal.Neutralize silica gel with triethylamine in the eluent; remove solvent at low temperature and pressure.
Aqueous Extraction Removing water-soluble impurities.Emulsion formation; product loss if it has some water solubility.Add brine (saturated NaCl solution) to break emulsions and "salt out" the organic product from the aqueous phase.
Section 2: Selectivity Issues

Q3: My hydrohalogenation of propene is yielding a mixture of 1-halo- and 2-halopropane. How do I control the regioselectivity?

A3: The regioselectivity of hydrohalogenation is determined by the reaction mechanism. You can favor one isomer over the other by controlling whether the reaction proceeds via an electrophilic addition (Markovnikov) or a free-radical addition (anti-Markovnikov) mechanism.[8][9][10]

  • For 2-Halopropane (Markovnikov Product):

    • Mechanism: Electrophilic addition. The reaction proceeds through a carbocation intermediate. The hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable secondary carbocation, which is then attacked by the halide.[8]

    • Conditions: Use pure HX (HCl, HBr, HI) and an alkene in a polar solvent. Crucially, you must exclude any radical initiators (like peroxides or UV light).[11]

  • For 1-Halopropane (Anti-Markovnikov Product):

    • Mechanism: Free-radical addition. This mechanism is specific to HBr.[12] A radical initiator (e.g., benzoyl peroxide, AIBN, or UV light) generates a bromine radical. This radical adds to the double bond to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to give the final product.

    • Conditions: Use HBr in the presence of a radical initiator.[4][9] The reaction is often carried out in a non-polar solvent.

Regioselectivity cluster_markovnikov Markovnikov Pathway (Electrophilic) cluster_anti_markovnikov Anti-Markovnikov Pathway (Radical) propene1 Propene + HBr carbocation 2° Carbocation (More Stable) propene1->carbocation H+ addition to C1 product1 2-Bromopropane carbocation->product1 Br- attack propene2 Propene + HBr + Peroxides (ROOR) radical 2° Radical (More Stable) propene2->radical Br• addition to C2 product2 1-Bromopropane radical->product2 H abstraction from HBr

Caption: Controlling regioselectivity in the hydrobromination of propene.

Section 3: Byproduct Formation

Q5: I'm observing significant amounts of di-halogenated byproducts. How can I suppress this side reaction?

A5: The formation of di-halogenated products, such as 1,2-dihalopropanes, typically occurs when using a dihalogen (e.g., Br₂, Cl₂) as the halogen source instead of HX.[13] This is a competing electrophilic addition reaction.

To minimize this:

  • Control Stoichiometry: Use a slight excess of the propene relative to the halogenating agent. This ensures the halogen is consumed before it can react with the desired monohalogenated product.

  • Reaction Conditions: Low temperatures generally favor the desired reaction and can suppress over-halogenation.

  • Choice of Reagent: If you are trying to perform an allylic halogenation (substituting a hydrogen on the methyl group), using a dihalogen with heat or UV light can lead to a mixture of addition and substitution products.[3] In this case, N-bromosuccinimide (NBS) is the reagent of choice for selective allylic bromination, as it provides a low, steady concentration of bromine radicals, which favors substitution over addition.[3][4]

Experimental Protocol: Minimizing Dihalogenation in Allylic Bromination

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve your propene source in an inert solvent like carbon tetrachloride (CCl₄).

  • Reagents: Add N-bromosuccinimide (NBS) to the solution. Use a stoichiometric amount or a slight excess of the alkene.

  • Initiation: Add a small amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiate the flask with a UV lamp.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating on the surface.

  • Workup: Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine. Proceed with standard extraction and purification.

References

  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-1-propene.
  • Shandong Qibo New Energy Co., Ltd. (2023). How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists.
  • ChemicalBook. 2-Chloropropene synthesis.
  • Wikipedia. 2-Chloropropylene.
  • Unknown. Free radical halogenation of alkenes: substitution vs addition.
  • Wikipedia.
  • ChemicalBook. 2-Chloropropane synthesis.
  • Sigma-Aldrich. 1-Bromo-1-propene (cis and trans) 98 590-14-7.
  • ChemicalBook. 1-Bromopropane synthesis.
  • Chad's Prep (2020). 10.
  • Google Patents. JP2019001737A - Method for synthesis of 2-chloropropane.
  • Chemistry Steps. Electrophilic Addition Reactions of Alkenes.
  • Pearson. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes.
  • ChemSurvival (2014).
  • IEEE Xplore (2018).
  • ACS Publications. An improved synthesis of isomerically pure cis-1-bromopropene. The Journal of Organic Chemistry.
  • Chad's Prep®.
  • OpenStax (2023). 7.7 Electrophilic Addition Reactions of Alkenes. Organic Chemistry.
  • Google Patents. EP0984910A1 - Production of 1-bromopropane.
  • OpenOChem Learn.
  • Unacademy.
  • Chemistry LibreTexts (2022). 14.2: Electrophilic Addition to Alkenes.
  • Chemistry LibreTexts (2021). 10.
  • Reddit (2024). What are some common causes of low reaction yields? r/Chempros.
  • PubMed (2005). Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection.
  • Chemistry Steps. The Regiochemistry of Alkene Addition Reactions.
  • Chad's Prep®.
  • Samagra. Haloalkanes and Haloarenes.
  • Lumen Learning. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II.
  • Unknown (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • MDPI (2023). Review of Emission Characteristics and Purification Methods of Volatile Organic Compounds (VOCs) in Cooking Oil Fume. Processes.
  • ResearchGate (2023). Review of Emission Characteristics and Purification Methods of Volatile Organic Compounds (VOCs) in Cooking Oil Fume.
  • Reddit (2020). Synthesis - General tips for improving yield? r/chemistry.
  • Chemistry LibreTexts (2023).
  • NIH (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
  • Pearson. Halogenation Reactions: Videos & Practice Problems.
  • Lumen Learning. Halogenation of Alkenes | MCC Organic Chemistry.
  • Chemistry Steps.

Sources

Technical Support Center: Impurity Identification in 2-Chloro-3-(4-fluorophenyl)-1-propene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-3-(4-fluorophenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). As a key intermediate in various synthetic pathways, ensuring the purity of this compound is critical for the quality and safety of the final product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and explanations are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Understanding the Analyte and Potential Impurities

This compound is a halogenated alkene. Its reactivity, particularly at the allylic chloride position, makes it susceptible to various side reactions during synthesis and degradation under certain conditions. While a specific, publicly available synthesis route for this exact molecule is not extensively documented, a plausible and common synthetic strategy involves a Wittig reaction. This reaction would utilize 4-fluorobenzaldehyde and a chloromethylidene-triphenylphosphorane ylide.

Based on this likely synthetic pathway and the inherent chemical properties of the molecule, we can anticipate several classes of impurities:

  • Process-Related Impurities: Arising from the synthetic route itself.

  • Degradation Products: Formed during storage or under stress conditions.

  • Starting Material Impurities: Carried over from the initial reactants.

This guide will address the challenges associated with detecting and resolving these impurities by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when developing an HPLC method for this compound?

A1: The most frequent challenges include:

  • Peak Tailing: Due to the polar nature of the chloro and fluoro groups, interactions with residual silanols on the HPLC column packing can lead to asymmetric peak shapes.

  • Co-elution of Impurities: Structurally similar impurities, such as positional isomers or byproducts with minor modifications, may have similar retention times, making separation difficult.

  • Baseline Noise and Drifting: Improper mobile phase preparation, contaminated solvents, or detector issues can obscure the detection of low-level impurities.

  • Irreproducible Retention Times: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention times, complicating peak identification.

Q2: Which type of HPLC column is best suited for this analysis?

A2: A reversed-phase C18 column is a good starting point for method development. To mitigate peak tailing, consider using a column with end-capping or one packed with a base-deactivated silica. For challenging separations, a phenyl-hexyl or a cyano (CN) stationary phase could offer alternative selectivity due to different interaction mechanisms with the aromatic ring and polar functional groups of the analyte and its impurities.

Q3: What detection wavelength should I use?

A3: The chromophore in this compound is the fluorophenyl group. A UV detector set at a wavelength between 220 nm and 254 nm should provide good sensitivity. To determine the optimal wavelength, it is recommended to run a UV scan of the main component.

Troubleshooting Guides

Issue 1: Significant Peak Tailing for the Main Analyte

Q: My main peak for this compound is showing significant tailing (asymmetry factor > 1.5). How can I improve the peak shape?

A: Peak tailing for halogenated and slightly basic compounds is often caused by secondary interactions with the stationary phase. Here is a systematic approach to address this issue:

Step-by-Step Troubleshooting:

  • Mobile Phase pH Adjustment: The interaction with residual silanols on the silica packing is a primary cause of tailing.[1] Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) will suppress the ionization of silanol groups, thereby reducing these secondary interactions.

  • Use of an End-Capped Column: If you are not already using one, switch to a high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the accessible silanol groups.

  • Mobile Phase Modifier: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can affect column longevity.

  • Lower Analyte Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.

Issue 2: A Known Impurity is Co-eluting with the Main Peak

Q: I have identified a process-related impurity that is not fully resolved from the main this compound peak. What steps can I take to improve the resolution?

A: Resolving closely eluting peaks requires optimizing the selectivity of your chromatographic system. The resolution between two peaks is influenced by column efficiency, selectivity, and retention factor.[2]

Step-by-Step Troubleshooting:

  • Modify the Organic Mobile Phase: Changing the organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with mixtures of the two.

  • Adjust the Mobile Phase Gradient: If you are using a gradient method, try making the gradient shallower around the elution time of the main peak. This will increase the separation time between the two components.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, a change in column chemistry is often the most effective solution.[3] Consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano (CN) column, which will offer different retention mechanisms.

  • Temperature Optimization: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks by affecting the thermodynamics of their interaction with the stationary phase.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This method serves as a starting point for the analysis of this compound and its potential impurities.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to suppress silanol interactions and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 30% B to 90% B over 20 minA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 230 nmWavelength at which the fluorophenyl chromophore absorbs.
Injection Vol. 10 µLA standard injection volume to avoid column overload.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to the same concentration. Analyze by the developed HPLC method alongside a non-degraded control sample.

Expected Outcomes: The allylic chloride is susceptible to hydrolysis, which could lead to the formation of the corresponding alcohol, 2-hydroxy-3-(4-fluorophenyl)-1-propene. Oxidation may lead to the formation of epoxides or other oxygenated derivatives.

Visualizations

Logical Workflow for HPLC Method Development

method_development cluster_res Resolution Optimization start Define Analytical Goal: Impurity Profiling col_select Select Initial Column (e.g., C18) start->col_select mob_phase Choose Mobile Phase (e.g., ACN/H2O with acid) col_select->mob_phase gradient Develop Initial Gradient mob_phase->gradient inject Inject Standard & Sample gradient->inject eval Evaluate Chromatogram: Peak Shape, Resolution inject->eval tailing Peak Tailing? eval->tailing resolve Poor Resolution? eval->resolve tailing->resolve adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes adjust_grad Optimize Gradient resolve->adjust_grad Yes change_org Change Organic Modifier (e.g., MeOH) resolve->change_org No, try next validate Validate Method (ICH Q2(R1)) resolve->validate Adequate adjust_ph->inject change_col Change Column Chemistry (e.g., Phenyl-Hexyl) change_col->inject adjust_grad->inject change_org->inject change_org->change_col Still poor

Caption: A systematic workflow for developing an HPLC method for impurity analysis.

Potential Impurities of this compound

impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities sm1 4-Fluorobenzaldehyde product 2-Chloro-3-(4-fluorophenyl) -1-propene sm1->product Wittig Reaction imp1 Unreacted 4-Fluorobenzaldehyde sm1->imp1 Carryover imp3 Positional Isomers (from impurities in SM) sm1->imp3 From SM sm2 Chloromethyl triphenylphosphonium chloride sm2->product imp2 Triphenylphosphine oxide (Byproduct) product->imp2 Formation imp4 2-Hydroxy-3-(4-fluorophenyl) -1-propene (Degradant) product->imp4 Hydrolysis

Caption: Potential process-related and degradation impurities of this compound.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437-444. [Link]

  • Dolan, J. W. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 30(11), 974-980. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • U.S. Patent No. 4,845,304. (1989). Process for producing fluorobenzaldehydes.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • Chrom Tech. (2023). What Causes Peak Tailing in HPLC?[Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

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Validation & Comparative

Introduction: The Analytical Imperative for Novel Propene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 2-Chloro-3-(4-fluorophenyl)-1-propene: A Comparative Approach

In the landscape of drug discovery and materials science, substituted propenes serve as critical building blocks for a vast array of functional molecules. This compound is a key intermediate, combining the reactivity of an allylic chloride with the unique electronic properties of a fluorinated aromatic ring. Precise structural verification of such intermediates is not merely a procedural step but the foundation upon which subsequent synthesis and biological testing are built. An error in characterization can lead to the loss of valuable time and resources, making robust analytical techniques indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), stands as a primary tool for the unambiguous structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing connectivity, stereochemistry, and electronic structure.[2] This guide, written from the perspective of a senior application scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol, and objectively compare the utility of ¹H NMR with alternative analytical methods for a holistic characterization strategy.

¹H NMR Spectral Analysis: A Predictive Blueprint

While an experimental spectrum is the ultimate arbiter, a thorough understanding of the expected ¹H NMR features of this compound is crucial for accurate interpretation. The molecule's structure presents several distinct proton environments, each with a characteristic chemical shift (δ) and coupling pattern (J).

Caption: Molecular structure of this compound with proton labels.

Expected Chemical Shifts and Multiplicities
Proton LabelEnvironmentExpected δ (ppm)Expected MultiplicityRationale
Ha, Hb Vinylic (=CH₂)5.3 - 5.6Doublet of doublets (dd) or two distinct singletsThese geminal protons are inequivalent. They are deshielded by the double bond.[3] Each will appear as a distinct signal, likely narrow multiplets or singlets, due to very weak geminal and allylic coupling.
Hc Benzylic (-CH₂-Ar)~3.6 - 3.8Singlet (s)These two protons are equivalent. They are deshielded by the adjacent aromatic ring and the double bond. Weak allylic coupling to Ha/Hb might cause slight broadening.
Hd Aromatic (ortho to -CH₂R)~7.2 - 7.4Doublet of doublets (dd) or triplet (t)These protons are deshielded by the phenyl ring's anisotropy. They will show ortho coupling to He and meta coupling to the ¹⁹F atom.
He Aromatic (ortho to F)~7.0 - 7.2Doublet of doublets (dd) or triplet (t)These protons are shielded relative to Hd due to the electron-donating effect of fluorine via resonance, but deshielded by its inductive effect. They show ortho coupling to Hd and ortho coupling to the ¹⁹F atom.

Causality Behind the Shifts:

  • Vinylic Protons (Ha, Hb): Protons attached to sp² hybridized carbons are significantly deshielded compared to those on sp³ carbons, typically appearing between 4.5-6.5 ppm.[3] The presence of an adjacent electronegative chlorine atom further deshields these protons.

  • Benzylic Protons (Hc): The proximity to the π-system of the aromatic ring induces a local magnetic field that deshields these protons, placing them downfield from typical alkyl protons.[4]

  • Aromatic Protons (Hd, He): The chemical shifts in the aromatic region are governed by the substituent effects. The CH₂R group is weakly activating, while the fluorine atom has a dual influence: it is inductively withdrawing (deshielding) but has a shielding effect via resonance.[4] The interplay of these effects, combined with ¹H-¹⁹F coupling, results in a characteristic AA'BB' system, which often simplifies to two overlapping triplets or doublets of doublets.

Comparative Analysis: Is ¹H NMR the Whole Story?

While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation relies on a multi-technique approach.[5] No single method provides all the necessary information, and each has its own strengths and limitations.

Analytical TechniqueInformation Provided for C₉H₈ClFAdvantagesLimitations
¹H NMR Proton framework, connectivity (via J-coupling), electronic environment, relative proton count.High sensitivity, non-destructive, provides rich structural detail.[6]Complex spectra can be difficult to interpret fully; provides no direct molecular weight information.
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.Complements ¹H NMR by showing the carbon backbone; less signal overlap.Lower natural abundance and sensitivity require longer acquisition times.[1] No proton count information.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely sensitive, provides definitive molecular weight. Isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.Isomers are often indistinguishable; provides limited connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (C=C, C-Cl, C-F, Aromatic C-H).Fast, simple, and provides a quick check for key functional groups.Provides no detailed connectivity; spectrum can be complex in the fingerprint region.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from isomers and impurities, quantification.Excellent for determining purity and for preparative isolation.Provides no structural information on its own; requires a detector (e.g., UV, MS).

Synergistic Workflow: The most trustworthy approach integrates these techniques. ¹H and ¹³C NMR establish the core structure and connectivity. High-resolution MS confirms the elemental composition and molecular weight. IR spectroscopy verifies the presence of expected functional groups, and HPLC confirms the sample's purity. This self-validating system ensures the highest confidence in the compound's identity.

cluster_workflow Structural Elucidation Workflow Sample Synthesized Product (this compound) Purity Purity Assessment (HPLC) Sample->Purity Is it pure? Purity->Sample No (Purify) NMR Structural Core (¹H & ¹³C NMR) Purity->NMR Yes MW Molecular Weight & Formula (HR-MS) NMR->MW Propose Structure FG Functional Groups (IR Spectroscopy) MW->FG Confirm Formula Confirm Confirmed Structure FG->Confirm Corroborate

Sources

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. 2-Chloro-3-(4-fluorophenyl)-1-propene, a halogenated aromatic alkene, presents a unique analytical challenge due to its combination of reactive functional groups. This guide provides an in-depth analysis of its expected fragmentation behavior under electron ionization mass spectrometry (EI-MS), offering a predictive framework for its identification and characterization. We will compare this primary analytical method with alternative techniques, providing researchers with a comprehensive understanding of the available analytical toolkit.

Principles of Fragmentation for this compound

Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which subsequently fragments in a predictable manner based on its structure.[1][2] The fragmentation pattern of this compound is governed by the interplay of its three key structural features: the allylic chloride, the fluorophenyl group, and the alkene double bond.

The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion and its fragments.[3] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, any chlorine-containing fragment will appear as a pair of peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with a corresponding intensity ratio of roughly 3:1.[4][5]

Fragmentation is expected to be initiated at the most labile sites. The allylic C-Cl bond is a likely point of initial cleavage, as is the benzylic C-C bond, due to the formation of resonance-stabilized carbocations.[6]

Predicted Fragmentation Pathways

Based on established fragmentation principles for halogenated and aromatic compounds, we can predict the major fragmentation pathways for this compound.[1][7]

Key Predicted Fragments:

  • Molecular Ion (M⁺˙): The molecular ion peak will be observed, exhibiting the characteristic M+2 isotope peak for a single chlorine atom.

  • Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond is a common pathway for alkyl halides, leading to the formation of a stable allylic carbocation.[8][9]

  • Loss of Fluorophenyl Group ([M-C₆H₄F]⁺): Benzylic cleavage resulting in the loss of the 4-fluorophenyl radical is another probable fragmentation route.

  • Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) or a substituted tropylium ion.[1] This can occur through various rearrangement and cleavage steps.

  • Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation pathway.[10]

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C₉H₈ClF]⁺˙ Molecular Ion F1 [C₉H₈F]⁺ Loss of •Cl M->F1 - Cl F2 [C₃H₄Cl]⁺ Loss of •C₆H₄F M->F2 - C₆H₄F F4 [C₉H₇F]⁺˙ Loss of HCl M->F4 - HCl F3 [C₇H₄F]⁺ Tropylium-like ion F1->F3 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Splitless injection at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The following diagram outlines the general workflow for GC-MS analysis.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Sample Introduction Column GC Column Separation Injector->Column IonSource Ion Source Ionization Column->IonSource MassAnalyzer Mass Analyzer Mass Sorting IonSource->MassAnalyzer Detector Detector Signal Detection MassAnalyzer->Detector DataSystem {Data System | Spectrum Generation} Detector->DataSystem

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool for the identification of this compound, other analytical techniques can provide complementary information for a comprehensive structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS (EI) Molecular weight, elemental composition (from isotope patterns), and structural information from fragmentation.High sensitivity, provides a unique fragmentation "fingerprint".Isomeric differentiation can be challenging; requires a volatile and thermally stable compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires a larger sample amount.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, provides information on bonding.Does not provide information on molecular weight or connectivity.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula.Extremely high mass accuracy.Higher cost and complexity.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The characteristic isotopic signature of chlorine, combined with predictable cleavage at the allylic and benzylic positions, provides a robust method for its identification. While GC-MS stands out for its sensitivity and detailed fingerprinting capability, a multi-technique approach, incorporating NMR and IR spectroscopy, is recommended for unequivocal structure elucidation in research and development settings. This integrated analytical strategy ensures the highest level of confidence in the characterization of this and other similarly complex molecules.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • Benchchem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • ResearchGate. Mass fragmentation pattern of compound 5.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Fluorine notes. Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization.
  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Mass Spectrometry: Fragmentation.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Metaclass. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • YouTube. Mass Spectrometry Fragmentation Part 1.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylpropenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Atom

To the drug development professional and the research scientist, the phenylpropene scaffold is a familiar and versatile building block, present in natural products like anethole and finding utility in polymer and medicinal chemistry. The strategic modification of this scaffold can dramatically alter its physicochemical and biological properties. Among the most impactful modifications is the introduction of fluorine. This guide provides an in-depth technical comparison of the chemical reactivity of fluorinated phenylpropenes against their non-fluorinated analogs. We will move beyond simple descriptions to explore the underlying electronic principles, present comparative quantitative data, and provide detailed experimental protocols for key transformations. Our focus is to equip researchers with the predictive understanding needed to harness the "fluorine factor" in their own work.

The central thesis of this guide is that the introduction of fluorine to the phenyl ring of a phenylpropene fundamentally alters the electron density of the entire molecule—both the aromatic ring and the propene side chain. This modulation of electron density, driven by fluorine's unique electronic properties, is the primary determinant of the observed differences in reactivity.

Pillar 1: The Duality of Fluorine's Electronic Influence

Understanding the reactivity of fluorinated phenylpropenes begins with appreciating the dual nature of fluorine as a substituent on an aromatic ring. Unlike alkyl groups, which are simple electron-donating groups, or nitro groups, which are strongly electron-withdrawing, fluorine exerts two opposing electronic effects simultaneously:

  • Inductive Effect (σ-withdrawal): Fluorine is the most electronegative element. Consequently, it strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This is a powerful, distance-dependent deactivating effect that reduces the overall electron density of the aromatic ring and, by extension, the attached propene double bond.[1][2] This withdrawal of electron density makes the π system less nucleophilic.

  • Mesomeric Effect (π-donation): Fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated into the π-system of the benzene ring through resonance.[1][2] This effect increases the electron density at the ortho and para positions of the ring. While the mesomeric effect of fluorine is weaker than its inductive effect, it is crucial for directing the regioselectivity of certain reactions.

The net result is that fluorine is a deactivating group overall (due to the dominant inductive effect) but an ortho, para-director in electrophilic aromatic substitution. When considering the reactivity of the propene side chain, the powerful inductive withdrawal is the more significant factor, leading to a general decrease in the nucleophilicity of the double bond compared to its non-fluorinated counterpart.

The following diagram illustrates this electronic duality:

G cluster_0 Electronic Effects of Fluorine on a Phenyl Ring Inductive Inductive Effect (σ-withdrawal) Result Net Effect on Alkene Reactivity Inductive->Result Dominant Effect Inductive_Desc Strongly electronegative F pulls electron density through the C-F σ-bond. This deactivates the entire π-system. Inductive->Inductive_Desc Mesomeric Mesomeric Effect (π-donation) Mesomeric->Result Dominant Effect Mesomeric_Desc Lone pairs on F are donated into the ring's π-system via resonance. This effect is weaker than induction. Mesomeric->Mesomeric_Desc Result_Desc Overall decrease in the nucleophilicity of the propene double bond, leading to reduced reactivity towards electrophiles. Result->Result_Desc G cluster_0 Setup & Synthesis cluster_1 Reaction Execution cluster_2 Analysis & Comparison Substrate_NF Non-Fluorinated Phenylpropene (e.g., trans-Anethole) Reaction Electrophilic Reaction (e.g., Epoxidation, Bromination) Substrate_NF->Reaction Substrate_F Fluorinated Phenylpropene (e.g., p-Fluoroanethole) Substrate_F->Reaction Kinetics Monitor Reaction Progress (GC, NMR, etc.) Reaction->Kinetics Yield Isolate and Quantify Product Reaction->Yield Compare Compare Rate Constants (k) and Yields (%) Kinetics->Compare Yield->Compare

Caption: General workflow for comparing phenylpropene reactivity.

Protocol 1: Epoxidation of trans-Anethole

This protocol utilizes an in situ generated dioxirane, a potent yet safer epoxidizing agent, avoiding the hazards of storing concentrated peroxy acids. [3] Causality: The reaction's success hinges on the nucleophilic attack of the electron-rich double bond of anethole on the electrophilic oxygen of the in situ generated dimethyldioxirane. The rate is highly dependent on the nucleophilicity of the alkene.

Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-anethole (2.0 mmol, ~0.30 g) in a 1:1 mixture of acetone and acetonitrile (20 mL).

  • Buffering and Cooling: Add a saturated aqueous solution of sodium bicarbonate (10 mL). The bicarbonate is crucial to neutralize the acidic byproduct (KHSO₄) generated from Oxone, maintaining an optimal pH of ~7-9 and preventing acid-catalyzed ring-opening of the epoxide product. [3]3. Cooling: Chill the biphasic mixture in an ice-water bath for 10-15 minutes with gentle stirring.

  • Reagent Addition: In a separate beaker, dissolve Oxone (potassium peroxymonosulfate, 4.4 mmol, ~1.35 g) in deionized water (10 mL). Add this Oxone solution dropwise to the chilled reaction mixture over 5 minutes.

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For anethole, the reaction is typically complete within 1.5-2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.

  • Purification & Analysis: The product, trans-anethole oxide, can be purified by flash column chromatography. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Considerations for Fluorinated Analogs: A fluorinated anethole analog is expected to react significantly slower due to the reduced nucleophilicity of the double bond. To achieve a comparable conversion, one might need to extend the reaction time considerably (e.g., 4-8 hours or longer) or perform the reaction at room temperature. Monitoring the reaction's progress is critical.

Protocol 2: Electrophilic Bromination of trans-Anethole

This protocol describes the addition of molecular bromine across the double bond. The high reactivity of anethole allows this reaction to proceed rapidly.

Causality: The reaction is initiated by the electrophilic attack of bromine on the alkene, forming a bromonium ion intermediate. The stability of this intermediate (or the alternative open benzylic carbocation) is influenced by the electronic nature of the phenyl ring substituents. [4]The subsequent attack by a bromide ion yields the dibromo adduct.

Methodology:

  • Dissolution: Dissolve trans-anethole (5.0 mmol, ~0.74 g) in a suitable inert solvent like carbon tetrachloride or dichloromethane (25 mL) in a flask protected from light (e.g., wrapped in aluminum foil) to prevent radical side reactions.

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Reagent Preparation: Prepare a solution of bromine (5.0 mmol, ~0.80 g, ~0.26 mL) in the same solvent (10 mL).

  • Addition: Add the bromine solution dropwise to the stirred anethole solution. The characteristic reddish-brown color of bromine should disappear almost instantaneously upon addition, indicating a rapid reaction. Continue addition until a faint persistent bromine color is observed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 15 minutes at 0 °C.

  • Workup: Quench any excess bromine by adding a few drops of saturated sodium thiosulfate solution until the color disappears. Wash the organic layer with water (20 mL), then with brine (20 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: The resulting dibromoanethole can be analyzed by ¹H and ¹³C NMR to determine the stereochemical outcome (erythro/threo ratio).

Considerations for Fluorinated Analogs: A fluorinated phenylpropene will exhibit a markedly slower reaction rate. The disappearance of the bromine color will not be instantaneous. The reaction may require stirring for several hours at room temperature or gentle heating to proceed to completion. The reduced nucleophilicity of the double bond makes the initial electrophilic attack the rate-limiting step, which is significantly hindered by the electron-withdrawing fluorine atom.

Conclusion and Future Outlook

The evidence is clear and consistent: fluorination of the phenyl ring in phenylpropenes deactivates the propene double bond towards reactions where it functions as a nucleophile. This is a direct consequence of fluorine's potent electron-withdrawing inductive effect, which overrides its weaker mesomeric donation. Quantitative data from polymerization studies show that fluorinated styrenes are significantly less reactive than their non-fluorinated parent. [1][5]This principle allows researchers to anticipate slower reaction rates for electrophilic additions and oxidations.

For professionals in drug development and materials science, this is not a limitation but a tool. The reduced reactivity can be exploited to enhance metabolic stability, prevent unwanted side reactions, or tune the properties of a polymer. By understanding the fundamental electronic principles laid out in this guide, scientists can rationally design experiments, anticipate challenges, and ultimately leverage the unique properties of fluorine to create novel molecules and materials with tailored functions.

References

  • Haufe, G., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC - NIH. [Link]

  • Organic Chemistry I Lab (2023). Project 5E – S23: Epoxidation of trans-anethole. Chemistry LibreTexts. [Link]

  • Hammett Plot Analysis. (n.d.). ResearchGate. [Link]

  • Ameduri, B., et al. (2019). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene. Polymer Chemistry. [Link]

  • Justo, F. (2025). Exploring the antimicrobial activity of brominated trans-anethole. American Chemical Society - ACS Fall 2025. [Link]

  • Hammett Equation Overview. (2021). Chemistry LibreTexts. [Link]

  • Ameduri, B., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. PMC - NIH. [Link]

  • Addition of "HOBr" to trans-Anethole. (2013). ResearchGate. [Link]

  • Stack Exchange. (2018). Order of Reactivity of Halogens in Electrophilic Addition. Chemistry Stack Exchange. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Electrophilic Aromatic Substitution Directing Effects. (n.d.). csbsju.edu. [Link]

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A Comparative Guide to the Biological Activity of Halogenated Phenylpropene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of 2-Chloro-3-(4-fluorophenyl)-1-propene derivatives and structurally related compounds. While research directly targeting the specific this compound scaffold is nascent, a wealth of data exists for analogous structures, particularly chalcones and other vinyl derivatives, which share the core phenylpropene framework. By examining these related molecules, we can derive valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, antimicrobial, and anticancer properties of this promising class of compounds, supported by experimental data and detailed protocols.

Synthesis Strategies: The Claisen-Schmidt Condensation

The foundational method for synthesizing many phenylpropene derivatives, especially chalcones, is the Claisen-Schmidt condensation. This reaction provides a reliable and versatile route to creating the α,β-unsaturated ketone system that forms the backbone of these molecules.

Expertise & Experience: The choice of a base catalyst, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical. The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the formation of the enolate intermediate. The reaction proceeds at room temperature, which minimizes the formation of side products. Acidification of the reaction mixture after completion is necessary to protonate the resulting phenoxide and precipitate the neutral chalcone product.[1]

General Synthetic Protocol: Claisen-Schmidt Condensation
  • Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone (e.g., an acetophenone bearing a chloro-substituent) and a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in methanol or ethanol (30 mL).

  • Catalyst Addition: While stirring the solution, add an aqueous solution of 40% KOH (15 mL).

  • Reaction: Continue stirring the mixture at room temperature. The reaction is often left overnight to ensure completion.

  • Precipitation: Pour the reaction mixture into crushed ice.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl). The chalcone derivative will precipitate as a solid.

  • Isolation and Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.[1]

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Process Acetophenone Substituted Acetophenone Reaction Enolate Formation & Condensation Acetophenone->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Catalyst KOH / Ethanol Catalyst->Reaction Catalyst Acidification Acidification (HCl) Reaction->Acidification Product Chalcone Derivative (α,β-Unsaturated Ketone) Acidification->Product Precipitation

Caption: General workflow for the Claisen-Schmidt condensation.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Halogenated phenylpropene derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. The inclusion of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[2][3][4]

Trustworthiness: The antimicrobial efficacy of these compounds is typically evaluated using standardized methods like the cup-plate or agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC). These methods provide quantifiable and reproducible data, allowing for direct comparison between different derivatives.

Comparative Data: Antibacterial and Antifungal Activity
Compound Class/DerivativeTarget OrganismActivity Metric (Zone of Inhibition / MIC)Key Structural FeatureReference
Chalcone Derivatives (FC-1,2,3)FungiModerate to considerable activityChloro, dichloro, and bromo groups[1]
Chalcone Derivatives (FC-4)BacteriaMaximum activityElectron-releasing methoxy group[1]
Semicarbazones (4f)BacteriaGood activityHydroxy group on the phenyl ring[5]
Semicarbazones (4g)FungiModerate activityMethoxy group on the phenyl ring[5]
Coumarin-Chalcones (C3, C7)C. albicansHighest activity in seriesChloro-substituted phenyl ring[6]
Coumarin-TriazolesEnterococcus faecalisMIC = 12.5–50 µg/mLVaried alkyl and phenyl moieties[7]

Authoritative Grounding: The data consistently show that substitutions on the phenyl rings dramatically influence antimicrobial potency. For instance, chalcones with electron-releasing groups like methoxy often exhibit strong antibacterial activity, while halogen-containing pharmacophores contribute significantly to antifungal effects.[1] Similarly, for semicarbazone derivatives, hydroxyl and nitro groups on the phenyl ring were found to enhance antibacterial activity.[5] This highlights a clear structure-activity relationship where electronic properties and the nature of the substituent are key determinants of efficacy.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a self-validating system for screening the antimicrobial activity of synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

  • Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar using a sterile cork borer.

  • Compound Loading: Prepare solutions of the test derivatives in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). Add a fixed volume (e.g., 100 µL) of each test solution into the wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic/antifungal drug as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antimicrobial_Workflow A Prepare & Pour Sterile Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Compounds & Controls to Wells D->E F Incubate Plates E->F G Measure Zones of Inhibition (mm) F->G

Caption: Workflow for the agar well diffusion antimicrobial assay.

Comparative Anticancer Activity

The phenylpropene scaffold is also a cornerstone in the development of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting critical cellular enzymes.[8][9]

Expertise & Experience: The choice of cancer cell lines is crucial for a comprehensive evaluation. Comparing activity against hormone-dependent lines like MCF-7 with hormone-independent lines such as MDA-MB-231 can reveal selectivity.[10][11] Furthermore, evaluating activity against cell lines from different tissue origins (e.g., liver, prostate, breast) provides a broader picture of the compound's potential therapeutic window.

Comparative Data: In Vitro Cytotoxicity
Compound Class/DerivativeCancer Cell LineActivity Metric (IC₅₀)Potential MechanismReference
2-ChloroacetamidesJurkat (T-cell leukemia)Significant cytotoxicityGST Inhibition[8]
2-ChloroacetamidesMDA-MB-231 (Breast)Significant cytotoxicityGST Inhibition[8]
1,3,4-Thiadiazoles (A2, B3)MCF-7 (Breast)≈ 52–54 µMAromatase Inhibition[10][11]
Fluorinated Chalcones (2a)HepG2 (Liver)67.51 µMNot specified[12]
Phenylacetamides (2b)PC3 (Prostate)52 µMApoptosis Induction[9]
Phenylacetamides (2c)MCF-7 (Breast)100 µMApoptosis Induction[9]

Authoritative Grounding: 2-Chloroacetamide derivatives bearing a thiazole scaffold have demonstrated significant cytotoxic activity, with molecular docking studies suggesting glutathione S-transferase (GST) inhibition as a potential mechanism.[8] In another study, fluorophenyl-substituted 1,3,4-thiadiazole derivatives showed selective, concentration-dependent cytotoxicity against the estrogen-dependent MCF-7 breast cancer cell line, with in silico analyses pointing towards aromatase inhibition.[10][11] This selectivity is a highly desirable trait in cancer therapeutics, as it can reduce off-target effects.

Experimental Protocol: MTS Cytotoxicity Assay

This protocol describes a colorimetric method to assess cell viability and determine the IC₅₀ value of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add MTS Reagent to Each Well D->E F Incubate 1-4h (Color Development) E->F G Measure Absorbance at 490 nm F->G H Calculate % Viability & Determine IC₅₀ G->H

Caption: Workflow for determining compound cytotoxicity via MTS assay.

References

  • Mohammad, F., Rahaman, S.A., & Moinuddin, M. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 1-(2'',4''- DICHLOROPHENYL)-3-(SUBSTITUTED ARYL)-2-PROPENE-1-ONES. Vertex AI Search.
  • Structure activity relationship of the synthesized compounds. ResearchGate.
  • Various Authors. (2023). Biological Activities of Natural Products III. MDPI.
  • Synthesis and antimicrobial activity. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI.
  • Ahsan, M.J. et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed.
  • Synthesis and antimicrobial activity of 2-{4'-[(3"-aryl)-2"-propene-1"-N-(1,2,4- triazole) amino]}-6-[bis(2"'-chloro ethyl) amino]-4-methoxy-1,3,5-triazine. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.
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A Comparative Guide to the Purity Validation of 2-Chloro-3-(4-fluorophenyl)-1-propene: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the molecular integrity of building blocks is paramount. Intermediates like 2-Chloro-3-(4-fluorophenyl)-1-propene are pivotal in the synthesis of complex target molecules. Their purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a foundational focus on elemental analysis, contextualized against modern chromatographic and spectroscopic techniques.

The validation of a compound's purity is a mandate dictated by rigorous regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.[1][2] The ICH Q3A guideline, for instance, necessitates the reporting, identification, and qualification of impurities in new drug substances, setting precise thresholds that underscore the need for highly accurate and reliable analytical methods.[3][4] This guide is designed for the discerning researcher and drug development professional, offering not just protocols, but a logical framework for establishing a self-validating system for purity assessment.

The Cornerstone of Purity: Elemental Analysis

Before delving into more granular methods that identify specific impurities, we must first confirm the fundamental elemental composition of the bulk material. Elemental analysis serves as this primary arbiter of compositional integrity. It is a powerful quantitative technique that determines the mass percentage of specific elements within a sample.[5][6] For this compound (C₉H₈ClF), a theoretically pure sample will contain:

  • Carbon (C): 63.36%

  • Hydrogen (H): 4.73%

  • Chlorine (Cl): 20.78%

  • Fluorine (F): 11.13%

A significant deviation from these theoretical values is a direct indication of impurities, which could be residual solvents, starting materials, or by-products that alter the elemental ratios.

The Causality of Combustion: Why This Method is Foundational

The principle of modern elemental analysis for C, H, N, and S is high-temperature combustion. The sample is flash combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[5] These gases are then separated and quantified using gas chromatography with a thermal conductivity detector.

However, for a halogenated compound like ours, the analysis of Chlorine (Cl) and Fluorine (F) requires a specialized approach. The causality for this lies in the chemical nature of halogens, which are not readily detected by standard CHN analyzers. The robust method for halogen determination involves oxygen-flask combustion or, for more advanced applications, Microwave-Induced Oxygen Combustion (MIC).[7] This process decomposes the organic material, converting the covalently bonded halogens into ionic halides (Cl⁻ and F⁻). These ions are then dissolved in an absorbing solution and quantified by techniques like ion chromatography or potentiometric titration. The accuracy of this method is typically within ±0.5% for halogens.[7]

This direct measurement of elemental ratios provides a holistic purity assessment that is orthogonal to separation-based techniques. It answers the fundamental question: "Is the bulk material composed of the correct proportions of atoms?"

Experimental Workflow: Elemental Analysis

cluster_sample_prep Sample Preparation cluster_combustion Combustion & Decomposition cluster_detection Separation & Detection cluster_data Data Analysis weigh Accurate Weighing (Microbalance) encap Encapsulation (Tin capsule) weigh->encap combust Flash Combustion (>950°C in O₂ stream) encap->combust mic Oxygen-Flask / MIC (for Halogens) encap->mic gc Gas Chromatography (Separation of CO₂, H₂O) combust->gc ic Ion Chromatography (Separation of Cl⁻, F⁻) mic->ic pot Potentiometric Titration mic->pot tcd Thermal Conductivity Detector (TCD) gc->tcd calc Calculation of %C, %H tcd->calc calc_hal Calculation of %Cl, %F ic->calc_hal pot->calc_hal compare Comparison with Theoretical Values calc->compare calc_hal->compare

Caption: Workflow for Elemental Analysis of this compound.

Detailed Protocol: Elemental Analysis for C/H and Cl/F
  • Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide for C/H, 2-Chlorobenzoic acid for Cl).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.[7]

    • For halogen analysis via oxygen-flask combustion, weigh the sample onto a piece of ashless filter paper.

  • C/H Analysis (Automated Analyzer):

    • Place the sealed tin capsule into the autosampler of the CHN analyzer.

    • Initiate the combustion sequence. The sample undergoes flash combustion, and the resulting gases (CO₂, H₂O) are separated by a GC column and detected by a TCD.[5]

  • Cl/F Analysis (Oxygen-Flask Combustion & Ion Chromatography):

    • Place the filter paper with the sample into a platinum basket within a sealed flask filled with oxygen.

    • Ignite the sample. The combustion products are absorbed into a suitable solution (e.g., dilute sodium hydroxide).

    • Inject the resulting solution into an ion chromatograph to separate and quantify the chloride and fluoride ions.

  • Data Analysis:

    • The instrument software calculates the percentage of C and H based on the detector response relative to the calibration standard.

    • The ion chromatography software calculates the percentage of Cl and F.

    • Compare the experimental percentages to the theoretical values. A deviation of >0.4% is generally considered significant and warrants investigation.

Orthogonal Validation: A Multi-Technique Approach

While elemental analysis confirms the bulk composition, it does not identify or quantify discrete impurity molecules. For a comprehensive purity assessment, we must employ orthogonal techniques that separate components based on different chemical and physical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities.[8] Given the propene structure of our compound, it is expected to be sufficiently volatile for GC analysis.

  • Principle of Causality: Separation is based on the differential partitioning of compounds between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.[9] More volatile compounds or those with weaker interactions with the stationary phase elute faster. The mass spectrometer then fragments the eluting molecules, creating a unique mass spectrum or "fingerprint" for identification.

  • Strengths: Unparalleled separation efficiency for volatile compounds and definitive identification of impurities through mass spectral library matching. High sensitivity allows for the detection of trace impurities.[10]

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Requires derivatization for certain functional groups, though not expected for this analyte.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methylene chloride) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC System: Capillary column suitable for aromatic and halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of all potential impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV.[9]

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire data in full scan mode.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, particularly for non-volatile or less volatile compounds.[11]

  • Principle of Causality: Separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase (e.g., C18).[9] Polarity is the key driver of separation in reversed-phase HPLC; less polar compounds are retained longer on the nonpolar stationary phase.

  • Strengths: Versatile technique applicable to a wide range of compounds. High-resolution separation and accurate quantification using UV or other detectors.[9]

  • Limitations: Lower peak capacity compared to capillary GC. Structural identification of unknown impurities is less direct than with MS, often requiring fraction collection and subsequent analysis.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: Gradient elution using Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[9]

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute all components.

  • Data Processing:

    • Integrate all peaks.

    • Calculate purity by the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.[12] For this compound, ¹H, ¹³C, and especially ¹⁹F NMR provide an intimate view of the molecular structure.

  • Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[12] The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about molecular structure, connectivity, and conformation.

  • Strengths: Provides unambiguous structural confirmation. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering high sensitivity and a wide chemical shift range, making it excellent for detecting fluorine-containing impurities.[13][14] Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a reference standard of the analyte itself.

  • Limitations: Lower sensitivity compared to chromatographic methods.[10] Complex spectra can be challenging to interpret if multiple impurities are present.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Verify that the chemical shifts, integration values (proton counts), and coupling patterns match the expected structure of this compound. Look for small, unassignable peaks that would indicate impurities.

    • ¹⁹F NMR: The spectrum should ideally show a single signal corresponding to the fluorine on the phenyl ring. The presence of additional signals is a strong indicator of fluorine-containing impurities (e.g., positional isomers).

Synthesizing a Self-Validating Purity Assessment

No single technique provides a complete picture. The trustworthiness of a purity claim is established by the convergence of data from these orthogonal methods.

center_node Purity Validation of C₉H₈ClF ea Elemental Analysis (C, H, Cl, F) center_node->ea Confirms Bulk Elemental Composition gcms GC-MS center_node->gcms Identifies/Quantifies Volatile Impurities hplc HPLC-UV center_node->hplc Identifies/Quantifies Non-Volatile Impurities nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) center_node->nmr Confirms Structure & Detects Isomers ea->center_node Quantitative Match? gcms->center_node Purity >99.5%? hplc->center_node Purity >99.5%? nmr->center_node Correct Structure?

Caption: Interlocking methodologies for a comprehensive purity assessment.

Comparative Data Summary
FeatureElemental AnalysisGC-MSHPLC-UVNMR Spectroscopy
Primary Purpose Bulk elemental compositionSeparation/ID of volatile impuritiesSeparation/quantification of non-volatile impuritiesStructural elucidation & confirmation
Selectivity For elementsBased on volatility & polarityBased on polarityBased on nuclear magnetic environment
Sensitivity Low (requires mg sample)High (pg to ng)[10]Moderate (ng to µg)[10]Low (µg to mg)[10]
Quantitative Yes (highly accurate for bulk)Yes (with standards)Yes (highly accurate with standards)Yes (qNMR is a primary method)
Impurity ID NoYes (via MS library)Limited (via retention time match)Yes (for structurally similar impurities)
Key Insight Confirms theoretical formulaVolatile purity profileNon-volatile purity profileUnambiguous structural identity

Conclusion

The validation of this compound purity is a critical exercise in ensuring the quality and consistency of chemical synthesis in regulated industries. Elemental analysis serves as the indispensable foundation of this process, providing a direct, quantitative measure of the compound's elemental integrity.[15] While it is a powerful tool, it is not omniscient. A truly robust and defensible purity assessment, one that meets the stringent expectations of bodies like the ICH, is built upon a self-validating system of orthogonal techniques.

By integrating the bulk compositional data from elemental analysis with the high-resolution separation of GC-MS and HPLC, and the definitive structural confirmation of NMR, a comprehensive and trustworthy purity profile is established. This multi-faceted approach ensures that potential impurities—whether volatile, non-volatile, isomeric, or elemental in nature—are detected and controlled, safeguarding the integrity of the entire drug development pipeline.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Academia.edu. (n.d.). Element analysis. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Agilent. (n.d.). ASTM Standards. Retrieved from [Link]

  • Patsnap. (2025, September 19). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate?. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2022, January). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Swedish Institute for Standards, SIS. (n.d.). Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry ASTM E1621-13. Retrieved from [Link]

  • ASTM International. (n.d.). D5790: Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

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comparing 2-Chloro-3-(4-fluorophenyl)-1-propene with other halogenated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Chloro-3-(4-fluorophenyl)-1-propene and Alternative Halogenated Building Blocks

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow chemists to fine-tune a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3][4] this compound emerges as a particularly valuable building block by synergistically combining two highly reactive and synthetically versatile motifs: a 4-fluorophenyl group and an allylic chloride.

This guide provides an in-depth comparison of this compound with other common halogenated building blocks. We will dissect its reactivity profile in key synthetic transformations, present comparative experimental data, and offer detailed protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

Section 1: Comparative Analysis of Reactivity and Structural Features

The utility of a building block is defined by its reactivity and how it compares to available alternatives. This compound is distinguished by its allylic chloride system, which exhibits significantly different reactivity compared to benzylic, alkyl, or aryl halides.

Nucleophilic Substitution: A Tale of Two Mechanisms (Sₙ1 & Sₙ2)

Both allylic and benzylic halides are highly reactive towards nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[5] This heightened reactivity stems from the stabilization of the carbocation intermediate in Sₙ1 reactions and the transition state in Sₙ2 reactions via resonance.[5][6]

  • Sₙ1 Reactivity: The stability of the carbocation intermediate is paramount. Both allylic and benzylic carbocations delocalize the positive charge over the π-system, making them significantly more stable than secondary or even tertiary alkyl carbocations.[5]

  • Sₙ2 Reactivity: The reactivity in Sₙ2 reactions is governed by the energy of the transition state. For allylic and benzylic systems, the p-orbitals on the adjacent sp²-hybridized carbons overlap with the p-orbital of the reaction center in the transition state. This delocalization of electron density provides substantial stabilization, lowering the activation energy and accelerating the reaction rate, often surpassing even methyl halides.[5] In fact, some studies have shown certain allylic halides can react up to 30 times faster than benzyl chloride in Sₙ2 reactions.[7][8]

The diagram below illustrates the logical flow for evaluating the choice of a halogenated building block based on the desired reaction type.

Decision workflow for selecting a halogenated building block.
Comparative Reactivity Table

The following table provides a qualitative comparison of this compound with other representative halogenated building blocks.

Building BlockStructureHalide TypeRelative Sₙ1 ReactivityRelative Sₙ2 ReactivityCross-Coupling Reactivity (Pd-cat.)Key Features
This compound C=C(Cl)Cc1ccc(F)cc1AllylicVery HighVery HighHighIntroduces fluorophenylallyl motif. Fluorine modulates electronic properties.
Benzyl Chloride ClCc1ccccc1BenzylicVery HighVery HighHighClassic benzylation agent. Lacks fluorine for property modulation.
Allyl Chloride C=C-CClAllylicVery HighVery HighHighHighly reactive but lacks the aryl group for core structures.
n-Propyl Chloride CCCClPrimary AlkylVery LowModerateLowProne to β-hydride elimination in cross-coupling.[9]
1-Bromo-4-fluorobenzene Fc1ccc(Br)cc1ArylInertInertModerate to HighHalogen on sp² carbon requires specific catalytic systems for activation.

Section 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental to modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[10][11] The Suzuki-Miyaura coupling, in particular, is a workhorse transformation.

Mechanistic Considerations: Allylic vs. Aryl Halides

The critical step differentiating the reactivity of various halides is the oxidative addition to the low-valent metal catalyst (e.g., Pd(0)).[10] The strength of the carbon-halogen bond is a primary determinant of the reaction rate. For aryl halides, the reactivity trend is well-established: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[10] Activating aryl chlorides often requires specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[12]

In stark contrast, the C(sp³)–Cl bond in an allylic system like this compound is significantly weaker and more susceptible to oxidative addition. The reaction proceeds readily to form a stable η³-allylpalladium intermediate, which then undergoes transmetalation and reductive elimination. This inherent reactivity often allows for milder reaction conditions and broader catalyst selection compared to aryl chlorides.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_boron_activation Boron Activation A Pd(0)L₂ Active Catalyst C η¹-Allyl-Pd(II)(Cl)L₂ Oxidative Addition Product A->C Oxidative Addition B Allyl-Cl (R-X) B->C D η³-Allyl-Pd(II)L₂⁺ π-Allyl Complex C->D Ionization H Ar-Pd(II)-Allyl Transmetalation Product D->H Transmetalation E Ar-B(OH)₂ Boronic Acid G Ar-B(OR)₃⁻ Activated Boronate E->G F Base (e.g., Na₂CO₃) F->G G->H H->A Reductive Elimination I Allyl-Ar Coupled Product H->I

Simplified mechanism of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling this compound with an arylboronic acid. The choice of palladium acetate is a cost-effective and highly active catalyst precursor that forms the active Pd(0) species in situ. Sodium carbonate serves as a mild and effective base to facilitate the transmetalation step.[13]

Objective: To synthesize 1-(4-fluorophenyl)-2-(phenyl)-1-propene via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Palladium(II) Acetate (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add toluene (5 mL) followed by an aqueous solution of Na₂CO₃ (2.5 mmol in 1 mL of water).

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired coupled product.

Section 3: The Role of the Fluorophenyl Moiety in Drug Design

The presence of the 4-fluorophenyl group is not incidental; it is a deliberate design choice rooted in established medicinal chemistry principles.[1][14]

Property Affected by FluorineRationale and Consequence
Metabolic Stability The C-F bond is exceptionally strong. Introducing fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[2][3]
Binding Affinity Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) or orthogonal multipolar interactions within a protein's binding pocket, enhancing ligand affinity.[4][15]
Lipophilicity & Permeability The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][15]
pKa Modulation As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby basic functional groups. This alteration can improve oral absorption by reducing the positive charge at intestinal pH.[2][3]

Conclusion

This compound stands out as a superior building block for specific applications in drug discovery and complex molecule synthesis. Its high reactivity in both nucleophilic substitution and cross-coupling reactions, derived from its allylic chloride nature, provides a significant advantage over less reactive alkyl or aryl halides. This reactivity, combined with the beneficial physicochemical properties imparted by the 4-fluorophenyl group, makes it a powerful and versatile tool. While alternatives like benzyl chloride offer similar C(sp³)-Cl reactivity, they lack the strategic advantage of fluorine. Conversely, fluorinated aryl halides provide the fluorine element but require more demanding conditions for activation. This compound thus occupies a valuable niche, offering an optimal balance of high reactivity and desirable functionality for the modern medicinal chemist.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.
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  • Mullard, A. (2021).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
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  • Gundert, F., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6563-6574.
  • Various Authors. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Quora.
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. (2025). BenchChem.
  • Various Authors. (2017). Between benzyl chloride and allyl chloride which is more reactive towards nucleophilic substitution reaction?. askIITians.
  • The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube.
  • Gundert, F., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry.
  • Boruah, P. R., et al. (2015).
  • The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Compar
  • Cîrcu, V. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2, 202-213.
  • Chen, J., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform.
  • Leadbeater, N. E., & McGowan, C. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(15), 2679-2681.
  • Liu, C., & Widenhoefer, R. A. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Letters, 14(14), 3608-3611.
  • Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5275.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.

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A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 2-Chloro-3-(4-fluorophenyl)-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Versatile Precursor to Potent Bioactive Molecules

In the landscape of modern medicinal chemistry, the identification of versatile chemical scaffolds is paramount to the discovery of novel therapeutic agents. 2-Chloro-3-(4-fluorophenyl)-1-propene serves as an exemplary precursor, providing a reactive backbone for the synthesis of a diverse array of compounds. Its structural motifs are frequently incorporated into molecules designed to exhibit potent biological activities, particularly in oncology. A significant class of compounds derived from such precursors are chalcones (1,3-diaryl-2-propen-1-ones) and their analogues.[1][2] These molecules are renowned for their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and, most notably, anticancer properties.[3][4]

The journey from a newly synthesized compound to a potential drug candidate is rigorous and multifactorial. A critical initial step in this process is the assessment of cytotoxicity—the capacity of a compound to induce cell death.[5][6] This guide provides an in-depth, comparative analysis of key cytotoxicity assays, offering field-proven insights into experimental design, execution, and data interpretation for novel compounds derived from this compound. We will explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Part 1: Synthesis of Chalcone-like Derivatives - A Representative Workflow

To provide a practical context, we consider the synthesis of a chalcone-like derivative, a common outcome for precursors like this compound. The Claisen-Schmidt condensation is a cornerstone reaction for this purpose, involving the base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[7]

Causality of Choice: The chalcone scaffold is selected due to its well-documented and versatile anticancer activity.[3] Its synthesis is convenient and allows for extensive structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies.

Below is a generalized workflow for synthesizing and evaluating these compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Data Analysis & Interpretation synthesis 1. Compound Synthesis (e.g., Claisen-Schmidt Condensation) purification 2. Purification (Recrystallization / Chromatography) synthesis->purification characterization 3. Structural Characterization (NMR, MS, IR) purification->characterization cell_culture 4. Cell Line Culture (e.g., MCF-7, HeLa, A549) characterization->cell_culture Test Compounds treatment 5. Compound Treatment (Dose-Response Setup) cell_culture->treatment assay 6. Cytotoxicity Assay (MTT / AlamarBlue / LDH) treatment->assay readout 7. Data Acquisition (Plate Reader) assay->readout calculation 8. IC50 Calculation readout->calculation conclusion 9. Lead Compound Identification calculation->conclusion

Caption: Overall workflow from synthesis to lead identification.

Part 2: A Comparative Guide to Core Cytotoxicity Assays

The choice of a cytotoxicity assay is not arbitrary; it depends on the scientific question being asked. Does the compound halt metabolic activity, or does it rupture the cell membrane? Is a high-throughput screen needed, or a more nuanced, time-course study? Here, we compare three workhorse assays: MTT, AlamarBlue, and LDH release.

Metabolic Activity Assays: Probing the Cellular Powerhouse

These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation. A reduction in metabolic rate is indicative of cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.[8]

  • Principle of Action: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Purple Formazan (Insoluble) Mitochondria->Formazan MTT Yellow MTT (Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT assay.

  • Detailed Experimental Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[9]

    • Compound Treatment: Treat cells with a serial dilution of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[10] Incubate for a specified duration (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.

    • Incubation: Incubate the plate for 2-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.[12]

    • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8][11]

    • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength between 550-600 nm.

This assay offers a fluorescent or colorimetric alternative to MTT.

  • Principle of Action: The core component, resazurin, is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[13][14]

  • Detailed Experimental Protocol:

    • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

    • Reagent Preparation: Prepare a working solution of AlamarBlue by diluting the stock reagent 1:10 in pre-warmed cell culture media.[14]

    • Reagent Addition: Add the AlamarBlue working solution to each well, typically amounting to 10% of the total volume (e.g., 20 µL for a 200 µL well volume).[15]

    • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[16] Incubation time can be optimized for different cell types.[17]

    • Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[14][15]

Membrane Integrity Assay: Detecting Cell Lysis

These assays quantify cytotoxicity by measuring the leakage of intracellular components into the surrounding culture medium, indicating a loss of membrane integrity.

  • Principle of Action: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[18] When the plasma membrane is compromised (a hallmark of necrosis or late-stage apoptosis), LDH is released into the culture supernatant. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19][20] The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

  • Detailed Experimental Protocol:

    • Cell Seeding & Treatment: Follow steps 1 and 2 as for other assays. Crucially, set up control wells:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[21]

      • Background: Medium without cells.

    • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.[20] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new, clean 96-well plate.[21]

    • Reagent Addition: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

    • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19][20]

    • Measurement: Add a stop solution if required by the kit, and measure the absorbance at ~490 nm.

Head-to-Head Comparison: Choosing the Right Tool

The selection of an assay requires a clear understanding of its advantages and limitations.

FeatureMTT AssayAlamarBlue (Resazurin) AssayLDH Release Assay
Principle Mitochondrial reductase activityCytosolic reductase activity[13]Membrane integrity (enzyme leakage)[18]
Endpoint ColorimetricFluorometric / ColorimetricColorimetric
Pros Inexpensive, well-established.Non-toxic to cells, allows kinetic/repeat measurements, higher sensitivity.[13][16]Measures a direct marker of cell death (necrosis/late apoptosis).
Cons Endpoint assay (kills cells), formazan crystals require solubilization, potential for interference from colored/reducing compounds.[8]More expensive than MTT, potential for interference from media components (e.g., phenol red).LDH in serum can cause high background, LDH has a finite half-life (~9 hours) in media.[19]
Best For High-throughput screening, endpoint viability determination.Time-course studies, sensitive cell lines, multiplexing with other assays.Measuring necrosis, confirming cell death mechanism alongside metabolic assays.

Part 3: Data Analysis and Interpretation

Robust data analysis is as critical as the experimental procedure itself.

Calculating Percentage Viability and IC₅₀
  • Background Correction: Subtract the average absorbance/fluorescence of the "medium only" blank wells from all other readings.

  • Percentage Viability Calculation: For MTT and AlamarBlue assays, express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • % Viability = (Abs_sample / Abs_vehicle_control) * 100

  • Percentage Cytotoxicity Calculation (LDH):

    • % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[10][11]

Hypothetical Data Summary

The following table presents plausible IC₅₀ values for novel chalcone-like compounds synthesized from this compound, tested against common cancer cell lines.

Compound IDParent StructureSubstitutionIC₅₀ (µM) on MCF-7 (Breast)IC₅₀ (µM) on A549 (Lung)IC₅₀ (µM) on HeLa (Cervical)
NCS-01 Chalcone4'-OH15.221.518.9
NCS-02 Chalcone3',4'-di-OCH₃5.89.37.1
NCS-03 Chalcone4'-Br3.56.14.2
Etoposide (Positive Control)-2.54.83.1

Data are hypothetical and for illustrative purposes.

Part 4: Investigating the Mechanism of Action

Cytotoxicity data tells us if a compound kills cells; it doesn't tell us how. Chalcone derivatives are known to act via multiple mechanisms, including the induction of apoptosis (programmed cell death).[1][3] An elevated IC₅₀ value might be linked to the activation of specific cell death pathways.

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Compound Chalcone Derivative (e.g., NCS-03) Bax Bax/Bak Activation Compound->Bax Induces Stress Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: A potential apoptotic pathway induced by chalcone derivatives.

This hypothetical pathway suggests that a potent compound like NCS-03 could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is a common mechanism for chalcones, which can generate reactive oxygen species (ROS) or inhibit tubulin polymerization, ultimately leading to caspase activation and cell death.[22] Further assays, such as Annexin V staining or caspase activity assays, would be required to validate this hypothesis.

Conclusion

The systematic evaluation of cytotoxicity is a foundational pillar in the early stages of drug discovery. For compounds synthesized from versatile precursors like this compound, a multi-assay approach provides the most comprehensive initial profile. By understanding the principles, advantages, and limitations of assays like MTT, AlamarBlue, and LDH, researchers can make informed decisions tailored to their specific objectives. This guide serves as a framework for designing and executing these critical experiments, ensuring the generation of high-quality, reproducible data that can confidently guide the selection and optimization of the next generation of therapeutic agents.

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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-3-(4-fluorophenyl)-1-propene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Geometric isomers, such as the (E) and (Z) forms of 2-Chloro-3-(4-fluorophenyl)-1-propene, often exhibit distinct biological activities and physical properties. Consequently, their unambiguous identification is a critical step in any research and development pipeline. This guide provides a comprehensive comparison of the key spectroscopic signatures of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data, provide actionable experimental protocols, and present a comparative analysis to empower researchers in their analytical endeavors.

Molecular Structure and Isomeric Forms

This compound (C₉H₈ClF) exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond. The key structural difference lies in the spatial arrangement of the substituents on the double bond, which profoundly influences their spectroscopic properties, particularly in ¹H NMR.

Caption: General structures of (Z) and (E) isomers of this compound.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Proton NMR spectroscopy is the most powerful technique for distinguishing between the (E) and (Z) isomers of this compound. The key diagnostic features are the chemical shifts (δ) and, most importantly, the spin-spin coupling constants (J-values) of the vinyl protons.

Causality Behind Expected Spectra:
  • Chemical Shift (δ): The vinyl protons (labeled H(a) and H(b) in the diagram) are in different chemical environments. The electronegative chlorine atom and the anisotropic effect of the nearby aromatic ring will cause these protons to resonate in the typical alkene region (δ 5.0-6.5 ppm). Subtle differences in chemical shifts between the isomers are expected due to the varying proximity of the protons to the phenyl and chloro substituents.

  • Coupling Constants (J): The interaction between non-equivalent protons on the same carbon atom is known as geminal coupling (²J). The magnitude of geminal coupling in alkenes is typically small, often in the range of 0-5 Hz.[1] More importantly for this analysis, the allylic coupling (⁴J) between the vinyl protons and the methylene (CH₂) protons will be observed. However, the most definitive distinction often comes from Nuclear Overhauser Effect (NOE) experiments. In the (Z)-isomer, the methylene group is spatially closer to the vinyl proton cis to it, which would result in a significant NOE enhancement upon irradiation, an effect absent in the trans arrangement of the (E)-isomer.

Predicted ¹H NMR Data:
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Key Differentiator
(Z)-Isomer
Vinyl H (geminal)~5.4 - 5.8d²J(H-H) ≈ 1-3 HzSmall geminal coupling.
Vinyl H (geminal)~5.4 - 5.8d²J(H-H) ≈ 1-3 HzPotential for NOE with CH₂ protons.
Methylene (CH₂)~3.5 - 3.8s (broad)-
Aromatic H~7.0 - 7.4m-
(E)-Isomer
Vinyl H (geminal)~5.4 - 5.8d²J(H-H) ≈ 1-3 HzSmall geminal coupling.
Vinyl H (geminal)~5.4 - 5.8d²J(H-H) ≈ 1-3 HzLack of significant NOE with CH₂ protons.
Methylene (CH₂)~3.5 - 3.8s (broad)-
Aromatic H~7.0 - 7.4m-

¹³C NMR Spectroscopy

Carbon NMR provides complementary structural information. While it may not distinguish the isomers as readily as ¹H NMR, it confirms the carbon framework of the molecule.

Causality Behind Expected Spectra:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The sp² hybridized carbons of the double bond and the aromatic ring will appear downfield (δ 110-150 ppm).[2][3] The carbon bearing the chlorine atom will be shifted further downfield compared to the terminal CH₂ carbon of the double bond. The fluorinated aromatic carbon will show a large C-F coupling constant.

Predicted ¹³C NMR Data:
Carbon AssignmentPredicted δ (ppm)Notes
C=CH₂~115 - 125Terminal vinyl carbon.
C-Cl~130 - 140Vinyl carbon attached to chlorine.
CH₂ (allylic)~35 - 45Allylic methylene carbon.
Aromatic C-H~115 - 135Aromatic carbons.
Aromatic C-CH₂~135 - 145Quaternary aromatic carbon.
Aromatic C-F~160 - 165Carbon attached to fluorine (doublet due to ¹J(C-F)).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in the molecule. While the spectra of the (E) and (Z) isomers are expected to be very similar, subtle differences in the fingerprint region, particularly in the C-H out-of-plane bending (wagging) frequencies, may exist.

Key Vibrational Modes:
  • =C-H Stretch (sp²): A sharp peak will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), characteristic of C-H bonds on a double bond.[4]

  • C-H Stretch (Aromatic): Peaks in the 3030-3100 cm⁻¹ region.

  • C=C Stretch (Alkene): A moderate absorption between 1630 and 1680 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • =C-H Wag (Out-of-Plane Bend): A strong absorption in the 1000-600 cm⁻¹ range, which can sometimes be diagnostic for alkene substitution patterns.[4]

  • C-F Stretch: A strong, characteristic absorption typically found in the 1250-1000 cm⁻¹ region.

  • C-Cl Stretch: A strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization. The Electron Ionization (EI) mass spectra of both isomers are expected to be nearly identical, as the high energy of the ionization process typically erases stereochemical information.

Expected Fragmentation Pattern:
  • Molecular Ion (M⁺˙): The molecular ion peak is crucial for confirming the molecular weight. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. There will be a molecular ion peak (M⁺˙) and an (M+2)⁺˙ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]

  • Key Fragments:

    • [M-Cl]⁺: Loss of a chlorine radical (m/z 35/37) is a common pathway for chlorinated compounds.[7][8]

    • [M-HF]⁺˙: Elimination of a neutral hydrogen fluoride molecule (loss of 20 amu) is possible for fluorinated compounds.[9]

    • Tropylium Ion: Fragmentation of the benzyl moiety can lead to the formation of the fluorotropylium cation or related aromatic fragments.

Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the isomer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition (¹H): Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Acquisition (NOESY): To definitively assign stereochemistry, acquire a 2D NOESY spectrum. Look for cross-peaks between the methylene protons and the vinyl protons to identify the (Z)-isomer.

  • Processing: Process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean salt plate or ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the major absorption bands.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the isomers if they are in a mixture.

  • MS Detection: Set the mass spectrometer to scan a range of m/z 40-400. The EI source energy should be set to the standard 70 eV.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions.

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for the spectroscopic analysis and definitive identification of the this compound isomers.

Caption: Logical workflow for the spectroscopic differentiation of isomers.

Conclusion

While a full suite of spectroscopic techniques provides a comprehensive characterization, ¹H NMR spectroscopy stands out as the most definitive method for distinguishing between the (E) and (Z) isomers of this compound. The analysis of geminal coupling constants provides initial clues, but the application of 2D NOESY experiments offers unambiguous proof of stereochemistry through the observation of through-space proton interactions. IR and MS serve as essential confirmatory techniques, verifying the presence of key functional groups and the correct molecular weight, respectively, thereby ensuring the trustworthiness and integrity of the final structural assignment. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform this critical analytical task.

References

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  • Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity - ACS Publications. (n.d.). Retrieved January 18, 2026. [URL: https://pubs.acs.org/doi/10.1021/ed084p1854]
  • 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. (n.d.). Retrieved January 18, 2026. [URL: https://www.nrcresearchpress.com/doi/pdf/10.1139/v66-224]
  • 5.3: Spectroscopic Properties of Alkyl Halides - Chemistry LibreTexts. (2021). Retrieved January 18, 2026. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/05%3A_Alkyl_Halides/5.03%3A_Spectroscopic_Properties_of_Alkyl_Halides]
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An Investigator's Guide to the Bio-performance of 2-Chloro-3-(4-fluorophenyl)-1-propene: A Comparative and Methodological Handbook

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological performance of 2-Chloro-3-(4-fluorophenyl)-1-propene. In the absence of direct experimental data for this specific molecule, this document serves as an investigational framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of analogous compounds and providing detailed bioassay protocols, this guide equips investigators with the necessary tools to evaluate its potential cytotoxic and antimicrobial activities.

Introduction to this compound and its Chemical Class

This compound belongs to the class of halogenated phenylpropenes. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of a chlorine atom on the propene chain and a fluorine atom on the phenyl ring are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets. Halogenation is a common strategy in drug design to modulate potency, metabolic stability, and bioavailability.

The core structure, a phenylpropene, is related to naturally occurring compounds like cinnamic acid and its derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[1]. The introduction of halogen atoms can enhance these properties. For instance, chlorinated and fluorinated aromatic compounds have demonstrated potent antibacterial and cytotoxic activities[1][2].

Comparative Analysis: Insights from Structural Analogs

Cytotoxicity Profile: A Structure-Activity Relationship (SAR) Perspective

The cytotoxic potential of phenylpropanoid derivatives is often influenced by the nature and position of substituents on the aromatic ring. Studies on various phenylpropanoid amides have shown that cytotoxicity against cancer cell lines is correlated with molecular size, shape, and the capacity for electrostatic interactions[3].

For example, a study on arylpropyl sulfonamides, which share a similar three-carbon chain linked to a phenyl ring, demonstrated that the nature of the alkyl chain and the stereochemistry of the propyl group are crucial for cytotoxic activity[4]. Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed that different substitutions on the benzoyl moiety resulted in varied inhibitory activities against a panel of cancer cell lines[5].

Table 1: Comparison of Cytotoxic Activity of Structurally Related Compounds

Compound/Derivative ClassKey Structural FeaturesObserved Cytotoxic Activity (IC50 values)Reference Cell Lines
Phenylpropanoid amidesVaried amide substitutionsModerate cytotoxicityOral squamous cell carcinoma (OSCC) and normal oral cells
Arylpropyl sulfonamidesLong alkyl chains, specific stereochemistryIC50 values ranging from 29.2 to 267.3 µMProstate cancer (PC-3) and leukemia (HL-60) cells
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateEster derivative with chloro and fluoro substitutionsIC50 value of 0.84 µMHuman chronic myelogenous leukemia (K562) cells
2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic AcidChloro-substituted propenylidene moietyIC50 values of 5.02 µM and 15.24 µMBreast cancer (MCF-7 and MDA-MB-231) cells

Based on these findings, it is plausible that this compound may exhibit cytotoxic properties. The presence of the lipophilic fluorine atom and the reactive chloro-allyl group could contribute to interactions with cellular targets and potential covalent modification of biomolecules, a mechanism observed for some anticancer agents.

Antimicrobial Potential: Learning from Halogenated Analogs

The introduction of halogens into organic molecules is a well-established strategy for enhancing antimicrobial activity[1]. Studies on halogenated phenols and other aromatic compounds have demonstrated significant efficacy against a range of bacteria, including drug-resistant strains[2].

For instance, research on chlorinated N-arylcinnamamides, which are structurally related to our target compound, has shown promising activity against gram-positive bacteria and mycobacteria[1]. Similarly, synthetic cinnamides and cinnamates have been investigated for their antimicrobial properties, with their mechanism of action often involving disruption of the plasma membrane[6].

Table 2: Comparison of Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassKey Structural FeaturesObserved Antimicrobial Activity (MIC values)Target Microorganisms
Chlorinated N-arylcinnamamidesChlorine substitution on the cinnamic acid moietyPromising activityGram-positive bacteria and mycobacteria
Halogenated phenazine analoguesHalogen substitutions on a phenazine corePotent activity against multidrug-resistant bacteriaMRSA, MRSE, VRE
Vinyl halogenated fatty acidsHalogenated vinyl groupEffective against methicillin-resistant Staphylococcus aureus (MRSA)Clinical isolates of MRSA
3-hydroxy-2-methylene-3-phenylpropionic acid derivativesVaried substitutions on the phenyl ringMIC values of 14–16 µg/mL against S. aureus and C. diphtheriaeStaphylococcus aureus, Corynebacterium diphtheriae, Klebsiella pneumoniae

The combined presence of chlorine and fluorine in this compound suggests a potential for antimicrobial activity. The lipophilicity conferred by the halogens may facilitate passage through bacterial cell membranes.

Experimental Protocols for Bioassay Performance Evaluation

To empirically determine the bio-performance of this compound, standardized and robust bioassays are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound Dilutions compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, HeLa, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation read_mic 5. Visually Inspect for Bacterial Growth (Turbidity) incubation->read_mic determine_mic 6. Determine MIC Value read_mic->determine_mic

Caption: Workflow for Broth Microdilution Assay.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Select a few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological performance of this compound is currently lacking, a comparative analysis of structurally similar compounds suggests a promising potential for both cytotoxic and antimicrobial activities. The presence of chloro and fluoro substituents on the phenylpropene scaffold is a key feature associated with enhanced biological effects in related chemical series.

This guide provides the necessary framework for researchers to undertake a thorough investigation of this compound. The detailed protocols for the MTT and broth microdilution assays offer standardized methods for generating reliable and reproducible data. Future studies should focus on the synthesis and purification of this compound, followed by its systematic evaluation in the bioassays described herein. Further investigations could also explore its mechanism of action and its potential as a lead compound for the development of novel therapeutic agents.

References

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comparative study of chloro vs bromo analogs in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Guide: Chloro vs. Bromo Analogs in Cross-Coupling Reactions

A Senior Application Scientist's Perspective on Reactivity and Practicality

For researchers, synthetic chemists, and professionals in drug development, the choice between chloro and bromo analogs as starting materials in cross-coupling reactions is a pivotal decision that profoundly influences reaction efficiency, cost, and scalability. This guide offers an in-depth comparison of these two halogenated substrates, grounded in fundamental chemical principles and supported by experimental data, to empower informed decision-making in your synthetic endeavors.

Executive Summary: A Tale of Two Halogens

Aryl and heteroaryl bromides are generally more reactive than their chloro counterparts in palladium-catalyzed cross-coupling reactions.[1] This well-established reactivity trend, often cited as I > Br > OTf > Cl, is primarily dictated by the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step—frequently the rate-determining step in the catalytic cycle.[1][2] While aryl bromides often afford higher yields under milder conditions, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have rendered the more economical and widely available aryl chlorides as viable and attractive substrates for a vast array of cross-coupling transformations.[1][3]

The Fundamental Chemistry: Why Reactivity Differs

The superior reactivity of aryl bromides can be attributed to several key physicochemical factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] The BDE for a typical C-Br bond is approximately 276-285 kJ/mol, whereas the C-Cl bond is significantly stronger at around 327-339 kJ/mol.[4][5][6] This lower BDE for the C-Br bond means less energy is required to cleave it during the crucial oxidative addition step to the palladium(0) catalyst.[1]

  • Oxidative Addition Kinetics: As the often rate-limiting step, the kinetics of oxidative addition are paramount.[1][7] The rate of this step is generally faster for aryl bromides than for aryl chlorides.[1] This is due to the greater polarizability and lower bond strength of the C-Br bond, which facilitates its interaction with and cleavage by the electron-rich palladium(0) center.[1]

  • Ligand Effects: While traditional phosphine ligands like triphenylphosphine are often sufficient for activating aryl bromides, the more robust C-Cl bond necessitates the use of more sophisticated, electron-rich, and sterically hindered ligands.[1] These include Buchwald's biaryl phosphine ligands (e.g., RuPhos) and N-heterocyclic carbenes (NHCs), which increase the electron density on the palladium atom, thereby promoting the oxidative addition of the less reactive aryl chlorides.[1][8]

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the difference in C-Cl and C-Br reactivity is most pronounced.

Cross_Coupling_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (X = Cl, Br) PdII Ar-Pd(II)-X(L_n) (Oxidative Adduct) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal M-X PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R Organometallic R-M (Organometallic Reagent) Organometallic->Transmetal ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Regeneration Product Ar-R (Coupled Product) ReductElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The choice between a chloro or bromo analog often comes down to a trade-off between reactivity and cost. The following sections provide a comparative analysis of their performance in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid coupling partners.[3]

Aryl HalideCatalyst System (Typical)Conditions (Typical)Yield (%)Citation
Aryl BromidePd(OAc)₂, PPh₃, K₂CO₃Toluene, 80 °C85-98[1]
Aryl ChloridePd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C75-95[1][9]
Aryl Chloride (activated)Palladacycle, K₃PO₄, TBABDMF, rtHigh[3]

As the data indicates, aryl bromides can often be coupled effectively with simpler, less expensive catalyst systems under milder conditions. In contrast, aryl chlorides generally require more advanced, bulky phosphine ligands and higher temperatures to achieve comparable yields.[1][9] However, for activated aryl chlorides (e.g., those with electron-withdrawing groups), highly active palladacycle catalysts can facilitate the reaction even at room temperature.[3]

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The general reactivity order for aryl electrophiles in this reaction is Ar-Br > Ar-Cl > Ar-I.[10]

Aryl HalideCatalyst System (Typical)Conditions (Typical)Yield (%)Citation
Aryl BromidePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C80-95[11]
Aryl ChloridePd(OAc)₂, RuPhos, NaOtBuDioxane, 110 °C70-90[11]
Aryl ChloridePd₂(dba)₃, SIPr, NaOtBuToluene, rt-80 °CHigh[12]

Similar to the Suzuki coupling, aryl bromides are generally more reactive in Buchwald-Hartwig amination.[11] However, the development of highly active catalyst systems based on bulky biarylphosphine ligands (like RuPhos) and N-heterocyclic carbenes (like SIPr) has made the coupling of aryl chlorides highly efficient, even for unactivated substrates.[11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable arylalkynes. The reactivity trend of halides (I > Br > Cl) is also prominent in this reaction.[13][14]

Aryl HalideCatalyst System (Typical)Conditions (Typical)Yield (%)Citation
Aryl BromidePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C88-97[13][15]
Aryl Chloride (activated)Palladacycle, CsOAcDMA, 120 °C35-49[15]

Aryl bromides are the preferred substrates for Sonogashira couplings, typically providing high yields under relatively mild conditions.[15] The coupling of aryl chlorides is more challenging and often limited to activated substrates, requiring higher temperatures and more specialized catalyst systems.[15]

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start step1 To an oven-dried flask, add: Aryl Halide (1.0 mmol) Arylboronic Acid (1.2 mmol) Base (e.g., K₂CO₃, 2.0 mmol) start->step1 step2 Evacuate and backfill the flask with an inert gas (N₂ or Ar) step1->step2 step3 Add degassed solvent (e.g., Toluene, Dioxane) step2->step3 step4 Add Pd catalyst and ligand (e.g., Pd(OAc)₂/SPhos) step3->step4 step5 Heat the reaction mixture with stirring for the specified time step4->step5 step6 Monitor reaction progress by TLC or GC-MS step5->step6 step7 Work-up and purify the product by chromatography step6->step7 end End step7->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[1]

  • The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.

  • The palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, SPhos, 2-10 mol%) are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (typically 2-24 hours).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, an oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • The tube is sealed and heated to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is then purified by flash column chromatography to afford the desired arylamine.

Economic and Green Chemistry Considerations

From an economic standpoint, aryl chlorides are significantly more attractive than their bromo- and iodo- counterparts due to their lower cost and wider commercial availability.[3] The development of efficient catalytic systems for aryl chlorides is a key area of research in green chemistry, as it allows for the use of more atom-economical and cost-effective starting materials, particularly in large-scale industrial synthesis.[3][16]

Conclusion: Making the Right Choice

The decision to use a chloro or bromo analog in a cross-coupling reaction is a nuanced one, balancing reactivity, cost, and the specific demands of the synthetic target.

  • For rapid, small-scale synthesis and proof-of-concept studies, the higher reactivity of aryl bromides often makes them the preferred choice, as they typically require less optimization and provide reliable results under milder conditions.

  • For large-scale synthesis, process development, and cost-driven projects, the economic advantages of aryl chlorides are compelling. While they may necessitate more rigorous reaction conditions and investment in advanced catalyst systems, the long-term cost savings can be substantial.

Ultimately, the continuous evolution of catalyst technology is blurring the lines between the utility of these two classes of aryl halides. A thorough understanding of the underlying chemical principles, coupled with a careful evaluation of the project's specific goals, will enable the modern synthetic chemist to harness the full potential of both chloro and bromo analogs in the art of cross-coupling.

References

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  • Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - NIH.
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  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-3-(4-fluorophenyl)-1-propene. As a halogenated organic compound, this substance requires meticulous adherence to established protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Mitigation

This compound is classified as a halogenated organic compound due to the presence of both chlorine and fluorine atoms bonded to its carbon structure.[1] This classification is the primary determinant for its disposal pathway. Halogenated wastes are typically managed through high-temperature incineration by licensed hazardous waste contractors to ensure complete destruction and prevent the release of harmful substances into the environment.[1][2]

Before handling this compound, it is mandatory to consult its specific Safety Data Sheet (SDS). The SDS provides critical, substance-specific information on physical and chemical properties, health hazards, personal protective equipment (PPE) requirements, and emergency procedures.[3]

Key Hazards Overview

While the specific hazards must be confirmed via the SDS, compounds of this class may present risks including:

  • Skin and Eye Irritation: Direct contact can cause irritation or serious damage.[4][5]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[4][5]

  • Flammability: Depending on the specific structure, similar propene-based compounds can be flammable.[6]

  • Environmental Toxicity: Halogenated organics can be persistent in the environment and harmful to aquatic life.[7]

Immediate Safety Protocols & Personal Protection

A proactive approach to safety is paramount. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The work area must be equipped with an accessible emergency eyewash station and safety shower.[8]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound. Refer to the specific SDS for any additional requirements.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and vapors.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult the SDS and glove manufacturer's compatibility charts.Prevents skin contact and potential absorption.[8]
Body Protection Flame-retardant lab coat.Protects against incidental splashes and contact with clothing.
Respiratory Use is dictated by the SDS and a site-specific risk assessment. Generally not required if work is performed in a fume hood.Required if there is a risk of exceeding occupational exposure limits (OELs).[3][9]
Spill & Exposure Response

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Restrict access to the spill zone. If the material is flammable, eliminate all ignition sources.[10]

  • Cleanup (Small Spills): For minor spills, trained personnel wearing appropriate PPE can contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[11]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealed container for proper hazardous waste disposal.[11]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][10]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][10]

  • Inhalation: Move the individual to fresh air.[5]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical advice and provide the SDS to the medical personnel.[5][8]

Waste Segregation & Container Management: A Critical Step

Proper segregation is the foundation of safe chemical waste disposal. Incompatible chemicals, when mixed, can result in dangerous reactions, including the generation of toxic gases, fire, or explosions.[12][13]

DO:

  • Collect this compound waste in a dedicated "Halogenated Organic Waste" container.[1][14]

  • Ensure the container is made of a compatible material (e.g., borosilicate glass, polyethylene) and is in good condition with a secure, threaded cap.[14]

  • Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "Waste this compound ".[14][15]

DO NOT:

  • Mix with Non-Halogenated Solvents: Keep separate from waste streams containing acetone, ethanol, hexanes, etc.[14]

  • Mix with Acids or Bases: Reactions with strong acids or bases can be hazardous.[12][16]

  • Mix with Oxidizers: Avoid mixing with chemicals like peroxides, permanganates, or nitrates.[16][17]

  • Dispose Down the Drain: This is illegal and environmentally harmful. Halogenated organic compounds must be disposed of as hazardous waste.[14][16]

Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[10] Keep the waste container closed at all times except when actively adding waste.[14]

Step-by-Step Disposal Protocol

The disposal of this compound is a regulated process that must be coordinated through your institution's EHS office.

Step 1: Waste Identification & Collection

  • As waste is generated (e.g., residual amounts, reaction byproducts, contaminated materials), immediately transfer it to the correctly labeled Halogenated Organic Waste container as described in Section 3.

Step 2: Documentation

  • Maintain a log of the waste added to the container, noting the chemical name and approximate quantity. This is often required for the final waste manifest.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.

Step 4: Consult Institutional EHS Office

  • This is a mandatory step. Contact your EHS department to understand the specific procedures for your institution. They will provide guidance on waste pickup schedules, labeling requirements, and any necessary paperwork.[7][11]

Step 5: Arrange for Professional Disposal

  • The EHS office will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the material, typically via high-temperature incineration.[15]

Regulatory Framework

Two primary federal agencies in the United States govern the handling and disposal of hazardous chemicals:

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed about the chemical hazards in their workplace through labels, SDSs, and training.[3][18]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal. Waste this compound would likely be classified with an EPA hazardous waste code, such as F002 if it is part of a spent solvent mixture, which designates certain spent halogenated solvents.[15][19] Your EHS office will make the final determination.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of waste generated from this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (e.g., residual chemical, contaminated labware) container Select Compatible 'Halogenated Organic Waste' Container start->container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label_container storage Store Securely in Designated Satellite Accumulation Area label_container->storage contact_ehs Contact Institutional EHS Office for Guidance storage->contact_ehs pickup Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->pickup incineration High-Temperature Incineration pickup->incineration end_process Disposal Complete incineration->end_process

Caption: Disposal workflow for this compound.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. 11

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. 20

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 2

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

  • Occupational Safety and Health Administration. Chlorine in Workplace Atmospheres. 21

  • Bucknell University. Hazardous Waste Segregation. 1

  • U.S. Government Publishing Office. Appendix III to Part 28, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. 22

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. 23

  • DuPont. SAFETY DATA SHEET: FROTH-PAK™ POLYOL HFO. 8

  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Propene.

  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. 16

  • Synquest Labs. SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. 4

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 3-Chloro-2-methylpropene. 6

  • Angene Chemical. (2025, February 12). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-3-fluoropyridine. 5

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. 19

  • Benchchem. Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals. 7

  • University of Nevada, Reno Environmental Health & Safety. Partial List of Chemical Incompatibilities. 12

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. 3

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 24

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. 18

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. 10

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorine. 9

  • Occupational Safety and Health Administration. (2006, September 30). Occupational Safety and Health Guideline for Chlorine. 25

  • University of Washington Environmental Health & Safety. Incompatible Chemicals. 26

  • Fluorochem. 2-Chloro-3-(4-Chloro-2-fluorophenyl)-1-propene. 27

  • University of Florida Risk Management and Safety. Incompatible Chemicals. 17

  • Cornell University Environmental Health and Safety. Appendix K - Incompatible Chemicals. 13

  • Weill Cornell Medicine Environmental Health and Safety. EHS Program Manual 5.2 - Waste Disposal Procedure. 28

  • Keene State College. Hazardous Waste Management Procedures. 29

  • BenchChem. Essential Guide to the Proper Disposal of 4-Chloro-2-fluorophenylacetonitrile. 15

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Personal protective equipment for handling 2-Chloro-3-(4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Chloro-3-(4-fluorophenyl)-1-propene

Introduction: Proactive Safety for a Novel Compound

This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is essential for minimizing exposure and ensuring the safety of all laboratory personnel. All procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Hazard Assessment: A Structurally-Informed Approach

Due to the lack of specific data, we must infer the primary hazards from the compound's structural analogue, allyl chloride.

Anticipated Hazards:

  • Skin and Eye Irritation: Allyl chlorides are known to cause severe skin and eye irritation.[6][7]

  • Respiratory Irritation: Vapors may be irritating to the respiratory tract.[8][9]

  • Alkylation Risk & Systemic Toxicity: As a potential alkylating agent, it may be mutagenic, carcinogenic, or cause organ damage with prolonged or repeated exposure.[1][6]

  • Flammability: Allyl chloride is a highly flammable liquid and vapor.[6][7] This compound should be treated as flammable.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize ambient exposure.

  • Chemical Fume Hood: All work with this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a properly functioning chemical fume hood.[10][11] The hood's performance should be certified annually.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[12]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11][13]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection must be deliberate and based on the specific task being performed.

Hand Protection: The Critical Barrier

Given the compound's classification as a halogenated organic and potential alkylating agent, standard disposable nitrile gloves may not provide adequate protection against direct or prolonged contact.[14]

  • For Incidental Contact (e.g., handling sealed containers): A single pair of standard nitrile gloves (minimum thickness 4 mil) is acceptable. Gloves must be changed immediately upon any suspected contamination.[11]

  • For Direct Handling and Transfers: Double-gloving is mandatory. The inner glove should be a standard nitrile glove. The outer glove should be a more chemically resistant material, such as neoprene or butyl rubber.[15][16] Always inspect gloves for tears or degradation before and during use.[10]

Table 1: Glove Selection Guide

TaskRecommended Gloving ProtocolRationale
Weighing solids / Measuring liquidsDouble-gloved: Nitrile (inner) + Neoprene or Butyl rubber (outer)High potential for direct contact and contamination. Neoprene offers superior resistance to halogenated hydrocarbons.[14][17]
Reaction setup and workupDouble-gloved: Nitrile (inner) + Neoprene or Butyl rubber (outer)Protects against splashes and prolonged, low-level exposure.
Handling sealed reaction vessels/equipmentSingle-gloved: Nitrile (minimum 4 mil)Lower risk of direct contact, but protection from residual contamination is necessary.
Waste disposalDouble-gloved: Nitrile (inner) + Neoprene or Butyl rubber (outer)Prevents exposure while handling contaminated materials and waste containers.
Eye and Face Protection
  • Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are required whenever the chemical is handled.[18] Safety glasses do not offer sufficient protection from splashes and are not a substitute.[18]

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[16][19]

Body Protection
  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is required due to the anticipated flammability of the compound. The coat must have long sleeves and be fully buttoned.[17][20]

  • Chemical Apron: For large-scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: Full-length pants and closed-toe shoes made of a non-porous material are mandatory at all times in the laboratory.[10]

Respiratory Protection

Work should be confined to a chemical fume hood to prevent inhalation exposure. If a situation arises where the concentration of vapors may exceed the permissible exposure limit (PEL), or if engineering controls fail, respiratory protection is required.[4][21] This must be done under a formal Respiratory Protection Program, including fit-testing and training.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Donning and Doffing Protocol
  • Inspect: Before starting, inspect all PPE for damage, degradation, or contamination.

  • Donning Sequence:

    • Put on inner nitrile gloves.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the outer, chemical-resistant gloves (e.g., neoprene), pulling the cuffs over the sleeves of the lab coat.

    • If required, put on a face shield.

  • Doffing (Removal) Sequence: The goal is to touch contaminated surfaces only with contaminated gloves.

    • Remove the outer gloves first, using a proper removal technique to avoid touching the outer surface with bare skin.[7]

    • If worn, remove the face shield.

    • Remove the lab coat by rolling it down from the shoulders, turning it inside out as it is removed. Store it in a designated area.

    • Remove chemical splash goggles.

    • Remove the inner nitrile gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[7][10]

Spill and Disposal Plans

Emergency Spill Response

In the event of a spill, prioritize personnel safety.

  • Alert: Alert nearby personnel and evacuate the immediate area.[22]

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain (for small, manageable spills): Wearing the appropriate PPE (double gloves, goggles, face shield, lab coat), contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[22]

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealed hazardous waste container.[7]

  • Decontaminate: Clean the spill area according to your institution's procedures.

  • Report: Report the incident to your supervisor and EHS department.

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, clearly labeled waste container from non-halogenated waste.[2][23][24]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[21][22]

  • Storage: Keep the waste container sealed when not in use and store it in a cool, dry, well-ventilated area away from ignition sources.[12][23]

  • Collection: Arrange for waste pickup through your institution's EHS department.[22]

Visualizations

PPE Selection Workflow

PPE_Selection cluster_assessment Task Assessment cluster_ppe Required PPE Level Start Assess Task (e.g., Weighing, Transfer, Storage) Incidental Incidental Contact Risk? (e.g., moving sealed container) Start->Incidental Direct Direct Handling Risk? (e.g., transfer, weighing) Incidental->Direct No Level1 Minimum PPE: - FR Lab Coat - Goggles - Single Nitrile Gloves Incidental->Level1 Yes Splash Significant Splash Risk? (>50mL or vigorous process) Direct->Splash Yes Level2 Standard PPE: - FR Lab Coat - Goggles - Double Gloves (Nitrile + Neoprene) Direct->Level2 No Splash->Level2 No Level3 Enhanced PPE: - FR Lab Coat - Goggles + Face Shield - Double Gloves (Nitrile + Neoprene) Splash->Level3 Yes

Caption: Decision workflow for selecting appropriate PPE level.

Spill Response Workflow

Spill_Response Spill Spill Occurs! Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess LargeSpill Call EHS Immediately Assess->LargeSpill Large SmallSpill Small & Manageable Assess->SmallSpill Small Report Report to Supervisor & EHS LargeSpill->Report DonPPE Don Full PPE (Double Gloves, Goggles, Face Shield) SmallSpill->DonPPE Contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) DonPPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decon Decontaminate Area Collect->Decon Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS.

  • SAFETY DATA SHEET - Allyl chloride, stabilized. Fisher Scientific.

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.

  • Allyl Chloride CAS No 107-05-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • ALLYL CHLORIDE. Centers for Disease Control and Prevention (CDC).

  • Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. LGC Standards.

  • OSHA Standards for Biological Laboratories. ASPR TRACIE.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • Hazardous Waste Segregation. Unknown.

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.

  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Safetyware.

  • Gloves Chemical Resistance Chart. Gloves By Web.

  • Glove Chemical Resistance Chart. University of Illinois Urbana-Champaign.

  • Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno.

  • Glove Material Chemical Resistance. SKS Bottle & Packaging, Inc.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.

  • Personal Protective Equipment (PPE). CHEMM.

  • SAFETY DATA SHEET. DuPont.

  • SAFETY DATA SHEET - Propene. Sigma-Aldrich.

  • Lab Safety Equipment & PPE. ChemTalk.

  • SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. Airgas.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Chemical Indicator for Alkylating Agents. ChemistryViews.

  • Lab Safety-Chemicals. Forsyth Tech CICE.

  • 2-Chloro-3,3,3-trifluoropropene. SynQuest Laboratories, Inc.

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Honeywell.

  • SAFETY DATA SHEET - 3-Chloro-2-methylpropene. Fisher Scientific.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.